molecular formula C17H19NO2 B106533 2-((3-(tert-Butyl)phenyl)amino)benzoic acid CAS No. 17332-54-6

2-((3-(tert-Butyl)phenyl)amino)benzoic acid

Cat. No.: B106533
CAS No.: 17332-54-6
M. Wt: 269.34 g/mol
InChI Key: DYNQTSWLMWSBIY-UHFFFAOYSA-N
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Description

2-((3-(tert-Butyl)phenyl)amino)benzoic acid is a small molecule featuring a benzoic acid core linked to a tert-butyl-substituted aniline group, presenting it as a promising scaffold for pharmaceutical and chemical research. This structure is characteristic of compounds explored for their diverse biological activities. Researchers are investigating similar aminobenzoic acid derivatives for their potential as enzyme inhibitors, with studies highlighting their relevance in targeting enzymes like acetylcholinesterase (AChE) for neurodegenerative disease research and tyrosinase in dermatological and food science applications . The structural motif of aromatic amino acids also underpins their utility as building blocks for synthesizing more complex molecules, such as Schiff bases, which are known to exhibit antioxidant, antimicrobial, and metal-chelating properties . This compound is provided exclusively for research purposes to support investigations in these areas, including medicinal chemistry, drug discovery, and biochemical profiling. For Research Use Only. Not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

2-(3-tert-butylanilino)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO2/c1-17(2,3)12-7-6-8-13(11-12)18-15-10-5-4-9-14(15)16(19)20/h4-11,18H,1-3H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYNQTSWLMWSBIY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=CC=C1)NC2=CC=CC=C2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00469158
Record name 2-(3-tert-Butylanilino)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00469158
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17332-54-6
Record name 2-(3-tert-Butylanilino)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00469158
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 2-((3-(tert-Butyl)phenyl)amino)benzoic Acid (CAS 17332-54-6)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-((3-(tert-butyl)phenyl)amino)benzoic acid (CAS Number: 17332-54-6), a versatile organic compound with significant potential in pharmaceutical research and materials science. This document consolidates available technical data on its physicochemical properties, plausible synthetic routes, and prospective applications, with a particular focus on its role as a key intermediate in the development of novel bioactive molecules. While specific biological activity and mechanistic data for this exact compound are not extensively detailed in publicly accessible literature, this guide draws upon established principles of medicinal chemistry and related structural analogs to provide expert insights into its potential therapeutic applications, particularly in the realm of anti-inflammatory and analgesic drug discovery. Methodologies for its synthesis and characterization are presented to empower researchers in their scientific endeavors.

Introduction

This compound is a derivative of N-phenylanthranilic acid, a scaffold of significant interest in medicinal chemistry. Its structure, featuring a benzoic acid moiety linked to a tert-butyl substituted aniline, imparts a unique combination of hydrophobicity and acidic functionality.[1] The bulky tert-butyl group can influence the molecule's pharmacokinetic and pharmacodynamic properties, potentially enhancing its interaction with biological targets and modifying its metabolic profile. This guide will delve into the technical aspects of this compound, offering a foundational understanding for its application in research and development.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is paramount for its effective use in experimental settings. These properties dictate its solubility, stability, and suitability for various analytical and synthetic procedures.

PropertyValueSource
CAS Number 17332-54-6MySkinRecipes
Molecular Formula C₁₇H₁₉NO₂MySkinRecipes
Molecular Weight 269.34 g/mol MySkinRecipes
Boiling Point 405.6°C at 760 mmHgMySkinRecipes
Purity ≥95% (as commercially available)MySkinRecipes
Storage Room temperature, away from light, stored in an inert gasMySkinRecipes

Table 1: Physicochemical properties of this compound.[1]

Synthesis Strategies: A Mechanistic Perspective

The synthesis of this compound can be approached through established cross-coupling methodologies that are fundamental to modern organic synthesis. The choice of a specific route will depend on factors such as starting material availability, desired scale, and laboratory capabilities. Two of the most prominent and effective methods are the Ullmann condensation and the Buchwald-Hartwig amination.

Ullmann Condensation

The Ullmann condensation is a classical copper-catalyzed reaction for the formation of carbon-nitrogen bonds. This method is particularly suitable for the coupling of an aryl halide with an amine.

Reaction Scheme:

G cluster_reactants Reactants cluster_reagents Reagents cluster_product Product 2-halobenzoic_acid 2-Halobenzoic Acid (X = I, Br, Cl) Target_molecule This compound 2-halobenzoic_acid->Target_molecule + 3-tert-butylaniline 3-tert-Butylaniline 3-tert-butylaniline->Target_molecule + Copper_catalyst Copper Catalyst (e.g., CuI, Cu₂O) Copper_catalyst->Target_molecule Base Base (e.g., K₂CO₃, Cs₂CO₃) Base->Target_molecule Solvent High-boiling Solvent (e.g., DMF, NMP) Solvent->Target_molecule

Figure 1: Ullmann Condensation Workflow.

Experimental Protocol (Proposed):

  • Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine 2-halobenzoic acid (1.0 eq), 3-tert-butylaniline (1.2 eq), a copper catalyst (e.g., CuI, 10 mol%), and a base (e.g., K₂CO₃, 2.0 eq).

  • Solvent Addition: Add a high-boiling polar solvent such as N,N-dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP).

  • Reaction Execution: Heat the reaction mixture to a high temperature (typically 150-200 °C) and stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up and Purification: Upon completion, cool the reaction mixture to room temperature and pour it into an acidic aqueous solution (e.g., 1M HCl) to precipitate the product. The crude product can be collected by filtration and purified by recrystallization or column chromatography.

Causality Behind Experimental Choices: The high temperature is necessary to overcome the activation energy of the reaction. The base is crucial for the deprotonation of the amine, making it a more potent nucleophile. The choice of a copper catalyst is definitional to the Ullmann reaction, facilitating the crucial C-N bond formation.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a more modern, palladium-catalyzed cross-coupling reaction that often proceeds under milder conditions and with a broader substrate scope compared to the Ullmann condensation.

Reaction Scheme:

G cluster_reactants Reactants cluster_reagents Reagents cluster_product Product 2-halobenzoic_acid 2-Halobenzoic Acid (X = Br, Cl) Target_molecule This compound 2-halobenzoic_acid->Target_molecule + 3-tert-butylaniline 3-tert-Butylaniline 3-tert-butylaniline->Target_molecule + Palladium_catalyst Palladium Catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃) Palladium_catalyst->Target_molecule Ligand Phosphine Ligand (e.g., BINAP, XPhos) Ligand->Target_molecule Base Base (e.g., NaOtBu, Cs₂CO₃) Base->Target_molecule Solvent Anhydrous Solvent (e.g., Toluene, Dioxane) Solvent->Target_molecule

Sources

Physicochemical properties of 2-((3-(tert-Butyl)phenyl)amino)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physicochemical Characterization of 2-((3-(tert-Butyl)phenyl)amino)benzoic Acid

Introduction

This compound (CAS No. 17332-54-6) is an aromatic carboxylic acid derivative with potential applications in pharmaceutical development and materials science.[1] Its structure, featuring a diphenylamine backbone with a bulky tert-butyl group and a carboxylic acid moiety, suggests its utility as a key intermediate in the synthesis of molecules with targeted biological activities, such as anti-inflammatory and analgesic properties.[1] The physicochemical properties of an active pharmaceutical ingredient (API) or intermediate are critical determinants of its behavior, influencing everything from reaction kinetics during synthesis to bioavailability and stability in a final drug product.[2]

This guide provides a comprehensive overview of the essential physicochemical properties of this compound and the authoritative methodologies employed for their determination. As direct experimental data for this specific molecule is not extensively published, this document focuses on the standard, self-validating protocols and the scientific rationale behind them, empowering researchers to perform a thorough characterization. We will use data from structurally related compounds, such as benzoic acid and its derivatives, for illustrative purposes.

Chemical Identity and Structure

A precise understanding of the molecule's identity is the foundation of all subsequent characterization.

PropertyValueSource
IUPAC Name This compound-
CAS Number 17332-54-6[3][4]
Molecular Formula C₁₇H₁₉NO₂[1]
Molecular Weight 269.34 g/mol [1]
Canonical SMILES CC(C)(C)C1=CC(=CC=C1)NC2=CC=CC=C2C(=O)O-

The structure consists of an anthranilic acid core N-substituted with a 3-(tert-butyl)phenyl group. The bulky, lipophilic tert-butyl group is expected to significantly influence properties like solubility and lipophilicity (LogP), while the acidic carboxylic acid and the basic secondary amine will dictate the pKa and pH-dependent solubility.

Thermal Analysis: Melting Point

The melting point is a fundamental indicator of a crystalline solid's purity and identity.[5] For a pure compound, the melting range is typically narrow (within 2°C), whereas impurities tend to depress the melting point and broaden the range.[5]

Rationale for Experimental Choice

Differential Scanning Calorimetry (DSC) is the preferred method over traditional capillary techniques for its high precision, small sample requirement, and ability to detect other thermal events like polymorphic transitions, desolvation, and decomposition.[6] DSC measures the difference in heat flow between the sample and a reference as a function of temperature, providing a quantitative and reproducible thermogram.

Detailed Experimental Protocol: Differential Scanning Calorimetry (DSC)
  • Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified standards (e.g., Indium).

  • Sample Preparation: Accurately weigh 2-5 mg of this compound into an aluminum DSC pan. Crimp the pan with a lid. Prepare an empty, crimped pan to serve as the reference.

  • Instrument Setup: Place the sample and reference pans into the DSC cell.

  • Thermal Program: Heat the sample at a controlled rate, typically 10°C/min, under an inert nitrogen atmosphere (flow rate ~50 mL/min). A common temperature range would be from ambient to a temperature beyond the expected melt, for instance, 25°C to 250°C.

  • Data Analysis: The melting point is determined as the onset temperature of the endothermic melting peak on the resulting thermogram. The peak area can be integrated to determine the enthalpy of fusion.

Diagram of DSC Workflow

DSC_Workflow cluster_prep Sample Preparation cluster_analysis DSC Analysis cluster_data Data Interpretation Start Start Weigh Weigh 2-5 mg of Sample Start->Weigh Pan Place in Aluminum Pan Weigh->Pan Crimp Crimp Pan Pan->Crimp Load Load Sample & Reference Pans Crimp->Load Transfer Program Heat at 10°C/min under N2 Load->Program Detect Detect Heat Flow vs. Temperature Program->Detect Thermogram Generate Thermogram Detect->Thermogram Output Analyze Determine Onset T° (Melting Point) Thermogram->Analyze

Caption: Workflow for Melting Point Determination using DSC.

Solubility Profile

Solubility is a critical parameter for drug development, directly impacting dissolution rate and bioavailability.[7] The "like dissolves like" principle suggests that this compound, with its large nonpolar surface area, will exhibit poor aqueous solubility but good solubility in organic solvents.

Rationale for Experimental Choice

The equilibrium shake-flask method is the gold standard for solubility determination due to its simplicity and reliability. It ensures that the solution reaches thermodynamic equilibrium with the solid phase. High-Performance Liquid Chromatography (HPLC) is used for quantification due to its high sensitivity and specificity, allowing for accurate concentration measurement even for poorly soluble compounds.

Detailed Experimental Protocol: Equilibrium Shake-Flask Solubility
  • System Preparation: Add an excess amount of the solid compound to a series of vials, each containing a different solvent of interest (e.g., water, pH 7.4 buffer, ethanol, acetone, DMSO).

  • Equilibration: Seal the vials and agitate them in a temperature-controlled shaker bath (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Sample Processing: After equilibration, allow the vials to stand to let undissolved solid settle. Carefully withdraw a sample from the supernatant and immediately filter it through a 0.45 µm syringe filter to remove any solid particles.

  • Quantification: Dilute the filtered sample with an appropriate mobile phase. Analyze the concentration of the dissolved compound using a validated HPLC-UV method. A calibration curve prepared with known concentrations of the compound is used for quantification.

Ionization Constant (pKa)

The pKa value defines the strength of an acid or base and governs the extent of ionization at a given pH. This is crucial as ionization state affects solubility, permeability, and receptor binding. This compound is amphoteric, possessing both a carboxylic acid group (acidic) and a secondary amine group (weakly basic).

  • The carboxylic acid pKa is expected to be in the range of 3-5 (similar to benzoic acid's pKa of 4.20).[8]

  • The pKa of the N-aryl amine is expected to be very low (aniline pKa is ~4.6), and protonation of this nitrogen is less significant.

Rationale for Experimental Choice

Potentiometric titration is a robust and direct method for determining pKa values. It involves monitoring the pH of a solution as a titrant of known concentration is added, allowing for the precise determination of the inflection points corresponding to the pKa.

Detailed Experimental Protocol: Potentiometric pKa Determination
  • Solution Preparation: Dissolve an accurately weighed amount of the compound in a suitable co-solvent system (e.g., methanol/water) if aqueous solubility is low.

  • Titration Setup: Place the solution in a jacketed beaker maintained at a constant temperature (25°C). Use a calibrated pH electrode to monitor the pH.

  • Titration: Titrate the solution with a standardized solution of NaOH (to determine the acidic pKa) and then with a standardized solution of HCl (to determine the basic pKa). Add the titrant in small, precise increments, recording the pH after each addition.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point (the midpoint of the buffer region in the titration curve). Specialized software can be used to calculate the pKa from the derivative of the titration curve.

Diagram of pKa Determination Workflow

pKa_Workflow cluster_setup Setup cluster_titration Titration cluster_analysis Analysis Dissolve Dissolve Compound in Co-solvent Setup Place in Jacketed Beaker at 25°C Dissolve->Setup Calibrate Calibrate pH Electrode Calibrate->Setup Titrate Titrate with Standardized NaOH / HCl Setup->Titrate Record Record pH after each Increment Titrate->Record Plot Plot pH vs. Titrant Volume Record->Plot Analyze Identify Half-Equivalence Point (pKa) Plot->Analyze

Caption: Workflow for pKa Determination via Potentiometric Titration.

Lipophilicity: Partition Coefficient (LogP)

The octanol-water partition coefficient (LogP) is the measure of a compound's lipophilicity. It is a key predictor of its absorption, distribution, metabolism, and excretion (ADME) properties. A high LogP value indicates preference for lipid environments (membranes), while a low LogP suggests hydrophilicity. The presence of the large tert-butyl group and two phenyl rings suggests this compound will be quite lipophilic.

Rationale for Experimental Choice

The shake-flask method followed by HPLC-UV analysis is the traditional and most reliable method for LogP determination. It directly measures the partitioning of the compound between two immiscible phases at equilibrium.

Detailed Experimental Protocol: Shake-Flask LogP Determination
  • Phase Preparation: Prepare n-octanol saturated with water and water (or a pH 7.4 buffer) saturated with n-octanol.

  • Partitioning: Add a known amount of the compound to a mixture of the two prepared phases in a glass vessel.

  • Equilibration: Seal the vessel and shake it for several hours (e.g., 24 hours) at a constant temperature to allow for complete partitioning.

  • Phase Separation: Centrifuge the vessel to ensure complete separation of the octanol and aqueous layers.

  • Quantification: Carefully sample each phase. Determine the concentration of the compound in both the n-octanol and aqueous layers using a validated HPLC-UV method.

  • Calculation: Calculate LogP using the formula: LogP = log₁₀ ([Concentration in Octanol] / [Concentration in Aqueous Phase]).

Spectroscopic Profile

Spectroscopic analysis provides unambiguous structural confirmation and a fingerprint for identification.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides detailed information about the carbon-hydrogen framework of the molecule.

  • ¹H NMR: Expected signals would include aromatic protons on both phenyl rings (with distinct splitting patterns), a singlet for the N-H proton, a broad singlet for the carboxylic acid proton, and a sharp singlet integrating to nine protons for the tert-butyl group.

  • ¹³C NMR: Expected signals would include a signal for the carbonyl carbon (~170 ppm), multiple signals in the aromatic region (110-150 ppm), and signals for the quaternary and methyl carbons of the tert-butyl group.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. Key expected absorption bands include:

  • A broad O-H stretch from the carboxylic acid, typically around 2500-3300 cm⁻¹.[9]

  • A C=O (carbonyl) stretch from the carboxylic acid, expected around 1700-1680 cm⁻¹.[9]

  • An N-H stretch from the secondary amine, typically around 3300-3500 cm⁻¹.

  • C-H stretches from the aromatic rings and the tert-butyl group (~2850-3100 cm⁻¹).

UV-Visible Spectroscopy

UV-Vis spectroscopy provides information on the electronic transitions within the molecule, which is useful for quantification and assessing conjugation. The extended π-system of the diphenylamine structure is expected to produce strong absorbance in the UV region. For related aminobenzoic acids, absorption maxima are typically observed in the 200-400 nm range.[10]

Solid-State Characterization

The solid-state form of a compound can significantly impact its stability, solubility, and manufacturability.

Rationale for Experimental Choice

X-Ray Powder Diffraction (XRPD) is the primary technique for analyzing the solid-state nature of a pharmaceutical compound.[11] It can distinguish between different crystalline forms (polymorphs) and amorphous material. Each crystalline solid produces a unique diffraction pattern, which serves as a "fingerprint" for that specific form.[12]

Detailed Experimental Protocol: X-Ray Powder Diffraction (XRPD)
  • Sample Preparation: Gently grind the crystalline sample to a fine powder (~10-50 µm) to ensure random orientation of the crystallites.

  • Instrument Setup: Mount the powdered sample in a sample holder.

  • Data Collection: Irradiate the sample with monochromatic X-rays (commonly Cu Kα radiation) over a specific range of 2θ angles (e.g., 2° to 40°).

  • Data Analysis: The detector measures the intensity of the diffracted X-rays at each 2θ angle. The resulting diffractogram (a plot of intensity vs. 2θ) is analyzed. The positions (2θ values) and relative intensities of the diffraction peaks are characteristic of the specific crystal lattice structure.

Conclusion

A thorough physicochemical characterization is an indispensable component of the research and development process for any new chemical entity. For this compound, the application of standard, robust methodologies such as Differential Scanning Calorimetry, HPLC-based solubility and LogP determination, potentiometric titration, comprehensive spectroscopic analysis, and X-Ray Powder Diffraction is essential. These techniques provide the foundational data required to understand the molecule's behavior, guide formulation development, ensure quality control, and support regulatory filings. The protocols and rationale outlined in this guide provide a framework for researchers to generate the high-quality, reliable data necessary to advance their scientific objectives.

References

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Sources

A Senior Application Scientist's Guide to the Synthesis of 2-((3-(tert-Butyl)phenyl)amino)benzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth analysis of the synthetic pathways leading to 2-((3-(tert-butyl)phenyl)amino)benzoic acid, a key intermediate and fenamic acid analogue. The document is structured for researchers, chemists, and professionals in drug development, offering a comparative study of the two primary catalytic methods for its synthesis: the traditional copper-catalyzed Ullmann condensation and the modern palladium-catalyzed Buchwald-Hartwig amination. Beyond mere protocols, this guide elucidates the mechanistic underpinnings, rationale for reagent selection, process optimization strategies, and practical considerations for purification and characterization. Our objective is to furnish scientists with the expert-level insights required to confidently select, execute, and troubleshoot the synthesis of this important N-aryl anthranilic acid derivative.

Introduction: The Significance of N-Aryl Anthranilic Acids

N-Aryl anthranilic acids, commonly known as fenamates, represent a critical pharmacophore in medicinal chemistry.[1][2] This structural motif is the backbone of numerous non-steroidal anti-inflammatory drugs (NSAIDs), including mefenamic and flufenamic acid.[3][4] The molecule of interest, this compound, is a valuable building block in this class. The incorporation of a tert-butyl group on the aniline ring can significantly modulate the compound's lipophilicity and steric profile, influencing its pharmacokinetic and pharmacodynamic properties.

The core synthetic challenge lies in the formation of the C-N bond between the aniline nitrogen and the C2 position of the benzoic acid ring. This guide will explore and contrast the two most prevalent and robust methods for achieving this transformation.

cluster_start Starting Materials cluster_product Target Molecule cluster_pathways Synthetic Pathways SM1 2-Halobenzoic Acid (X = Cl, Br, I) P1 Ullmann Condensation (Copper-Catalyzed) SM1->P1 P2 Buchwald-Hartwig Amination (Palladium-Catalyzed) SM1->P2 SM2 3-tert-Butylaniline SM2->P1 SM2->P2 Product This compound P1->Product P2->Product

Figure 1: High-level overview of the primary synthetic routes to the target compound.

Pathway I: The Ullmann Condensation (Goldberg Reaction)

The Ullmann condensation is a classic, copper-promoted nucleophilic aromatic substitution reaction.[5][6] The specific application for forming an N-aryl bond is often referred to as the Goldberg reaction.[5] While it has a long history, it often requires harsh conditions, but recent advancements have led to milder protocols.[7][8]

Mechanistic Rationale and Causality

The precise mechanism of the Ullmann reaction is complex and has been the subject of extensive study. It is generally accepted to proceed via a copper(I) active species. The carboxylate group at the ortho position of the aryl halide is known to effectively chelate the copper catalyst, accelerating the reaction.[8] This coordination brings the reactants into proximity, facilitating the crucial C-N bond formation.

The choice of starting materials is critical. While 2-iodobenzoic acid is the most reactive halide, its higher cost and potential for side reactions make 2-chlorobenzoic acid an economically attractive alternative, especially for larger-scale synthesis.[8][9] The use of a less reactive aryl chloride necessitates a more active catalyst system or more forcing conditions.

CuI Cu(I) Source (e.g., CuI, Cu₂O) Amide [Cu(I)-NHR¹] CuI->Amide Reacts with de-protonated aniline Base Base (e.g., K₂CO₃) Aniline R¹-NH₂ (3-tert-Butylaniline) Base->Aniline Deprotonates Aniline->Amide Complex Oxidative Addition Intermediate Amide->Complex Nucleophilic Attack on Ar-X ArX Ar-X (2-Chlorobenzoic Acid) ArX->Complex Product Ar-NHR¹ Complex->Product Reductive Elimination CuX Cu(I)X Complex->CuX Forms

Figure 2: Simplified representation of the Ullmann-Goldberg C-N coupling cycle.

Experimental Protocol: Copper-Catalyzed Synthesis

This protocol is a representative procedure adapted from established methods for the amination of 2-chlorobenzoic acids.[8][9]

Step-by-Step Methodology:

  • Reagent Charging: To an oven-dried reaction vessel equipped with a magnetic stirrer and reflux condenser, add 2-chlorobenzoic acid (1.0 eq), potassium carbonate (2.0 eq), copper(I) iodide (CuI, 0.1 eq), and a suitable ligand such as 1,10-phenanthroline (0.1 eq).

  • Inert Atmosphere: Seal the vessel and purge with an inert gas (e.g., Argon or Nitrogen) for 10-15 minutes.

  • Solvent and Amine Addition: Add a high-boiling polar solvent such as N,N-Dimethylformamide (DMF) or 2-ethoxyethanol, followed by the addition of 3-tert-butylaniline (1.1 eq) via syringe.

  • Reaction: Heat the reaction mixture to 120-140 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed (typically 12-24 hours).

  • Work-up:

    • Cool the mixture to room temperature and dilute with ethyl acetate.

    • Filter the mixture through a pad of celite to remove insoluble copper salts.

    • Transfer the filtrate to a separatory funnel and wash with 1M HCl (2x) to remove excess aniline.

    • Extract the aqueous layer with ethyl acetate (2x).

    • Combine all organic layers.

  • Product Isolation:

    • Extract the organic solution with 1M NaOH (3x). The acidic product will move to the aqueous basic layer, leaving neutral impurities behind.

    • Cool the combined aqueous layers in an ice bath and acidify to pH ~2-3 with concentrated HCl. The product will precipitate as a solid.

    • Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene).

Pathway II: The Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a cornerstone of modern synthetic chemistry for its mild conditions, broad substrate scope, and high functional group tolerance.[10][11]

Mechanistic Rationale and Causality

This reaction proceeds via a well-established Pd(0)/Pd(II) catalytic cycle.[12][13] The choice of ligand is paramount to the success of the reaction. Bulky, electron-rich phosphine ligands (e.g., XPhos, RuPhos, BrettPhos) are essential.[13] They promote the key steps of the cycle:

  • Oxidative Addition: The ligand's electron-donating ability facilitates the addition of the aryl halide to the Pd(0) center.

  • Reductive Elimination: The ligand's steric bulk promotes the final bond-forming step, releasing the product and regenerating the Pd(0) catalyst.

The base plays a dual role: it deprotonates the amine to form the active nucleophile and facilitates the formation of the key palladium-amido complex. Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) are common, but weaker bases like potassium phosphate (K₃PO₄) can be used with more advanced catalyst systems, which is advantageous given the presence of the acidic carboxylic acid group.[14]

Pd0 L₂Pd(0) OA_Complex L₂Pd(II)(Ar)(X) Pd0->OA_Complex Oxidative Addition ArX Ar-X (2-Halobenzoic Acid) ArX->OA_Complex Amido_Complex L₂Pd(II)(Ar)(NHR) OA_Complex->Amido_Complex Ligand Exchange & Deprotonation Amine R-NH₂ (3-tert-Butylaniline) Amine->OA_Complex Base Base Base->OA_Complex Amido_Complex->Pd0 Regenerates Catalyst Product Ar-NHR Amido_Complex->Product Reductive Elimination

Figure 3: The generally accepted catalytic cycle for the Buchwald-Hartwig amination.

Experimental Protocol: Palladium-Catalyzed Synthesis

This protocol is a representative procedure based on modern Buchwald-Hartwig amination methods.[12][14]

Step-by-Step Methodology:

  • Catalyst Pre-formation (Optional but Recommended): In a glovebox, charge a vial with a palladium precursor (e.g., Pd₂(dba)₃, 1 mol%) and a suitable phosphine ligand (e.g., XPhos, 3 mol%). Add anhydrous toluene and stir for 10 minutes.

  • Reagent Charging: To a separate oven-dried reaction vessel, add 2-bromobenzoic acid (1.0 eq) and the base (e.g., K₃PO₄, 2.5 eq).

  • Inert Atmosphere: Seal the vessel, remove from the glovebox, and connect to a Schlenk line. Evacuate and backfill with an inert gas (Argon) three times.

  • Solvent and Reagent Addition: Add anhydrous toluene via cannula, followed by 3-tert-butylaniline (1.2 eq). Finally, add the pre-formed catalyst solution via syringe.

  • Reaction: Heat the reaction mixture to 100-110 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS (typically 4-18 hours).

  • Work-up and Isolation: The work-up and isolation procedure is identical to that described for the Ullmann condensation (Section 2.2, Steps 5-6), involving an acidic wash to remove the excess amine followed by a basic extraction to isolate the carboxylic acid product.

  • Purification: The crude product can be purified by recrystallization. If impurities persist, column chromatography on silica gel may be necessary, often using a mobile phase containing a small amount of acetic acid (e.g., Hexane:Ethyl Acetate:Acetic Acid 90:10:0.1) to ensure protonation of the product and prevent tailing.

Comparative Analysis and Process Optimization

The choice between the Ullmann and Buchwald-Hartwig pathways depends on several factors including cost, scale, available equipment, and desired purity.

ParameterUllmann CondensationBuchwald-Hartwig Amination
Catalyst Copper (CuI, Cu₂O, Cu powder)Palladium (Pd(OAc)₂, Pd₂(dba)₃)
Cost Lower catalyst costHigher catalyst & ligand cost
Conditions Harsher (120-200 °C)Milder (80-110 °C)
Reaction Time Generally longer (12-48 h)Generally shorter (4-24 h)
Substrate Scope More limitedVery broad
Functional Group Tol. ModerateHigh
Process Safety High temperatures pose a riskFlammable solvents, pyrophoric reagents (if using n-BuLi for ligand synthesis)
Waste Copper waste streamPalladium waste stream

Expert Insights for Optimization:

  • Protecting Groups: For both pathways, if side reactions involving the carboxylic acid are problematic (e.g., decarboxylation at high temperatures), it can be temporarily protected as a methyl or ethyl ester. The ester is then hydrolyzed in the final step.

  • Solvent Choice: In the Buchwald-Hartwig reaction, polar aprotic solvents like dioxane or THF can also be effective, but toluene is often preferred for its ability to azeotropically remove traces of water.

  • Purification Strategy: The acidic nature of the target molecule is the key to a highly effective purification strategy. A well-executed acid-base extraction can often remove the majority of impurities, minimizing the need for chromatography.[15]

Figure 4: A generalized experimental workflow for the synthesis, work-up, and purification.

Conclusion

The synthesis of this compound is readily achievable through two robust catalytic C-N bond-forming methodologies. The copper-catalyzed Ullmann condensation offers a cost-effective, albeit often more demanding, route. In contrast, the palladium-catalyzed Buchwald-Hartwig amination provides a milder, faster, and more versatile approach that is frequently the method of choice in modern research and development settings. A thorough understanding of the mechanistic principles behind each pathway empowers the scientist to make informed decisions regarding reaction conditions, troubleshoot potential issues, and optimize the process for yield, purity, and scalability. The purification strategy, leveraging the acidic nature of the product, is a critical final step in obtaining high-purity material suitable for downstream applications in drug discovery and materials science.

References

  • Sharma, M., & Prasher, P. (2023). Synthesis and Medicinal Applications of Fenamic Acid Derivatives. Current Organic Chemistry, 27(13), 1132-1142. [1][2]

  • ResearchGate. (2023). Synthesis and Medicinal Applications of Fenamic Acid Derivatives. [3]

  • Di Mola, A., et al. (2025). The Chemistry and Bioactivity of Mefenamic Acid Derivatives: A Review of Recent Advances. Archiv der Pharmazie. [16]

  • OUCI. (n.d.). Synthesis and Medicinal Applications of Fenamic Acid Derivatives. [4]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. [10]

  • ACS Green Chemistry Institute. (n.d.). Buchwald-Hartwig Amination. [11]

  • Kysil, O., et al. (2021). Polymer-supported synthesis of N-substituted anthranilates as the building blocks for preparation of N-arylated 3-hydroxyquinolin-4(1H)-ones. RSC Advances. [14]

  • ResearchGate. (n.d.). Synthesis of N‐aryl anthranilic acid via amination of chlorobenzoic.... [7]

  • Cai, Q., et al. (2005). Regioselective copper-catalyzed amination of chlorobenzoic acids: synthesis and solid-state structures of N-aryl anthranilic acid derivatives. Organic Letters, 7(16), 3553-3556. [9]

  • Cai, Q., et al. (2005). Regioselective Copper-Catalyzed Amination of Chlorobenzoic Acids: Synthesis and Solid-State Structures of N-Aryl Anthranilic Acid Derivatives. National Institutes of Health. [8]

  • Wikipedia. (n.d.). Ullmann condensation. [5]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [12]

  • Chemistry Student. (2025). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. YouTube. [13]

  • Organic Chemistry Portal. (n.d.). Ullmann Reaction. [6]

  • ResearchGate. (2016). How to purify p-amino tert butyl benzamide?[15]

Sources

A Spectroscopic Investigation of 2-((3-(tert-Butyl)phenyl)amino)benzoic acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-((3-(tert-Butyl)phenyl)amino)benzoic acid is a derivative of N-phenylanthranilic acid, a core structure in medicinal chemistry. N-phenylanthranilic acid and its analogues are known scaffolds for the development of non-steroidal anti-inflammatory drugs (NSAIDs). The introduction of a tert-butyl group on the phenylamino ring is anticipated to modulate the lipophilicity and steric profile of the molecule, potentially influencing its biological activity. A thorough spectroscopic characterization is the cornerstone of drug discovery and development, ensuring the unequivocal identification and purity of the synthesized compound. This guide provides a detailed analysis of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, offering a foundational reference for researchers in organic synthesis, medicinal chemistry, and analytical sciences. The interpretations presented herein are based on established principles and comparative analysis with structurally related molecules.

Methodology for Spectroscopic Analysis

The acquisition of high-quality spectroscopic data is paramount for accurate structural elucidation. The following outlines the standard experimental protocols for the characterization of this compound.

Sample Preparation

For NMR analysis, accurately weigh approximately 5-20 mg of the compound for ¹H NMR and 20-50 mg for ¹³C NMR.[1] A suitable deuterated solvent that ensures complete dissolution is crucial; deuterated dimethyl sulfoxide (DMSO-d₆) is a recommended choice for compounds containing both carboxylic acid and secondary amine functionalities due to its excellent solubilizing power.[1] For IR spectroscopy, the KBr pellet method is a common and effective technique for solid samples.[2] Alternatively, Attenuated Total Reflectance (ATR) can be used. For mass spectrometry, the sample can be introduced via direct infusion or after chromatographic separation, and ionized using techniques such as Electron Ionization (EI) or Electrospray Ionization (ESI).

Caption: Workflow for sample preparation for NMR, IR, and Mass Spectrometry.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is expected to exhibit a series of distinct signals corresponding to the aromatic protons, the amine proton, the carboxylic acid proton, and the tert-butyl protons. The electron-withdrawing nature of the carboxylic acid group will generally deshield the protons on the benzoic acid ring, causing them to appear at a lower field compared to the protons on the tert-butylphenyl ring.[1]

Proton Assignment Expected Chemical Shift (δ, ppm) Multiplicity Integration
Carboxylic Acid (-COOH)~13.0Singlet (broad)1H
Amine (-NH-)~9.5Singlet (broad)1H
Aromatic (Benzoic Acid Ring)6.8 - 8.0Multiplets4H
Aromatic (tert-Butylphenyl Ring)7.0 - 7.4Multiplets4H
tert-Butyl (-C(CH₃)₃)~1.3Singlet9H

Table 1: Predicted ¹H NMR Chemical Shifts for this compound.

The broadness of the -COOH and -NH signals is due to hydrogen bonding and exchange with trace amounts of water in the solvent. The aromatic region will likely show complex splitting patterns (multiplets) due to spin-spin coupling between adjacent protons on the two phenyl rings.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule. Due to the molecule's asymmetry, a total of 17 distinct carbon signals are expected.

Carbon Assignment Expected Chemical Shift (δ, ppm)
Carbonyl (-COOH)~169
Aromatic (Quaternary)110 - 151
Aromatic (CH)115 - 135
Quaternary (tert-Butyl)~34
Methyl (tert-Butyl)~31

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound.

The carbonyl carbon of the carboxylic acid is expected to be the most downfield signal.[1] The chemical shifts of the aromatic carbons are influenced by the electronic effects of the substituents. For instance, the carbon atom attached to the amino group is expected to be shielded compared to the other aromatic carbons.[1]

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The IR spectrum of this compound will be characterized by several key absorption bands.

Functional Group Expected Wavenumber (cm⁻¹) Intensity
O-H Stretch (Carboxylic Acid)3300 - 2500Broad, Strong
N-H Stretch (Secondary Amine)~3300Medium
C-H Stretch (Aromatic)3100 - 3000Medium
C-H Stretch (Aliphatic)2960 - 2870Medium
C=O Stretch (Carboxylic Acid)1700 - 1680Strong
C=C Stretch (Aromatic)1625 - 1465Medium
C-N Stretch1320 - 1210Medium

Table 3: Predicted IR Absorption Bands for this compound.

The O-H stretch of the carboxylic acid will appear as a very broad band due to strong hydrogen bonding.[3] The C=O stretching vibration for an aryl carboxylic acid is typically observed in the 1700-1680 cm⁻¹ region.[3] The N-H stretch of the secondary amine will likely be a sharper peak around 3300 cm⁻¹.[2]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural confirmation.

Molecular Ion

The nominal molecular weight of this compound (C₁₇H₁₉NO₂) is 269.34 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 269. The presence of a single nitrogen atom means the molecular ion will have an odd nominal mass, consistent with the nitrogen rule.[4]

Fragmentation Pattern

The fragmentation of the molecular ion will be driven by the stability of the resulting fragments. Key expected fragmentations include:

  • Loss of a methyl group (-CH₃): A peak at m/z 254, corresponding to the loss of a methyl radical from the tert-butyl group, is highly probable.

  • Loss of a tert-butyl group (-C(CH₃)₃): A significant peak at m/z 212 would result from the loss of the tert-butyl radical.

  • Decarboxylation (-COOH): Loss of the carboxylic acid group as a radical would lead to a fragment at m/z 224.

  • Loss of water (-H₂O): A peak at m/z 251 may be observed due to the loss of a water molecule.

G M M+ (m/z 269) M_minus_15 [M-15]+ (m/z 254) M->M_minus_15 - CH3 M_minus_57 [M-57]+ (m/z 212) M->M_minus_57 - C(CH3)3 M_minus_45 [M-45]+ (m/z 224) M->M_minus_45 - COOH

Caption: Predicted major fragmentation pathways for this compound in EI-MS.

Conclusion

This technical guide provides a comprehensive overview of the expected spectroscopic data for this compound. The predicted ¹H NMR, ¹³C NMR, IR, and MS data, along with the outlined methodologies, serve as a valuable resource for the synthesis, purification, and characterization of this and structurally related compounds. The detailed interpretation of the spectral features, grounded in fundamental principles and comparative data, will aid researchers in confirming the structure and purity of their materials, a critical step in the advancement of drug discovery and development programs.

References

  • Wnuk, S., Wyrzykiewicz, E., Kaczmarek, E., & Kinastowski, S. (1990). Carbon-13 Chemical Shift Assignments of Derivatives of Benzoic Acid. Magnetic Resonance in Chemistry, 28(3), 271-280.
  • Synthesis and Characterisation of Biologically Active Metal Complexes of N-Phenyl Anthranilic Acid - SJC. (n.d.). Retrieved from [Link]

  • 1H and 13C NMR Spectra of Substituted Benzoic Acids. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

  • The C-13 NMR spectrum of benzoic acid. (n.d.). Doc Brown's Chemistry. Retrieved from [Link]

  • N-Phenylanthranilic Acid | C13H11NO2 | CID 4386. (n.d.). PubChem. Retrieved from [Link]

  • Experimental and theoretical IR, Raman, NMR spectra of 2-, 3- and 4-aminobenzoic acids. (2008). Journal of Molecular Structure, 875(1-3), 205-213.
  • Supplementary Material (ESI) for Chemical Communications. (2009). The Royal Society of Chemistry. Retrieved from [Link]

  • Supporting Information. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

  • N-phenylanthranilic acid - Optional[FTIR] - Spectrum. (n.d.). SpectraBase. Retrieved from [Link]

  • 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0001123). (n.d.). Human Metabolome Database. Retrieved from [Link]

  • Peculiarities of nmr 13 c spectra of benzoic acid and alkylbenzoates. ii. regular spectra differences between benzoic fragments. (n.d.). SciSpace. Retrieved from [Link]

  • 2-Amino-benzoic acid - Optional[1H NMR] - Chemical Shifts. (n.d.). SpectraBase. Retrieved from [Link]

  • a¹H NMR spectrum of 2-amino benzoic acid. b¹³C NMR spectrum of 2-amino... (n.d.). ResearchGate. Retrieved from [Link]

  • N-phenylanthranilic acid - Optional[MS (GC)] - Spectrum. (n.d.). SpectraBase. Retrieved from [Link]

  • Benzoic acid, 2-amino-, butyl ester. (n.d.). NIST WebBook. Retrieved from [Link]

  • Benzoic acid, p-tert-butyl-. (n.d.). NIST WebBook. Retrieved from [Link]

  • Benzoic acid, 2-[(phenylmethyl)amino]-. (n.d.). NIST WebBook. Retrieved from [Link]

  • infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes. (n.d.). Retrieved from [Link]

  • Benzoic acid, 2-amino-. (n.d.). NIST WebBook. Retrieved from [Link]

  • Mass Spectrometry - Fragmentation Patterns. (2023, August 29). Chemistry LibreTexts. Retrieved from [Link]

  • Anthranilic acid, TMS derivative. (n.d.). NIST WebBook. Retrieved from [Link]

  • Mass Spectrometry: Fragmentation. (n.d.). Retrieved from [Link]

  • Benzoic acid, 3-amino-, tert.-butyl ester. (n.d.). NIST WebBook. Retrieved from [Link]

  • Anthranilic acid, the new player in the ensemble of aromatic residue labeling precursor compounds. (2019). Journal of Biomolecular NMR, 73(10-11), 589-597.
  • Synthesis of N-Aryl and N-Alkyl Anthranilic Acids via SNAr Reaction of Unprotected 2-Fluoro- and 2-Methoxybenzoic Acids by Lithioamides. (2006). The Journal of Organic Chemistry, 71(21), 8026-8032.
  • Benzoic acid, 2-[[(3-methylphenyl)amino]carbonyl]-. (n.d.). NIST WebBook. Retrieved from [Link]

  • 3-Aminobenzoic Acid | C7H7NO2 | CID 7419. (n.d.). PubChem. Retrieved from [Link]

Sources

An In-Depth Technical Guide to the Crystal Structure of 2-((3-(tert-Butyl)phenyl)amino)benzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the synthesis, crystallographic analysis, and potential solid-state structural features of 2-((3-(tert-Butyl)phenyl)amino)benzoic acid. While a definitive crystal structure for this specific molecule is not publicly available at the time of this writing, this document outlines a robust experimental workflow for its determination, drawing upon established methodologies for analogous N-aryl anthranilic acid derivatives. The guide is intended for researchers, scientists, and drug development professionals interested in the structure-property relationships of this class of compounds, which are notable for their applications in medicinal chemistry, particularly as anti-inflammatory agents.

Introduction: The Significance of N-Aryl Anthranilic Acids

N-aryl anthranilic acids are a class of compounds structurally related to fenamic acids, a group of non-steroidal anti-inflammatory drugs (NSAIDs). Their molecular framework, consisting of an anthranilic acid moiety linked to an aryl group via an amino bridge, is a privileged scaffold in medicinal chemistry. The biological activity of these compounds is intimately linked to their three-dimensional conformation, which is governed by factors such as intramolecular hydrogen bonding and steric interactions between the substituent groups.

The title compound, this compound, is of particular interest due to the presence of a bulky tert-butyl group on the phenyl ring. This substituent is expected to exert significant steric influence, potentially leading to unique conformational preferences and crystal packing arrangements. Understanding the precise crystal structure is therefore crucial for elucidating its structure-activity relationship (SAR) and for the rational design of new therapeutic agents.

Synthesis of this compound

The synthesis of N-aryl anthranilic acid derivatives is well-documented, with the Ullmann condensation being a commonly employed and effective method.[1] This reaction involves the copper-catalyzed coupling of an o-halobenzoic acid with an aniline derivative.

Proposed Synthetic Protocol:

A plausible synthetic route to this compound is the Ullmann condensation of 2-chlorobenzoic acid with 3-tert-butylaniline.

Synthesis_of_2-((3-(tert-Butyl)phenyl)amino)benzoic_acid reactant1 2-Chlorobenzoic Acid catalyst Cupric Oxide (CuO) Anhydrous K2CO3 reactant1->catalyst + reactant2 3-tert-Butylaniline reactant2->catalyst + product This compound catalyst->product Reflux

Caption: Proposed synthesis of this compound via Ullmann condensation.

Step-by-Step Methodology:

  • Reaction Setup: A mixture of 2-chlorobenzoic acid (1.0 equivalent), 3-tert-butylaniline (1.2 equivalents), cupric oxide (catalytic amount), and anhydrous potassium carbonate (2.0 equivalents) in a suitable solvent (e.g., nitrobenzene or DMF) is prepared in a round-bottom flask equipped with a reflux condenser.

  • Reaction Execution: The reaction mixture is heated to reflux and maintained at this temperature for several hours, with the progress of the reaction monitored by thin-layer chromatography (TLC).

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature and the solid is suspended in water.

  • Purification: The product is precipitated by acidification with dilute hydrochloric acid, filtered, and washed with water. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure this compound.

Single-Crystal Growth and X-ray Diffraction Analysis

The key to determining the crystal structure is the growth of high-quality single crystals suitable for X-ray diffraction analysis.

Crystal Growth Methodology

Slow evaporation is a common and effective technique for growing single crystals of organic molecules.

Protocol:

  • Solvent Selection: A range of solvents and solvent mixtures should be screened to find a system in which the compound has moderate solubility.

  • Solution Preparation: A saturated or near-saturated solution of the purified compound is prepared at room temperature or slightly elevated temperature.

  • Crystallization: The solution is filtered to remove any particulate matter and then left undisturbed in a loosely covered container to allow for slow evaporation of the solvent.

  • Crystal Harvesting: Once suitable crystals have formed, they are carefully harvested from the mother liquor.

Single-Crystal X-ray Diffraction

Workflow:

Single_Crystal_X-ray_Diffraction_Workflow start Single Crystal Selection data_collection Data Collection (X-ray Diffractometer) start->data_collection structure_solution Structure Solution (e.g., Direct Methods) data_collection->structure_solution structure_refinement Structure Refinement (Full-Matrix Least-Squares) structure_solution->structure_refinement validation Structure Validation (e.g., CHECKCIF) structure_refinement->validation visualization Visualization & Analysis (e.g., Mercury, OLEX2) validation->visualization cif Crystallographic Information File (CIF) visualization->cif

Sources

An In-depth Technical Guide to the Biological Activity of N-Phenylanthranilic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

N-phenylanthranilic acid, also known as fenamic acid, serves as a foundational scaffold in medicinal chemistry.[1][2][3] Its derivatives, collectively known as fenamates, constitute a significant class of non-steroidal anti-inflammatory drugs (NSAIDs).[1][3][4] This guide provides a comprehensive technical overview of the diverse biological activities of N-phenylanthranilic acid derivatives, delving into their mechanisms of action, structure-activity relationships (SAR), and the experimental protocols utilized for their evaluation. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in leveraging the therapeutic potential of this versatile chemical scaffold.

The core chemical structure, consisting of a diphenylamine moiety with a carboxylic acid group ortho to the amino linkage, provides a unique platform for chemical modification, leading to a wide spectrum of pharmacological effects.[4] While primarily recognized for their anti-inflammatory properties, these derivatives have demonstrated a remarkable range of biological activities, including anticancer, antimicrobial, and ion channel modulating effects.[1][5][6]

I. Anti-inflammatory Activity: The Hallmark of Fenamates

The most well-documented biological activity of N-phenylanthranilic acid derivatives is their anti-inflammatory effect, which also underpins their analgesic and antipyretic properties.[3][7]

A. Mechanism of Action: Cyclooxygenase (COX) Inhibition

The primary mechanism of anti-inflammatory action for fenamates is the inhibition of cyclooxygenase (COX) enzymes, which are key to the biosynthesis of prostaglandins.[1] Prostaglandins are lipid compounds that play a crucial role in mediating inflammation, pain, and fever. By blocking the action of COX-1 and COX-2, N-phenylanthranilic acid derivatives reduce the production of these pro-inflammatory mediators.

B. Experimental Protocol: Carrageenan-Induced Rat Paw Edema Assay

This in vivo assay is a standard method for evaluating the anti-inflammatory activity of novel compounds.[8][9]

Principle: Carrageenan, a phlogistic agent, is injected into the sub-plantar tissue of a rat's paw, inducing a localized inflammatory response characterized by edema. The ability of a test compound to reduce this swelling is a measure of its anti-inflammatory potential.

Step-by-Step Methodology:

  • Animal Acclimatization: Male Wistar rats (150-200g) are acclimatized to laboratory conditions for at least one week.

  • Grouping: Animals are randomly divided into control, standard, and test groups (n=6 per group).

  • Compound Administration:

    • The test group receives the N-phenylanthranilic acid derivative, typically administered orally as a suspension.

    • The standard group receives a known anti-inflammatory drug, such as indomethacin or phenylbutazone.[8]

    • The control group receives only the vehicle (e.g., a suspension with an emulsifier like Tween-80).[10]

  • Induction of Inflammation: One hour after compound administration, 0.1 mL of 1% w/v carrageenan solution in sterile saline is injected into the sub-plantar region of the right hind paw of each rat.

  • Edema Measurement: Paw volume is measured using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.

  • Data Analysis: The percentage inhibition of edema is calculated for each group relative to the control group using the following formula:

    % Inhibition = [(Vc - Vt) / Vc] x 100

    Where Vc is the mean increase in paw volume in the control group, and Vt is the mean increase in paw volume in the treated group.

C. Structure-Activity Relationship (SAR) for Anti-inflammatory Activity

The anti-inflammatory potency of N-phenylanthranilic acid derivatives is significantly influenced by the nature and position of substituents on both aromatic rings.[7]

  • Carboxylic Acid Group: The ortho-position of the carboxyl group on the anthranilic acid ring is crucial for activity.[7]

  • NH Bridge: The secondary amine linkage is essential; replacement with other groups (O, CH2, S) diminishes activity.[7]

  • Substituents on the N-Aryl Ring:

    • Substitution at the 3'-position is generally more favorable for activity than at the 2' or 4' positions.[7]

    • Electron-withdrawing groups, such as trifluoromethyl (CF3) and chloro (Cl), often enhance activity.[7][10]

    • Disubstitution at the 2' and 3' positions, as seen in mefenamic acid, is also effective.[7]

  • Substituents on the Anthranilic Acid Ring: Generally, substitution on this ring reduces anti-inflammatory activity.[7]

II. Anticancer Activity: A Promising Frontier

Emerging research has highlighted the potential of N-phenylanthranilic acid derivatives as anticancer agents.[8][11] Their mechanisms of action in this context are multifaceted and appear to be both COX-dependent and independent.

A. Mechanisms of Anticancer Action
  • Induction of Apoptosis: Some derivatives have been shown to induce programmed cell death in cancer cells.[8]

  • Cell Cycle Arrest: These compounds can halt the proliferation of cancer cells by arresting the cell cycle at specific phases.[8]

  • Inhibition of Aldo-Keto Reductases (AKRs): Certain N-benzoyl anthranilic acid derivatives have been identified as potent and selective inhibitors of AKR1C enzymes.[12] These enzymes are implicated in the progression of various cancers.

B. Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.[13]

Principle: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by metabolically active cells to form a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

Step-by-Step Methodology:

  • Cell Seeding: Cancer cell lines (e.g., HCT-116, MDA-MB-231) are seeded in a 96-well plate at a specific density and incubated for 24 hours.[8]

  • Compound Treatment: The cells are treated with various concentrations of the N-phenylanthranilic acid derivative and incubated for a further 48-72 hours.

  • MTT Addition: MTT solution is added to each well, and the plate is incubated for 2-4 hours to allow for formazan formation.

  • Solubilization: The formazan crystals are dissolved by adding a solubilizing agent (e.g., DMSO or an acidic isopropanol solution).

  • Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: The percentage of cell viability is calculated for each concentration, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.

III. Antimicrobial Activity

N-phenylanthranilic acid derivatives have also demonstrated notable activity against a range of bacterial and fungal pathogens.[1][2][5]

A. Mechanism of Action: DNA Gyrase Inhibition

One of the proposed mechanisms for the antibacterial activity of these compounds is the inhibition of DNA gyrase, an essential enzyme in bacteria responsible for DNA replication and repair.[1][2] By binding to this enzyme, the derivatives disrupt critical cellular processes, leading to bacterial cell death.

B. Experimental Protocol: Agar-Well Diffusion Method

This is a widely used method to screen for the antimicrobial activity of new compounds.[1][2]

Principle: A standardized inoculum of a test microorganism is spread on an agar plate. Wells are then made in the agar, and the test compound is introduced into these wells. If the compound has antimicrobial activity, it will diffuse into the agar and inhibit the growth of the microorganism, resulting in a clear zone of inhibition around the well.

Step-by-Step Methodology:

  • Media Preparation: Prepare and sterilize a suitable agar medium (e.g., Mueller-Hinton agar for bacteria).

  • Inoculation: A standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) is uniformly spread over the surface of the agar plate.[1][2]

  • Well Preparation: Wells of a specific diameter (e.g., 6 mm) are aseptically punched into the agar.

  • Compound Application: A defined volume of the test compound solution (at a known concentration) is added to the wells. A positive control (a known antibiotic) and a negative control (the solvent) are also included.

  • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • Zone of Inhibition Measurement: The diameter of the clear zone of inhibition around each well is measured in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.

IV. Modulation of Ion Channels

Beyond their classical pharmacological targets, N-phenylanthranilic acid derivatives have been shown to modulate the activity of various ion channels, which may contribute to their diverse biological effects.[1][6]

A. Targets and Effects
  • Potassium (K+) Channels: Some derivatives act as openers of KCNQ2/3 potassium channels, which are important for neuronal excitability. This activity may contribute to their analgesic effects.[4][6]

  • Chloride (Cl-) and Calcium (Ca2+) Channels: Fenamates can also modulate the activity of Ca2+-activated Cl- channels and large-conductance Ca2+-activated K+ (Slo1) channels.[1]

B. Experimental Protocol: Electrophysiological Patch-Clamp Technique

The patch-clamp technique is the gold standard for studying the effects of compounds on ion channel activity.

Principle: A micropipette with a very small opening is used to make a tight seal with the membrane of a single cell. This allows for the measurement of the electrical currents flowing through the ion channels in that patch of membrane.

Step-by-Step Methodology:

  • Cell Preparation: Cells expressing the ion channel of interest are cultured on a coverslip.

  • Micropipette Fabrication: Glass micropipettes are pulled to a fine tip and filled with an appropriate electrolyte solution.

  • Gigaseal Formation: The micropipette is brought into contact with the cell membrane, and gentle suction is applied to form a high-resistance seal (a "gigaseal").

  • Recording Configuration: The patch of membrane can be either left attached to the cell (cell-attached mode) or detached (inside-out or outside-out modes). Alternatively, the membrane patch can be ruptured to allow for whole-cell recording.

  • Compound Application: The N-phenylanthranilic acid derivative is applied to the cell via the bath solution or through the micropipette.

  • Data Acquisition and Analysis: The changes in ion channel currents in response to the compound are recorded and analyzed to determine its effects (e.g., activation, inhibition, modulation of channel gating).

V. Synthesis and Characterization

The synthesis of N-phenylanthranilic acid derivatives is typically achieved through the Ullmann condensation reaction.[14] This involves the reaction of an o-halobenzoic acid with an appropriately substituted aniline in the presence of a copper catalyst and a base.[14] More recently, environmentally friendly methods using water as a solvent and ultrasound irradiation have been developed to improve reaction yields and reduce reaction times.[15]

A. General Synthetic Workflow

G cluster_synthesis Synthesis cluster_purification Purification & Characterization cluster_evaluation Biological Evaluation A o-Halobenzoic Acid C Ullmann Condensation (Cu catalyst, Base) A->C B Substituted Aniline B->C D N-Phenylanthranilic Acid Derivative C->D E Recrystallization / Chromatography D->E F Structural Elucidation (NMR, IR, Mass Spec) E->F G In Vitro Assays (e.g., COX inhibition, MTT, Antimicrobial) F->G H In Vivo Assays (e.g., Carrageenan-induced edema) F->H I SAR Analysis G->I H->I

Caption: General workflow for the synthesis and biological evaluation of N-phenylanthranilic acid derivatives.

B. Characterization Techniques

The synthesized derivatives are characterized using a variety of spectroscopic and analytical techniques to confirm their structure and purity:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical structure and confirm the connectivity of atoms.

  • Infrared (IR) Spectroscopy: To identify the presence of key functional groups (e.g., C=O, N-H).

  • Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern of the compound.

  • Elemental Analysis: To determine the elemental composition of the compound.

VI. Concluding Remarks

N-phenylanthranilic acid and its derivatives represent a privileged scaffold in drug discovery, offering a wealth of opportunities for the development of new therapeutic agents. While their role as anti-inflammatory drugs is well-established, their potential in oncology, infectious diseases, and neurology is becoming increasingly apparent. A thorough understanding of their diverse biological activities, mechanisms of action, and structure-activity relationships is paramount for the rational design of next-generation therapeutics based on this versatile chemical framework. The experimental protocols detailed in this guide provide a solid foundation for researchers to explore the full potential of this important class of compounds.

References

  • Bala, M., Yadav, R., & Girdhar, A. (2024). Synthesis and Characterization of Ester Derivatives of N-Phenylanthranilic Acid. Asian Journal of Chemistry, 36, 2269-2274. [Link]

  • Joshi, S., et al. (2022). Pharmaceutical Chemistry Of Anthranilic Acid Derivatives: A Brief Review. International Journal of Pharmaceutical Sciences, 2(7), 2143-2174. [Link]

  • Bala, M., Yadav, R., & Girdhar, A. (2024). Synthesis and Characterization of Ester Derivatives of N-Phenylanthranilic Acid. Asian Journal of Chemistry. [Link]

  • Gaidukevich, A. N., Levitin, E., et al. (1985). Synthesis and biological activity of N-phenylanthranilic acid derivatives. Pharmaceutical Chemistry Journal. [Link]

  • Saeki, K., Muraoka, S., & Yamasaki, H. (1972). Anti-Inflammatory Properties of N-Phenylanthranilic Acid Derivatives in Relation to Uncoupling of Oxidative Phosphorylation. The Japanese Journal of Pharmacology. [Link]

  • Various Authors. (2023). Synthesis and Biological Activity of Novel Complexes with Anthranilic Acid and Its Analogues. MDPI. [Link]

  • Svechnikova, O. M., et al. (2018). The molecular design of biologically active derivatives of N-phenylanthranilic acid. * Zaporozhye Medical Journal*. [Link]

  • PubChem. (n.d.). N-Phenylanthranilic Acid. National Center for Biotechnology Information. [Link]

  • Peretz, A., et al. (2010). A Tale of Switched Functions: From Cyclooxygenase Inhibition to M-Channel Modulation in New Diphenylamine Derivatives. ResearchGate. [Link]

  • Saeki, K., Muraoka, S., & Yamasaki, H. (1972). Anti-inflammatory properties of N-phenylanthranilic acid derivatives in relation to uncoupling of oxidative phosphorylation. Japanese Journal of Pharmacology, 22(2), 187-199. [Link]

  • Various Authors. (2010). N-phenylanthranilic acid derivatives and uses thereof.
  • Berner, N. H., Varma, R. S., & Boykin Jr., D. W. (1970). Substituted N-phenylanthranilic acid hydrazides as potential antimalarial and antimicrobial agents. Journal of Medicinal Chemistry. [Link]

  • Brozic, P., et al. (2011). N-Benzoyl anthranilic acid derivatives as selective inhibitors of aldo-keto reductase AKR1C3. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Chandrashekhara Kumar B. (2024). Pharmaceutical Chemistry Of Anthranilic Acid Derivatives: A Brief Review. International Journal of Pharmaceutical Sciences, 2(7), 2143-2174. [Link]

  • Pharmacy 180. (n.d.). Anthranilic acid derivatives (Fenamates) - SAR, Structure, Properties, uses, Synthesis, Assay, Storage, Dosage forms, Dose. Pharmacy 180. [Link]

  • Kamal, A., & Prasad, B. R. (2008). Anthranilic acid derivatives as anticancer agents and process for the preparation thereof.
  • Cella, R., et al. (2006). Synthesis of N-Phenylanthranilic Acid Derivatives Using Water as Solvent in the Presence of Ultrasound Irradiation. ResearchGate. [Link]

  • Various Authors. (2023). Synthesis, Molecular Docking, and Biological Evaluation of Novel Anthranilic Acid Hybrid and Its Diamides as Antispasmodics. MDPI. [Link]

  • Supasuc, T., et al. (2015). Investigation on biological activities of anthranilic acid sulfonamide analogs. Excli Journal. [Link]

Sources

The Tert-Butyl Group: A Linchpin in Molecular Design and Interaction

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The tert-butyl group, a seemingly simple quaternary alkyl substituent, exerts a profound and multifaceted influence on molecular properties and interactions. Its unique combination of steric bulk and subtle electronic effects has established it as an indispensable tool in the arsenal of medicinal chemists, materials scientists, and synthetic organic chemists. This technical guide provides a comprehensive exploration of the pivotal roles the tert-butyl group plays, from dictating conformational preferences and reaction pathways to modulating drug-receptor interactions and enhancing metabolic stability. Through a synthesis of foundational principles, quantitative data, detailed experimental protocols, and computational insights, this guide aims to equip researchers with the knowledge to strategically employ the tert-butyl group in molecular design and optimization.

Fundamental Properties of the Tert-Butyl Group: A Tale of Sterics and Electronics

The tert-butyl group, with the chemical formula -C(CH₃)₃, is characterized by a central quaternary carbon atom bonded to three methyl groups. This arrangement gives rise to its defining features: significant steric hindrance and a modest electron-donating nature.

Steric Influence: The Dominant Paradigm

The most prominent characteristic of the tert-butyl group is its sheer size. The three methyl groups project outwards, creating a bulky, non-polar, and conformationally rigid domain that significantly impacts the spatial arrangement of atoms in a molecule.[1] This steric hindrance is a powerful tool for controlling reaction trajectories and influencing molecular shape.[1]

A quantitative measure of a substituent's steric demand is its A-value, which represents the Gibbs free energy difference between the axial and equatorial conformations of a monosubstituted cyclohexane.[2] A larger A-value signifies a greater preference for the equatorial position to minimize steric strain. The tert-butyl group possesses one of the largest A-values, effectively "locking" the conformation of a substituted cyclohexane ring with the tert-butyl group in the equatorial position.[2][3]

Table 1: A-Values for Common Substituents in Cyclohexane

SubstituentA-Value (kcal/mol)
-H0
-CN0.2
-F0.24
-Br0.2-0.7
-Cl0.4
-I0.4
-OH0.6 (0.9 in H-bonding solvents)
-OMe0.7
-NH₂1.2 (1.8 in H-bonding solvents)
-COOH1.2
-CH₃1.8
-CH₂CH₃2.0
-i-C₃H₇2.2
-t-C₄H₉ > 4.5
-C₆H₅3.0

Data sourced from[2][3][4]

This conformational locking has profound implications for reactivity. For instance, in nucleophilic substitution reactions, the steric bulk of a tert-butyl group can dramatically alter the reaction mechanism and rate.[5] In an Sₙ2 reaction, which necessitates a backside attack, the tert-butyl group effectively shields the reaction center, leading to a significant decrease in the reaction rate.[6][7] Conversely, in Sₙ1 reactions that proceed through a carbocation intermediate, the tert-butyl group stabilizes the positive charge through hyperconjugation and inductive effects, thereby accelerating the reaction.[6][8]

Diagram 1: Influence of the Tert-Butyl Group on Nucleophilic Substitution Pathways

G cluster_SN2 SN2 Reaction cluster_SN1 SN1 Reaction SN2_start Primary Alkyl Halide SN2_transition Backside Attack (Unhindered) SN2_start->SN2_transition Fast SN2_product Product SN2_transition->SN2_product tBu_SN2_start Tert-Butyl Halide tBu_SN2_transition Backside Attack (Sterically Hindered) tBu_SN2_start->tBu_SN2_transition Very Slow/ No Reaction tBu_SN2_product No Reaction tBu_SN2_transition->tBu_SN2_product SN1_start Primary Alkyl Halide SN1_intermediate Unstable Primary Carbocation SN1_start->SN1_intermediate Slow SN1_product Product SN1_intermediate->SN1_product tBu_SN1_start Tert-Butyl Halide tBu_SN1_intermediate Stable Tertiary Carbocation tBu_SN1_start->tBu_SN1_intermediate Fast tBu_SN1_product Product tBu_SN1_intermediate->tBu_SN1_product

Caption: Steric hindrance by the tert-butyl group favors the SN1 pathway.

Electronic Effects: A Subtle Contributor

While steric effects are dominant, the electronic properties of the tert-butyl group also play a crucial role. It is generally considered to be a weak electron-donating group through two primary mechanisms:

  • Inductive Effect (+I): The three methyl groups, being less electronegative than the central quaternary carbon, inductively push electron density towards it. This electron density is then donated to the atom or group to which the tert-butyl is attached.[9]

  • Hyperconjugation: This is a stabilizing interaction that involves the delocalization of electrons from a C-H σ-bond to an adjacent empty or partially filled p-orbital or a π-system. In the case of a tert-butyl group attached to a carbocation or an unsaturated system, the electrons in the C-H σ-bonds can overlap with the adjacent p-orbital, effectively donating electron density.[9]

The electron-donating nature of the tert-butyl group is particularly important in stabilizing carbocation intermediates, as seen in Sₙ1 reactions and electrophilic aromatic substitution.[9] In the latter, the tert-butyl group is an ortho, para-director; however, due to its large steric bulk, para-substitution is strongly favored.[9]

The Tert-Butyl Group in Medicinal Chemistry and Drug Development

The unique properties of the tert-butyl group make it a valuable moiety in drug design, where it can be strategically employed to modulate a compound's pharmacokinetic and pharmacodynamic profile.

Metabolic Shielding and Enhanced Bioavailability

A common challenge in drug development is metabolic instability, where drug molecules are rapidly broken down by enzymes, primarily cytochrome P450s (CYPs), leading to a short half-life and reduced efficacy.[10][11] The steric bulk of a tert-butyl group can be used to shield a metabolically labile site on a drug molecule from enzymatic degradation.[11] For example, in the antiviral drug nelfinavir, the tert-butylcarboxamide moiety occupies a subsite of the HIV-1 protease, and while the tert-butyl group itself can be hydroxylated by CYP2C19, its presence contributes to the overall stability and activity of the molecule.[10] Similarly, in the endothelin receptor antagonist bosentan, the tert-butyl group is hydroxylated by CYP2C9 to a major active metabolite.[10]

Modulating Receptor Binding and Selectivity

The defined size and shape of the tert-butyl group can be exploited to achieve selective binding to a specific receptor or enzyme. Its bulk can prevent a drug molecule from fitting into the binding pocket of an off-target receptor, thereby improving its selectivity and reducing side effects. For instance, in the development of retinoid-X receptor (RXR) activators, bulky substituents like the tert-butyl group at the C4 position of 2,6-di-tert-butylphenol were found to enhance steric complementarity within the RXR ligand-binding pocket, leading to strong hydrophobic interactions and potent activation.[12]

Table 2: Binding Affinities of tert-Butylphenols to RXRα

CompoundΔGbind (kcal/mol)
4E-DTBP-8.48
4sB-DTBP-17.49
TTBP -14.70

Data from molecular dynamics simulations showing strong binding affinities for tert-butylated phenols.[12]

Improving Physicochemical Properties

The lipophilic nature of the tert-butyl group can be utilized to fine-tune the solubility and membrane permeability of a drug candidate.[1] However, its high lipophilicity can sometimes be a drawback, and medicinal chemists often explore bioisosteres to mitigate this.[13]

The Tert-Butyl Group in Organic Synthesis: A Versatile Protecting Group

In multi-step organic synthesis, it is often necessary to temporarily block a reactive functional group to prevent it from participating in a reaction. The tert-butyl group is a key component of several widely used protecting groups, particularly for amines and alcohols.

The Boc Group: Protecting Amines

The tert-butyloxycarbonyl (Boc) group is one of the most common protecting groups for amines.[14][15] It is readily introduced by reacting the amine with di-tert-butyl dicarbonate (Boc₂O). The Boc group is stable to a wide range of reaction conditions but can be easily removed under acidic conditions, such as with trifluoroacetic acid (TFA).[12][15]

Diagram 2: Boc Protection and Deprotection of an Amine

G cluster_protection Boc Protection cluster_deprotection Boc Deprotection Amine R-NH₂ ProtectedAmine R-NHBoc Amine->ProtectedAmine Base Boc2O (Boc)₂O Boc2O->ProtectedAmine ProtectedAmine2 R-NHBoc DeprotectedAmine R-NH₃⁺ ProtectedAmine2->DeprotectedAmine Acid TFA Acid->DeprotectedAmine

Caption: The Boc group is a robust and easily cleavable protecting group for amines.

Experimental Protocol: General Procedure for N-Boc Protection of Primary Amines

Materials:

  • Amine (1 mmol)

  • Di-tert-butyl dicarbonate (Boc₂O) (1.0 - 1.5 eq.)

  • Solvent (e.g., Water/Acetone 9.5:0.5, or Dichloromethane)

  • Base (optional, e.g., TEA, DIPEA)

  • Anhydrous Na₂SO₄

  • Silica gel for column chromatography

Procedure:

  • In a suitable round-bottom flask, dissolve the amine (1 mmol) in the chosen solvent system (e.g., 10 mL of water/acetone 9.5:0.5).[12]

  • Add di-tert-butyl dicarbonate (1.0 - 1.5 eq.) to the solution.

  • Stir the reaction mixture at room temperature.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting amine is consumed (typically 8-12 minutes for simple amines in water/acetone).[12]

  • If using an organic solvent like dichloromethane, add the solvent and stir.

  • Once the reaction is complete, perform an appropriate work-up. For the water/acetone system, add dichloromethane (5 mL), separate the organic layer, and dry it over anhydrous Na₂SO₄.[12]

  • Concentrate the organic layer in vacuo.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., CH₂Cl₂/MeOH, 9:1) to afford the pure N-Boc protected amine.[12]

Causality Behind Experimental Choices:

  • Solvent System: The choice of solvent depends on the solubility of the amine. Water-mediated catalyst-free conditions are environmentally friendly and often highly efficient.[12] Dichloromethane is a common choice for less polar amines.

  • Stoichiometry of Boc₂O: A slight excess of Boc₂O is often used to ensure complete conversion of the amine.

  • Base: While some protocols are catalyst-free, a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) can be added to scavenge the acidic byproducts and drive the reaction to completion, especially for less reactive amines.[10]

  • Purification: Column chromatography is a standard method to remove any unreacted Boc₂O and other impurities to obtain the pure protected amine.

Experimental and Computational Techniques for Studying the Tert-Butyl Group

A variety of experimental and computational methods are employed to characterize the influence of the tert-butyl group on molecular structure and dynamics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for probing the chemical environment of the tert-butyl group.[2][6] The nine equivalent protons of the three methyl groups typically give rise to a sharp, intense singlet in the ¹H NMR spectrum, usually in the range of 0.5-2.0 ppm.[16] This distinct signal can be readily identified and is often used as an internal standard or a probe for molecular interactions.[2][17]

Experimental Protocol: Determination of A-Value by Variable Temperature (VT) NMR

Objective: To determine the conformational equilibrium and A-value of a tert-butyl substituted cyclohexane.

Materials:

  • Tert-butylcyclohexane

  • Deuterated solvent with a low freezing point (e.g., CD₂Cl₂, Toluene-d₈)

  • Class A NMR tubes

  • NMR spectrometer with variable temperature capabilities

Procedure:

  • Sample Preparation: Prepare a dilute solution of tert-butylcyclohexane in the chosen deuterated solvent in a Class A NMR tube.

  • Initial Spectrum: Acquire a ¹H NMR spectrum at ambient temperature (e.g., 298 K). At this temperature, the ring flip is fast on the NMR timescale, and an averaged spectrum is observed.

  • Lowering the Temperature: Gradually lower the temperature of the NMR probe in increments of 10-20 K to avoid thermal shock.[3] Allow the temperature to equilibrate for at least 20 minutes at each step.

  • Acquiring Spectra at Different Temperatures: Acquire a ¹H NMR spectrum at each temperature. As the temperature decreases, the rate of ring flipping slows down.

  • Coalescence and Low-Temperature Spectra: Continue to lower the temperature until the signals for the axial and equatorial conformers are resolved (i.e., below the coalescence temperature).

  • Integration: At a low temperature where the signals for the two conformers are well-separated, carefully integrate the signals corresponding to a specific proton (e.g., the proton on the carbon bearing the tert-butyl group) in both the axial and equatorial conformations.

  • Calculation of Equilibrium Constant (K): The equilibrium constant (K) is the ratio of the integrals of the equatorial conformer to the axial conformer: K = [Equatorial] / [Axial].

  • Calculation of ΔG: Use the following equation to calculate the Gibbs free energy difference (A-value): ΔG = -RT ln(K), where R is the gas constant and T is the temperature in Kelvin at which the low-temperature spectrum was acquired.

Self-Validation: The experiment should be repeated at slightly different low temperatures to ensure the calculated ΔG is consistent. The coalescence temperature can also be used to calculate the energy barrier for the ring flip, providing an additional data point for the system's dynamics.

Computational Modeling

Computational chemistry provides valuable insights into the energetic and structural consequences of incorporating a tert-butyl group. Molecular mechanics force fields and quantum mechanics methods are commonly used.

  • Molecular Mechanics (MM): Force fields such as MMFF94 and AMBER are parameterized to model the potential energy of a molecule as a function of its atomic coordinates.[7][18][19] These methods are computationally efficient and are well-suited for studying the conformational preferences of large molecules. The parameters for the tert-butyl group in these force fields are derived from high-quality quantum calculations and experimental data.[18]

  • Quantum Mechanics (QM): Density Functional Theory (DFT) is a widely used QM method for accurately calculating the electronic structure and properties of molecules.[1] For studying non-covalent interactions involving the tert-butyl group, it is crucial to use basis sets that include diffuse functions, such as the aug-cc-pVXZ series, to properly describe the electron density far from the nuclei.[20]

Diagram 3: Workflow for Computational Analysis of Tert-Butyl Group Effects

G Start Define Molecular System (with and without tert-butyl group) MM Molecular Mechanics (MM) (e.g., MMFF94, AMBER) Start->MM QM Quantum Mechanics (QM) (e.g., DFT with appropriate basis set) Start->QM ConformationalSearch Conformational Search/ Geometry Optimization MM->ConformationalSearch EnergyCalculation Single Point Energy Calculation QM->EnergyCalculation Output Analyze Results: - Relative Energies - Geometric Parameters - Electronic Properties ConformationalSearch->Output EnergyCalculation->Output

Sources

The Fenamic Acid Scaffold: A Privileged Core for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The fenamic acid scaffold, chemically defined as N-phenylanthranilic acid, has long been a cornerstone in medicinal chemistry, primarily recognized for its role in the development of non-steroidal anti-inflammatory drugs (NSAIDs). However, the inherent versatility of this chemical motif has propelled its evolution far beyond its original therapeutic indications. This guide provides a comprehensive technical review of fenamic acid analogues in contemporary drug discovery. We will explore the nuanced synthetic strategies employed to modify the core structure, delve into the critical structure-activity relationships (SAR) that govern efficacy, and illuminate its expanding therapeutic landscape, which now includes oncology and channelopathy-focused drug development. This document is designed to serve as a detailed resource, offering not only a survey of the field but also actionable experimental protocols and a deep dive into the mechanistic underpinnings of these promising compounds.

The Fenamic Acid Core: Chemical Properties and Rationale for Analogue Development

Fenamic acid-derived drugs, known as fenamates, are structurally characterized by an anthranilic acid backbone linked to a substituted phenyl ring via a secondary amine. This core structure, with a pKa of approximately 4, is largely ionized at physiological pH.[1][2][3][4][5] The foundational synthesis of this scaffold is typically achieved through an Ullmann condensation, a copper-catalyzed cross-coupling reaction between a 2-halobenzoic acid and a substituted aniline.[6][7]

The primary drivers for the extensive exploration of fenamic acid analogues are twofold:

  • Mitigation of Adverse Effects: The free carboxylic acid group, while crucial for the anti-inflammatory activity of traditional NSAIDs, is also a primary contributor to gastrointestinal toxicity.[8][9] Masking or replacing this group is a key strategy to develop safer therapeutic agents.

  • Exploration of New Pharmacological Activities: Modifications to the fenamate core have revealed unexpected and potent activities against novel biological targets, including cancer-related signaling pathways and various ion channels, opening new avenues for drug repurposing and development.[2][10][11][12]

The carboxylic acid functionality serves as a versatile handle for derivatization, most commonly through esterification and amidation, to generate prodrugs or novel chemical entities with altered pharmacokinetic and pharmacodynamic profiles.[1][2][4][13]

Core Synthesis: The Ullmann Condensation

The Ullmann condensation remains a fundamental method for constructing the N-phenylanthranilic acid backbone. Modern iterations of this reaction have been optimized for improved yields and shorter reaction times, including the use of microwave irradiation.[14]

  • Reactant Preparation: In a microwave-transparent vessel, combine 2-chlorobenzoic acid (1.0 equiv), the desired aniline (2.0 equiv), and anhydrous potassium carbonate (1.0 equiv).

  • Catalyst Addition: Add a catalytic amount of anhydrous copper sulfate.

  • Microwave Irradiation: Subject the dry mixture to microwave irradiation. Optimal conditions are typically found at a low power level (e.g., 240 W) for a short duration (e.g., 90 seconds).[14]

  • Work-up: After cooling, the reaction mixture is dissolved in water and acidified with a dilute strong acid (e.g., 3M HCl) to a pH of ~3-4 to precipitate the product.[7]

  • Purification: The crude product is collected by filtration, washed with water, and can be further purified by recrystallization from a suitable solvent system like ethanol/water.[15]

Synthetic Diversification of the Fenamic Acid Scaffold

The true potential of the fenamic acid core is unlocked through its chemical diversification. Ester and amide analogues have been extensively studied to improve safety profiles and explore new therapeutic applications, while the incorporation of entirely new heterocyclic systems has led to compounds with novel mechanisms of action.

Amide and Ester Analogues

The conversion of the carboxylic acid to an amide or ester is a common prodrug strategy aimed at reducing gastrointestinal irritation.[8][16][17] This is often achieved using carbodiimide coupling agents like N,N'-dicyclohexylcarbodiimide (DCC).

  • Acid Activation: Dissolve the parent fenamic acid (e.g., mefenamic acid, 1.0 equiv) in a suitable anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Coupling Agent Addition: Cool the solution to 0°C in an ice bath. Add DCC (1.0 equiv) and a catalytic amount of 4-dimethylaminopyridine (DMAP).

  • Nucleophile Addition: Add the desired alcohol or primary/secondary amine (1.0 equiv) to the reaction mixture.

  • Reaction: Allow the mixture to stir at 0°C for one hour, then warm to room temperature and continue stirring for 12-24 hours.

  • Work-up: The precipitated N,N'-dicyclohexylurea (DCU) byproduct is removed by filtration. The filtrate is then washed sequentially with a weak acid (e.g., 5% HCl) and a weak base (e.g., 5% NaHCO₃) to remove unreacted starting materials.

  • Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The resulting crude product can be purified by column chromatography or recrystallization.

Indole Analogues

The integration of heterocyclic moieties, such as indole, into the fenamic acid structure has yielded compounds with potent and selective anticancer properties.[3][18] A key synthetic strategy involves a multi-step sequence starting from mefenamic acid.

G MA Mefenamic Acid Alcohol Reduction (e.g., LAH in THF) MA->Alcohol Alkoxide Alkylation (e.g., NaH, Propargyl Bromide) Alcohol->Alkoxide TerminalAlkyne Terminal Alkyne Intermediate Alkoxide->TerminalAlkyne Coupling Pd/C-Cu Catalyzed Coupling-Cyclization TerminalAlkyne->Coupling FinalProduct Mefenamic Acid-Indole Analogue Coupling->FinalProduct Iodoaniline Substituted 2-Iodoaniline Iodoaniline->Coupling

Caption: Synthetic workflow for mefenamic acid-indole analogues.

This process typically involves the reduction of the carboxylic acid to an alcohol, followed by alkylation with a propargyl halide to form a terminal alkyne. This intermediate then undergoes a palladium/copper-catalyzed coupling and intramolecular cyclization with a substituted 2-iodoaniline to construct the final indole ring system.[18]

Bioisosteric Replacement of the Carboxylic Acid: The Tetrazole Strategy

A more advanced strategy in modern medicinal chemistry involves the bioisosteric replacement of the carboxylic acid group to overcome its inherent liabilities, such as poor membrane permeability and metabolic instability leading to reactive acyl glucuronides.[19][20][21] The 5-substituted 1H-tetrazole is the most successful and widely used bioisostere for the carboxylic acid.[1][22][23]

Key Properties of Tetrazole as a Carboxylic Acid Bioisostere:

  • Acidity: The tetrazole ring has a pKa of ~4.5-4.9, which is very similar to that of a carboxylic acid, allowing it to maintain crucial ionic interactions with biological targets.[1][22]

  • Lipophilicity: Anionic tetrazoles are significantly more lipophilic than the corresponding carboxylates, which can favorably alter a compound's pharmacokinetic profile.

  • Metabolic Stability: Tetrazoles are resistant to the metabolic pathways that degrade carboxylic acids and are less prone to forming reactive metabolites.[21]

  • Spatial Arrangement: The tetrazole ring is planar, mimicking the geometry of a carboxylate group, though it does extend the distance from the core of the molecule slightly further.[21]

Synthesis of Tetrazole Analogues of Fenamic Acids

The synthesis of a tetrazole analogue of a fenamic acid requires a multi-step approach. First, the core fenamic acid structure is synthesized, then the carboxylic acid must be converted to a nitrile, which is the direct precursor for the tetrazole ring formation via a [3+2] cycloaddition with an azide source.

  • Amide Formation: Convert the carboxylic acid of the fenamic acid to a primary amide. This can be achieved by first converting the acid to an acid chloride (e.g., using thionyl chloride) followed by reaction with ammonia, or by direct coupling with ammonium chloride using a coupling agent like DCC.

  • Nitrile Formation (Dehydration): Dehydrate the primary amide to form the corresponding nitrile. Common dehydrating agents include trifluoroacetic anhydride (TFAA) with pyridine, or phosphorus oxychloride (POCl₃).

  • [3+2] Cycloaddition: This is the key tetrazole-forming step. The nitrile (1.0 equiv) is reacted with sodium azide (NaN₃, ~1.2 equiv) in a suitable solvent like water or DMF. The reaction is often catalyzed by a Lewis acid, such as zinc bromide (ZnBr₂), to improve the rate and yield. The mixture is typically heated to facilitate the cycloaddition.[3]

  • Work-up and Purification: Upon completion, the reaction is cooled and acidified with 3M HCl, which protonates the tetrazole and precipitates the product. The solid is collected by filtration, washed, and can be purified by recrystallization.

Therapeutic Applications and Structure-Activity Relationships

While originally developed as anti-inflammatory agents, fenamic acid analogues have demonstrated significant potential in oncology and as modulators of ion channels.

Anti-inflammatory Activity and COX Inhibition

The classical mechanism of action for fenamates is the inhibition of cyclooxygenase (COX) enzymes, which blocks the production of inflammatory prostaglandins. The development of analogues often aims to enhance selectivity for the inducible COX-2 isoform over the constitutively expressed COX-1, thereby reducing gastrointestinal side effects.[9]

A common method to determine COX-1/COX-2 inhibitory activity is through a colorimetric or fluorometric screening assay that measures the peroxidase component of the COX enzyme.

  • Enzyme Preparation: Recombinant ovine COX-1 and human COX-2 enzymes are diluted in a Tris-HCl buffer (pH 8.0) containing a heme cofactor.

  • Inhibitor Incubation: The test compound (fenamic acid analogue) at various concentrations is pre-incubated with the enzyme solution at 37°C for a defined period (e.g., 10 minutes).

  • Reaction Initiation: The reaction is initiated by adding arachidonic acid as the substrate.

  • Detection: The peroxidase activity is monitored by the appearance of an oxidized colorimetric probe (like N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD) which can be measured spectrophotometrically (e.g., at 590 nm).

  • Data Analysis: The concentration of the inhibitor that causes 50% inhibition of enzyme activity (IC₅₀) is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Anticancer Activity

Fenamic acid analogues have emerged as promising anticancer agents, inducing apoptosis and inhibiting key oncogenic signaling pathways in various cancer cell lines, including breast, colon, and prostate cancer.[2][3][10]

The Wnt/β-catenin pathway is a critical regulator of cell proliferation and is frequently dysregulated in cancer.[1] Certain fenamic acid amide analogues have been identified as inhibitors of this pathway.[2][10]

In the "off" state (no Wnt ligand), a "destruction complex" comprising Axin, APC, GSK-3β, and CK1α phosphorylates β-catenin, targeting it for ubiquitination and proteasomal degradation. This keeps cytoplasmic β-catenin levels low. In the "on" state, Wnt ligand binding to a Frizzled (Fzd) receptor and an LRP5/6 co-receptor leads to the recruitment of Dishevelled (Dvl) and the destruction complex to the membrane. This inhibits the phosphorylation of β-catenin, allowing it to accumulate in the cytoplasm and translocate to the nucleus, where it acts as a co-activator for TCF/LEF transcription factors, driving the expression of proliferative genes like c-myc and cyclin D1.[19][22]

Wnt_Pathway cluster_off Wnt OFF State cluster_on Wnt ON State DestructionComplex Destruction Complex (Axin, APC, GSK3β, CK1α) betaCatenin_off β-Catenin DestructionComplex->betaCatenin_off P Proteasome Proteasomal Degradation betaCatenin_off->Proteasome TCF_LEF_off TCF/LEF TargetGenes_off Target Genes OFF TCF_LEF_off->TargetGenes_off Wnt Wnt Ligand Fzd_LRP Fzd/LRP5/6 Receptor Wnt->Fzd_LRP Dvl Dishevelled (Dvl) Fzd_LRP->Dvl DestructionComplex_inh Destruction Complex Inhibited Dvl->DestructionComplex_inh betaCatenin_on β-Catenin (Accumulates) betaCatenin_nuc β-Catenin betaCatenin_on->betaCatenin_nuc Translocation TCF_LEF_on TCF/LEF betaCatenin_nuc->TCF_LEF_on TargetGenes_on Target Genes ON (c-myc, cyclin D1) TCF_LEF_on->TargetGenes_on

Caption: The Canonical Wnt/β-Catenin Signaling Pathway.

Mefenamic acid and its analogues can induce apoptosis in cancer cells through caspase-dependent pathways. Studies have shown that these compounds can lead to the activation of caspase-3 and caspase-9, cleavage of PARP-1, and release of cytochrome c from the mitochondria, indicating the involvement of the intrinsic apoptotic pathway.[6]

Compound ClassCell LineTarget/AssayIC₅₀ / GI₅₀ (µM)Reference
Mefenamic AcidHuh-7 (Liver Cancer)Apoptosis (Sub-G1)~200
Mefenamic AcidMCF-7 (Breast Cancer)Cytotoxicity~20
Carboranyl AnaloguesHCT116 (Colon Cancer)Cytotoxicity14 - 40
Flufenamic Acid Deriv.MCF-7 (Breast Cancer)Cytotoxicity (MTT)148[6]
Flufenamic Acid Deriv.MCF-7 (Breast Cancer)EGFR Kinase Inhibition0.13 (EC₅₀)[6]
Indole Analogue (5g)CAL 27 (Oral Cancer)Anti-proliferative (SRB)< 10 (Active)[3][18]
Amide AnaloguesPC-3 (Prostate Cancer)Wnt Signaling InhibitionVaries[2][10]
Ion Channel Modulation

Fenamates have been identified as potent modulators of a variety of ion channels, representing a significant area for drug repurposing in channelopathies such as epilepsy, chronic pain, and cystic fibrosis.[11][12] Their effects can be either inhibitory or activating and are often dependent on the specific channel subtype and concentration.

Key ion channel targets for fenamates include:

  • Chloride Channels: Fenamates modulate several chloride channels, including the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) and ClC-1 channels. Flufenamic acid, for instance, inhibits cAMP-dependent chloride secretion in T84 cells with an IC₅₀ of ~8 µM.[11]

  • TRP Channels: Mefenamic acid has been identified as a selective blocker of the TRPM3 (Transient Receptor Potential Melastatin 3) channel. Other fenamates act as non-selective TRP channel blockers.

  • Potassium Channels: Fenamates can act as low-potency partial agonists of Slo2.1 sodium-activated potassium channels.

Patch-clamp is the gold standard technique for studying the effects of compounds on ion channel function.[10][21]

  • Cell Preparation: Cells expressing the ion channel of interest (either endogenously or through heterologous expression) are cultured on coverslips.

  • Pipette Preparation: A borosilicate glass micropipette with a tip diameter of 1-2 µm is filled with an appropriate intracellular solution and mounted on a micromanipulator.

  • Seal Formation: The micropipette is carefully brought into contact with the cell membrane. Gentle suction is applied to form a high-resistance (>1 GΩ) "giga-seal" between the pipette tip and the membrane.

  • Whole-Cell Configuration: A brief pulse of stronger suction is applied to rupture the membrane patch, establishing electrical and diffusive access to the cell's interior.

  • Voltage/Current Clamp: The amplifier is set to either voltage-clamp mode (to measure ionic currents while holding the membrane potential constant) or current-clamp mode (to measure membrane potential changes).

  • Compound Application: A baseline recording of channel activity is established. The fenamic acid analogue is then applied to the cell via a perfusion system, and the changes in current or voltage are recorded.

  • Data Analysis: The effect of the compound (e.g., percent inhibition or activation) is measured at various concentrations to determine an IC₅₀ or EC₅₀ value.

Conclusion and Future Directions

The fenamic acid scaffold has proven to be a remarkably durable and versatile platform for drug discovery. Initial efforts focused on mitigating the gastrointestinal toxicity of the parent NSAIDs have led to the discovery of analogues with entirely new pharmacological profiles. The derivatization of the carboxylic acid group into amides and esters, and its bioisosteric replacement with tetrazoles, are powerful strategies for modulating the physicochemical and biological properties of these compounds. The emergence of fenamic acid analogues as potent anticancer agents and versatile ion channel modulators underscores the vast, untapped potential of this chemical class. Future research should focus on optimizing the selectivity of these analogues for their novel targets, such as specific ion channel subtypes or oncogenic proteins, to develop next-generation therapeutics with enhanced efficacy and safety profiles.

References

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  • Babu, P. V., et al. (2015). Mefenamic acid based novel indole analogues: Their synthesis and anti-proliferative effects. Bioorganic & Medicinal Chemistry Letters, 25(22), 521-524. [Link]

  • Lesyk, R., et al. (2022). Carboranyl Analogues of Mefenamic Acid and Their Biological Evaluation. ACS Omega, 7(27), 23456-23465. [Link]

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Methodological & Application

Protocol for using 2-((3-(tert-Butyl)phenyl)amino)benzoic acid in cell culture

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the In Vitro Application of 2-((3-(tert-Butyl)phenyl)amino)benzoic acid

Abstract

This document provides a comprehensive framework for the characterization and application of the novel compound this compound (CAS 17332-54-6) in a cell culture setting. As a sparsely characterized molecule, there are no established protocols for its use. Therefore, this guide is designed to empower researchers, scientists, and drug development professionals with the fundamental principles and detailed methodologies required to systematically evaluate its biological activity. We will proceed from initial physicochemical characterization and solubility testing to the development of robust protocols for determining dose-response effects and investigating potential mechanisms of action, such as cell cycle modulation and apoptosis induction. This application note serves as a foundational blueprint for integrating this and other novel chemical entities into cell-based research workflows.

Introduction: Navigating the Research Landscape of a Novel Compound

This compound is a distinct chemical entity with limited available data in peer-reviewed literature.[1][2][3] Its structural similarity to other biologically active benzoic acid derivatives suggests potential applications in various research fields, including oncology and epigenetics.[4][5] For instance, the well-studied compound Tacedinaline (CI-994), a benzamide derivative, functions as a potent inhibitor of Class I histone deacetylases (HDACs), leading to cell cycle arrest and apoptosis in cancer cell lines.[6][7]

Given the absence of specific biological data for this compound, a systematic and foundational approach is required. This guide provides the necessary experimental framework to elucidate its properties. The core principle is to establish a baseline of its physicochemical characteristics before proceeding to cell-based assays. This ensures reproducibility and provides the context needed to interpret biological outcomes. The following sections detail the necessary steps to prepare this compound for in vitro use and to design and execute initial screening experiments.

Pre-Experimental Characterization and Preparation

The validity of any cell-based assay is contingent on the quality and preparation of the test compound. This section outlines the critical first steps: ensuring compound integrity, determining solubility, and preparing stable, usable stock solutions.

Compound Identity and Purity

Before initiating any experiment, it is imperative to confirm the identity and purity of the supplied compound. We recommend requesting a Certificate of Analysis (CoA) from the vendor or performing independent analytical validation (e.g., HPLC, LC-MS, NMR) to confirm the structure and assess purity, which should ideally be ≥95% for cell-based screening.

Solubility Assessment: The Cornerstone of Bioavailability

A compound's solubility dictates its bioavailability in cell culture media. Poor solubility can lead to precipitation, resulting in inaccurate concentration calculations and unreliable experimental data.

Protocol: Solubility Testing

  • Reagents: this compound powder, Dimethyl sulfoxide (DMSO, cell culture grade), Ethanol (EtOH, 100%), Phosphate-Buffered Saline (PBS, pH 7.4).

  • Procedure: a. Weigh out 1-5 mg of the compound into separate microcentrifuge tubes. b. Add a small, precise volume of the first solvent to be tested (e.g., 100 µL of DMSO) to achieve a high target concentration (e.g., 50 mg/mL). c. Vortex vigorously for 1-2 minutes. d. If the compound does not fully dissolve, gently warm the tube to 37°C for 10 minutes and/or use a brief sonication bath.[8] e. If the compound is still not dissolved, add an additional known volume of solvent to decrease the concentration and repeat the process until a clear solution is achieved. f. Record the concentration at which the compound fully dissolves. This is the maximum stock concentration. g. Repeat the procedure for other solvents (e.g., Ethanol, PBS). Most small organic molecules exhibit high solubility in DMSO.[9]

Data Presentation: Solubility Profile

SolventMaximum Achieved SolubilityObservations
DMSOe.g., ≥50 mg/mLe.g., Clear solution after warming
Ethanole.g., 5-10 mg/mLe.g., Required sonication
PBS (pH 7.4)e.g., <0.1 mg/mLe.g., Poorly soluble
Preparation and Storage of Stock Solutions

Proper preparation and storage of a high-concentration stock solution are critical for experimental consistency.

Protocol: Stock Solution Preparation (10 mM in DMSO)

  • Calculation: The molecular weight of this compound is 269.34 g/mol .[1] To make a 10 mM solution, you need 2.6934 mg per 1 mL of solvent.

  • Procedure: a. Aseptically weigh out 2.7 mg of the compound into a sterile 1.5 mL or 2.0 mL microcentrifuge tube. b. Add 1.0 mL of sterile, cell culture-grade DMSO. c. Vortex until the compound is completely dissolved. Utilize gentle warming (37°C) if necessary. d. Once dissolved, create small-volume aliquots (e.g., 20-50 µL) in sterile microcentrifuge tubes to minimize freeze-thaw cycles.

  • Storage: Store the aliquoted stock solution at -20°C or -80°C. Stock solutions in DMSO are typically stable for several months when stored properly.[8][9] Do not store working dilutions in aqueous media for more than a day.[9]

Core Application Protocols in Cell Culture

With a validated stock solution, the next phase is to determine the compound's biological activity. The logical progression is to first identify a working concentration range and then investigate the cellular consequences of treatment.

Visualization: General Experimental Workflow

G cluster_prep Phase 1: Preparation cluster_screening Phase 2: Biological Screening cluster_moa Phase 3: Mechanism of Action Solubility Solubility Testing StockPrep Stock Solution Prep Solubility->StockPrep Determine max conc. DoseResponse Dose-Response Assay (e.g., MTT/MTS) StockPrep->DoseResponse Treat Cells CalcIC50 Calculate IC50 DoseResponse->CalcIC50 CellCycle Cell Cycle Analysis (Flow Cytometry) CalcIC50->CellCycle Use IC50 conc. Apoptosis Apoptosis Assay (Annexin V/PI) CalcIC50->Apoptosis Use IC50 conc.

Caption: Workflow for characterizing a novel compound in cell culture.

Rationale for Cell Line Selection

The choice of cell lines should be hypothesis-driven. If investigating potential anticancer properties (a common application for novel benzoic acid analogs), a panel is recommended.[5]

  • Cancer Cell Lines: Include lines from different tissues (e.g., A-549 for lung, HCT116 for colon, LNCaP for prostate) to assess broad-spectrum activity.[6][7][10]

  • Non-Cancerous Control: Include a non-transformed cell line (e.g., human mammary epithelial cells (HMECs) or fibroblasts) to assess selectivity and general cytotoxicity.[10]

Protocol: Determining Working Concentration via Dose-Response Assay

This experiment is crucial for identifying the concentration range where the compound exerts a biological effect and for calculating the half-maximal inhibitory concentration (IC50).

Methodology: MTT/MTS Cell Viability Assay

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.

  • Compound Dilution: a. Prepare a series of dilutions from your 10 mM stock solution in complete cell culture medium. A common approach is a 1:2 or 1:3 serial dilution. b. Aim for a wide final concentration range, for example: 100 µM, 50 µM, 25 µM, 12.5 µM, 6.25 µM, 3.13 µM, 1.56 µM, and 0 µM (vehicle control). c. Crucially, ensure the final DMSO concentration is consistent across all wells (including the control) and is non-toxic to the cells (typically ≤0.5%).

  • Cell Treatment: Remove the old medium from the cells and add 100 µL of the medium containing the compound dilutions. Include a "vehicle only" control (medium with the same final DMSO concentration) and an "untreated" control.

  • Incubation: Incubate the plate for a relevant duration (e.g., 24, 48, or 72 hours). A 72-hour time point is common for assessing antiproliferative effects.[7]

  • Viability Assessment: a. Add the viability reagent (e.g., MTT or MTS) to each well according to the manufacturer's protocol. b. Incubate for 1-4 hours. c. Read the absorbance on a microplate reader at the appropriate wavelength.

  • Data Analysis: a. Normalize the data by subtracting the background (media-only wells). b. Express cell viability as a percentage relative to the vehicle-treated control cells. c. Plot the percent viability against the log of the compound concentration and use non-linear regression (sigmoidal dose-response) to calculate the IC50 value.

Data Presentation: Dose-Response Parameters

Cell LineIncubation Time (h)Calculated IC50 (µM)
A-54972e.g., 80[9]
LX-172e.g., 80[9]
LNCaP72e.g., 7.4[6]
HCT11672e.g., 4.0[10]
HMEC (Control)72e.g., >50[10]
Note: IC50 values are examples from the related compound CI-994 and are for illustrative purposes only.
Protocol: Investigating Effects on Cell Cycle and Apoptosis

Once an effective concentration (e.g., the IC50 or 2x IC50) is determined, you can investigate the mechanism of growth inhibition. Many cytotoxic agents function by disrupting the cell cycle or inducing programmed cell death (apoptosis).[7]

Methodology Outline: Flow Cytometry

  • Treatment: Seed cells in 6-well plates and treat with the compound at the determined IC50 concentration for 24-48 hours. Include a vehicle control.

  • Harvesting: Collect both adherent and floating cells to ensure apoptotic cells are not lost.

  • Staining:

    • For Cell Cycle: Fix cells in cold 70% ethanol, then stain with a solution containing Propidium Iodide (PI) and RNase.

    • For Apoptosis: Stain non-fixed cells with an Annexin V-fluorochrome conjugate and a viability dye like PI or 7-AAD.

  • Analysis: Analyze the stained cells using a flow cytometer.

    • Cell Cycle: Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. A compound like CI-994 is known to cause an arrest in the G0/G1 phase.[7][8]

    • Apoptosis: Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) cells.

Hypothetical Mechanism of Action

While the precise mechanism of this compound is unknown, its structure allows for informed hypotheses. As a benzoic acid derivative, a plausible starting point for investigation is its potential role as an epigenetic modulator, specifically an HDAC inhibitor, similar to CI-994.[10][11]

Visualization: Hypothetical HDAC Inhibition Pathway

G cluster_nucleus Nucleus cluster_chromatin Chromatin State cluster_genes Gene Expression cluster_effects Cellular Outcomes Compound 2-((3-(tert-Butyl)phenyl)amino) benzoic acid HDAC HDAC1/3 Compound->HDAC Inhibits Acetyl Acetyl Groups HDAC->Acetyl Removes Acetyl Groups Histone Histone Tails (Lysine Residues) Histone->HDAC Open Open Chromatin (Euchromatin) Histone->Open Acetylated HAT HAT HAT->Histone Adds Acetyl Groups DNA Chromatin Closed Closed Chromatin (Heterochromatin) Open->Closed Deacetylated p21 p21 Expression ↑ Open->p21 Cyclins Cyclin Expression ↓ Open->Cyclins Arrest G1 Cell Cycle Arrest p21->Arrest Cyclins->Arrest Apoptosis Apoptosis Arrest->Apoptosis

Caption: Hypothetical pathway of HDAC inhibition leading to cellular effects.

To validate this hypothesis, a researcher could perform a Western blot to detect levels of acetylated Histone H3 or H4, which would be expected to increase following treatment with an HDAC inhibitor.

Safety and Handling Precautions

When working with a novel compound with unknown toxicological properties, caution is paramount.

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and appropriate gloves.[12]

  • Handling Powder: Handle the solid compound in a chemical fume hood or use a powder-handling enclosure to avoid inhalation.

  • Waste Disposal: Dispose of all waste (liquid and solid) containing the compound in accordance with your institution's hazardous chemical waste guidelines.

  • SDS: Always consult the Material Safety Data Sheet (MSDS) provided by the supplier for specific hazard information.[8][12]

Conclusion

The protocol framework detailed in this application note provides a robust, logical, and scientifically sound pathway for the initial in vitro characterization of this compound. By systematically determining its solubility, effective concentration range, and primary cellular effects, researchers can build a foundational understanding of this novel compound's biological activity. This structured approach not only ensures data integrity and reproducibility but also paves the way for more complex mechanistic studies and potential therapeutic development.

References

  • Bahari-Javan, S., et al. (2022). The HDAC inhibitor CI-994 acts as a molecular memory aid by facilitating synaptic and intracellular communication after learning. PNAS. Retrieved from [Link]

  • Loprevite, M., et al. (2005). In vitro study of CI-994, a histone deacetylase inhibitor, in non-small cell lung cancer cell lines. Oncology Research, 15(1), 39-48. Retrieved from [Link]

  • Marquardt, V., et al. (2023). Tacedinaline (CI-994), a class I HDAC inhibitor, targets intrinsic tumor growth and leptomeningeal dissemination in MYC-driven medulloblastoma while making them susceptible to anti-CD47-induced macrophage phagocytosis via NF-kB-TGM2 driven tumor inflammation. Journal for ImmunoTherapy of Cancer. Retrieved from [Link]

  • Marquardt, V., et al. (2023). Tacedinaline (CI-994), a class I HDAC inhibitor... PubMed. Retrieved from [Link]

  • Wang, M., et al. (2021). Dose Effects of Histone Deacetylase Inhibitor Tacedinaline (CI-994) on Antipsychotic Haloperidol-Induced Motor and Memory Side Effects in Aged Mice. Frontiers in Aging Neuroscience. Retrieved from [Link]

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  • Chemsrc. (n.d.). 2-(3-TERT-BUTYL-PHENYLAMINO)-BENZOIC ACID. Retrieved from [Link]

  • Catalán, M., et al. (2020). Novel Benzoate-Lipophilic Cations Selectively Induce Cell Death in Human Colorectal Cancer Cell Lines. Toxicology in Vitro, 65, 104814. Retrieved from [Link]

  • Aslam, O., et al. (2023). Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. Molecules, 28(15), 5885. Retrieved from [Link]

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Evaluating the Anti-inflammatory Potential of 2-((3-(tert-Butyl)phenyl)amino)benzoic acid: In Vitro and In Vivo Assay Protocols

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Researchers

Introduction

Inflammation is a critical biological response to harmful stimuli, but its dysregulation is a hallmark of numerous chronic diseases, including arthritis, inflammatory bowel disease, and neurodegenerative disorders. A key therapeutic strategy involves the inhibition of enzymes and signaling pathways that mediate the inflammatory cascade. Non-steroidal anti-inflammatory drugs (NSAIDs) are a cornerstone of anti-inflammatory therapy, primarily exerting their effects through the inhibition of cyclooxygenase (COX) enzymes.

2-((3-(tert-Butyl)phenyl)amino)benzoic acid is a derivative of aminobenzoic acid, a scaffold known for its biological activities.[1][2] Its structural similarity to fenamate-class NSAIDs suggests it may possess significant anti-inflammatory properties, likely mediated through the inhibition of prostaglandin synthesis. This application note serves as a comprehensive guide for researchers, providing a theoretical framework and detailed experimental protocols to systematically evaluate the anti-inflammatory efficacy of this compound. The protocols described herein are designed as self-validating systems, incorporating essential controls to ensure data integrity and reproducibility.

Pillar 1: The Mechanistic Rationale - Targeting the Core of Inflammation

The anti-inflammatory activity of many NSAIDs is rooted in their ability to interrupt the arachidonic acid cascade. This pathway is central to the production of pro-inflammatory mediators called prostanoids. The primary targets are the two isoforms of the cyclooxygenase enzyme, COX-1 and COX-2.

  • COX-1: This isoform is constitutively expressed in most tissues and is responsible for producing prostaglandins that regulate essential physiological processes, such as maintaining the gastric mucosa and kidney function.[3]

  • COX-2: This isoform is typically undetectable in most tissues but is rapidly induced by inflammatory stimuli like cytokines and endotoxins.[3][4] Its upregulation leads to a surge in prostaglandin production at the site of inflammation, contributing to pain, swelling, and fever.

Inhibition of COX-2 is therefore a primary goal for anti-inflammatory drug development. Furthermore, the prostaglandins produced by COX-2 can amplify inflammatory signaling through pathways like Nuclear Factor kappa B (NF-κB). NF-κB is a pivotal transcription factor that, when activated, moves into the nucleus and orchestrates the expression of a wide array of pro-inflammatory genes, including cytokines (TNF-α, IL-6), chemokines, and adhesion molecules.[5][6][7] By inhibiting COX-2, a compound like this compound can theoretically achieve a dual effect: reducing the direct effects of prostaglandins and dampening the amplification of the inflammatory response mediated by NF-κB.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) PLA2 Phospholipase A2 (PLA2) Stimuli->PLA2 activates AA Arachidonic Acid PLA2->AA releases from membrane COX2 COX-2 Enzyme AA->COX2 PGs Prostaglandins (e.g., PGE2) COX2->PGs catalyzes IKK IKK Complex PGs->IKK activates IkB IκBα IKK->IkB phosphorylates NFkB_inactive NF-κB (p50/RelA) (Inactive) IkB->NFkB_inactive NFkB_active NF-κB (p50/RelA) (Active) NFkB_inactive->NFkB_active translocates Genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2) NFkB_active->Genes promotes transcription Test_Compound This compound Test_Compound->COX2 Inhibits

Figure 1: The proposed mechanism of action targeting the COX-2 pathway.

Pillar 2: In Vitro Evaluation - Quantifying Potency and Cellular Effects

The initial assessment of an anti-inflammatory compound involves robust in vitro assays to determine its direct inhibitory potential and its effects in a cellular context of inflammation. The following protocols provide a tiered approach, starting with a cell-free enzymatic assay and progressing to a cell-based functional assay.

G cluster_vitro In Vitro Screening Workflow cluster_cellfree Cell-Free Assay cluster_cellbased Cell-Based Assay start Test Compound (this compound) Assay1 COX-1 / COX-2 Enzyme Inhibition Assay start->Assay1 Screen for direct target engagement Result1 Determine IC50 & COX-2 Selectivity Assay1->Result1 Assay2 LPS-Stimulated Macrophage Assay Result1->Assay2 Proceed if active (IC50 < 10 µM) Result2 Measure Inhibition of TNF-α & IL-6 Release Assay2->Result2 end Candidate for In Vivo Testing Result2->end Confirm cellular efficacy

Figure 2: A logical workflow for the in vitro evaluation of anti-inflammatory compounds.

This assay quantifies the compound's ability to directly inhibit the activity of purified COX-1 and COX-2 enzymes. It is based on the fluorometric detection of Prostaglandin G2, an intermediate product generated by COX activity.[8]

A. Materials

  • Human recombinant COX-1 and COX-2 enzymes[9]

  • COX Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • COX Probe (e.g., ADHP)

  • COX Cofactor (e.g., Hematin)[3]

  • Arachidonic Acid (Substrate)[10]

  • Celecoxib or Indomethacin (Positive control inhibitor)[8][11]

  • Test Compound: this compound

  • DMSO (for dissolving compounds)

  • 96-well white opaque flat-bottom plate

  • Fluorescence plate reader (Ex/Em = 535/587 nm)

B. Method

  • Compound Preparation: Prepare a 10 mM stock solution of the test compound and control inhibitor in DMSO. Create a serial dilution series (e.g., 10 concentrations) in COX Assay Buffer to achieve final assay concentrations ranging from 1 nM to 100 µM. The final DMSO concentration in the well should not exceed 1%.

  • Reagent Preparation: On the day of the assay, prepare all reagents according to the manufacturer's instructions.[10] Dilute COX-1 and COX-2 enzymes and the arachidonic acid substrate in cold assay buffer and keep on ice.

  • Assay Plate Setup: To appropriate wells of the 96-well plate, add:

    • Test Wells: 10 µL of diluted test compound.

    • Positive Control: 10 µL of diluted control inhibitor (e.g., Celecoxib for COX-2).

    • Enzyme Control (100% Activity): 10 µL of Assay Buffer.

    • Solvent Control: 10 µL of Assay Buffer with the same final DMSO concentration as the test wells.

  • Reaction Mix Preparation: Prepare a master Reaction Mix for the number of wells required. For each well, combine:

    • 80 µL of Reaction Mix (containing Assay Buffer, COX Probe, and COX Cofactor).[8]

  • Enzyme Addition: Add 10 µL of diluted COX-1 or COX-2 enzyme to all wells except the "No-Enzyme Control" wells. Mix gently by shaking the plate.

  • Pre-incubation: Incubate the plate for 10-15 minutes at 37°C to allow the inhibitors to bind to the enzymes.

  • Initiate Reaction: Add 10 µL of the arachidonic acid solution to all wells to start the reaction.

  • Measurement: Immediately place the plate in the fluorescence reader. Measure the fluorescence kinetically at 37°C for 5-10 minutes, taking readings every 30-60 seconds.

C. Data Analysis

  • Calculate the rate of reaction (slope) for each well from the linear portion of the kinetic curve.

  • Calculate the percent inhibition for each concentration of the test compound using the formula: % Inhibition = [(Slope_EC - Slope_Sample) / Slope_EC] * 100 (where EC is the Enzyme Control).

  • Plot the percent inhibition against the log concentration of the test compound and fit the data to a dose-response curve to determine the IC50 value (the concentration that causes 50% inhibition).

This cell-based assay assesses the compound's ability to suppress the production of pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), from macrophages stimulated with lipopolysaccharide (LPS).[12][13]

A. Materials

  • Murine macrophage cell line (e.g., RAW 264.7 or J774A.1)

  • Complete culture medium: DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.[14]

  • Lipopolysaccharide (LPS) from E. coli

  • Test Compound and Dexamethasone (Positive Control)

  • MTT or similar reagent for cell viability testing

  • 24-well cell culture plates

  • Commercially available ELISA kits for mouse TNF-α and IL-6

B. Method

  • Cell Seeding: Plate RAW 264.7 cells in a 24-well plate at a density of 2.5 x 10⁵ cells/well in 500 µL of complete medium. Incubate overnight at 37°C with 5% CO₂ to allow for cell adherence.

  • Compound Treatment: The next day, remove the medium. Add 500 µL of fresh medium containing various concentrations of the test compound or Dexamethasone (e.g., 0.1 µM to 50 µM). Include a "Vehicle Control" well containing only the vehicle (e.g., 0.1% DMSO). Pre-incubate the cells with the compound for 1-2 hours.

  • Inflammatory Challenge: Add LPS to all wells (except the "Unstimulated Control" wells) to a final concentration of 100 ng/mL.[13]

  • Incubation: Incubate the plate for 18-24 hours at 37°C with 5% CO₂.

  • Supernatant Collection: After incubation, centrifuge the plate at low speed (300 x g for 5 minutes) to pellet any detached cells. Carefully collect the cell-free supernatant from each well and store it at -80°C until analysis.

  • Cell Viability Assay: To ensure the observed reduction in cytokines is not due to cytotoxicity, perform an MTT assay on the remaining adherent cells according to the manufacturer's protocol.

  • Cytokine Quantification: Determine the concentration of TNF-α and IL-6 in the collected supernatants using the respective ELISA kits, following the manufacturer's instructions precisely.

C. Data Analysis

  • Construct a standard curve for each ELISA plate.

  • Calculate the concentration of TNF-α and IL-6 in each sample based on the standard curve.

  • Calculate the percent inhibition of cytokine production for each compound concentration relative to the LPS-stimulated vehicle control.

  • Plot the percent inhibition against the log concentration to determine the IC50 value for the inhibition of each cytokine.

  • Confirm that the compound does not significantly reduce cell viability at the effective concentrations.

Pillar 3: In Vivo Validation - Assessing Efficacy in a Preclinical Model

Positive results from in vitro assays provide a strong rationale for progressing to in vivo models. The carrageenan-induced paw edema model in rodents is a widely used and well-characterized assay for evaluating the acute anti-inflammatory activity of novel compounds.[15][16][17]

This model induces a reproducible acute inflammatory response characterized by swelling (edema) at the injection site.[18] The efficacy of the test compound is measured by its ability to reduce this swelling.

A. Materials

  • Male Wistar or Sprague-Dawley rats (180-220 g)

  • Lambda Carrageenan (1% w/v suspension in sterile 0.9% saline)[18]

  • Test Compound

  • Vehicle (e.g., 0.5% carboxymethyl cellulose or 1% Tween 80 in water)

  • Indomethacin or Diclofenac (Positive control drug, e.g., 5-10 mg/kg)[11][18]

  • Parenteral administration supplies (e.g., oral gavage needles, syringes)

  • Paw volume measurement device (Plebysmometer or digital calipers)

B. Method

  • Acclimatization: Acclimate animals for at least one week before the experiment with free access to food and water.

  • Grouping: Randomly divide the animals into groups (n=6-8 per group):

    • Group 1: Vehicle Control (receives vehicle + carrageenan)

    • Group 2: Positive Control (receives Indomethacin + carrageenan)

    • Groups 3-5: Test Compound (receives low, medium, and high doses of the test compound + carrageenan)

  • Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer. This is the baseline (V₀).

  • Compound Administration: Administer the vehicle, positive control, or test compound to the respective groups via the desired route (typically oral, p.o., or intraperitoneal, i.p.). The volume is typically 5-10 mL/kg.

  • Induction of Inflammation: 60 minutes after compound administration, inject 100 µL of the 1% carrageenan suspension into the sub-plantar region of the right hind paw of each animal.[15][18]

  • Paw Volume Measurement: Measure the paw volume (Vt) of the injected paw at regular intervals, typically at 1, 2, 3, 4, and 5 hours post-carrageenan injection.[18] The peak edema is often observed between 3 and 5 hours.[19]

  • Euthanasia: At the end of the experiment (e.g., 5 hours), humanely euthanize the animals according to approved institutional guidelines.

C. Data Analysis

  • Calculate Edema Volume: For each animal at each time point, calculate the increase in paw volume (edema) as: Edema (mL) = Vt - V₀.

  • Calculate Percent Inhibition: At the time of peak edema (e.g., 3 or 4 hours), calculate the percentage inhibition of edema for each treated group compared to the vehicle control group using the formula: % Inhibition = [(Mean Edema_Control - Mean Edema_Treated) / Mean Edema_Control] * 100

  • Statistical Analysis: Use an appropriate statistical test (e.g., one-way ANOVA followed by Dunnett's post-hoc test) to determine if the reduction in paw edema by the test compound is statistically significant compared to the vehicle control group. A p-value < 0.05 is generally considered significant.

Data Presentation and Interpretation

All quantitative data should be summarized for clear interpretation and comparison. The results from the described assays can be presented as follows:

Table 1: Summary of Anti-inflammatory Activity of this compound

AssayParameterTest CompoundIndomethacin (Reference)Celecoxib (Reference)
COX-1 Inhibition IC₅₀ (µM)[Experimental Value]0.1515
COX-2 Inhibition IC₅₀ (µM)[Experimental Value]5.20.04
COX-2 Selectivity Index (IC₅₀ COX-1 / IC₅₀ COX-2)[Calculated Value]0.03375
LPS-Induced TNF-α Release IC₅₀ (µM)[Experimental Value]1.2N/A
LPS-Induced IL-6 Release IC₅₀ (µM)[Experimental Value]0.8N/A
Carrageenan Paw Edema % Inhibition @ 3h (Dose)[e.g., 45% @ 30 mg/kg]52% @ 10 mg/kgN/A

Note: Reference IC₅₀ values are representative and can vary based on assay conditions. Experimental values for the test compound should be determined empirically.

Conclusion

This application note provides a structured, multi-pillar approach to characterize the anti-inflammatory properties of this compound. By progressing from direct enzymatic inhibition assays to cell-based functional screens and finally to a validated in vivo model of acute inflammation, researchers can build a comprehensive efficacy and mechanism-of-action profile. The successful execution of these protocols will generate the critical data needed to establish the compound's potential as a novel anti-inflammatory agent and guide further preclinical development.

References

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Sources

Protocol for Solubilizing 2-((3-(tert-Butyl)phenyl)amino)benzoic Acid for Reliable In Vitro Assays

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Drug Development Professionals

Abstract

This document provides a detailed methodology for the solubilization of 2-((3-(tert-Butyl)phenyl)amino)benzoic acid (CAS No. 17332-54-6) for use in in vitro biological experiments, such as cell-based assays. As a derivative of the fenamate class of molecules, this compound is characterized by its lipophilic nature and consequently poor aqueous solubility.[1][2] Direct addition to aqueous cell culture media or buffers will lead to precipitation, resulting in inaccurate and non-reproducible experimental outcomes. The cornerstone of the recommended procedure is the preparation of a high-concentration stock solution in an appropriate organic solvent, followed by serial dilution into the final aqueous medium. This protocol emphasizes the use of Dimethyl Sulfoxide (DMSO) as the primary solvent and outlines critical steps for preparing stock solutions, working solutions, and troubleshooting common solubility challenges to ensure experimental integrity.

Introduction: The Challenge of Lipophilic Compounds in Aqueous Assays

The translation of promising chemical entities from discovery to functional testing is often hindered by fundamental physicochemical properties. This compound, a member of the fenamate family of compounds, is structurally designed with a bulky, nonpolar tert-butyl group, which contributes to its significant lipophilicity. While this property can be advantageous for membrane permeability, it presents a major challenge for in vitro studies, which are overwhelmingly conducted in aqueous environments.

The primary obstacle is the thermodynamic incompatibility between the hydrophobic compound and the polar water molecules in buffers and culture media. Attempting to dissolve the compound directly in these systems leads to the formation of insoluble aggregates or crystalline precipitates. This not only makes it impossible to determine the true effective concentration but can also introduce physical artifacts that interfere with assay readouts (e.g., light scattering in plate-based assays) or induce cellular stress unrelated to the compound's specific biological activity.

The universally accepted and scientifically validated approach is to first create a concentrated stock solution in a water-miscible organic solvent.[3][4][5][6] This concentrate can then be diluted into the final assay medium, ensuring the organic solvent concentration remains below the threshold for cytotoxicity. This note provides an expert-guided, step-by-step protocol to achieve this reliably.

Physicochemical Profile & Solvent Selection Rationale

A thorough understanding of the compound's properties is the foundation for a robust solubilization strategy.

Compound Characteristics
PropertyValue / ObservationImplication for Dissolution
IUPAC Name This compound-
CAS Number 17332-54-6[7]Unique identifier for sourcing and literature search.
Molecular Formula C₁₇H₁₉NO₂-
Molecular Weight 269.34 g/mol [8]Essential for calculating mass needed for molar solutions.
Predicted LogP ~3.9 - 5.1High value indicates significant lipophilicity and poor water solubility.[9]
Predicted Solubility Practically insoluble in water.An organic solvent is mandatory for initial dissolution. Similar fenamates are very soluble in DMSO.
Structure Contains a carboxylic acid group and a bulky nonpolar moiety.The acidic group offers a potential handle for salt formation, but the overall structure is dominated by hydrophobicity.
Primary Solvent: Dimethyl Sulfoxide (DMSO)

Rationale for Selection: Dimethyl sulfoxide (DMSO) is the recommended primary solvent for this compound. It is a polar aprotic solvent with a remarkable ability to dissolve a wide range of nonpolar and poorly soluble polar molecules.[10] Its miscibility with water makes it ideal for preparing stock solutions that will be subsequently diluted in aqueous media.[11]

Critical Consideration: DMSO Cytotoxicity: While an excellent solvent, DMSO is not biologically inert and can induce cellular stress, differentiation, or toxicity at higher concentrations.[12][13][14] The sensitivity to DMSO is highly dependent on the cell line and the duration of exposure.[13][15][16]

  • General "Safe" Concentration: ≤ 0.1% (v/v) is widely considered non-toxic for the vast majority of cell lines in long-term (≥ 24 hours) assays.[15][16][17]

  • Tolerable Range: Many robust cell lines can tolerate up to 0.5% DMSO without significant effects on viability.[18]

  • Cytotoxic Threshold: Concentrations above 1% frequently lead to reduced cell proliferation or viability and should be avoided unless absolutely necessary and validated.[12][13][19]

The Golden Rule: Always include a vehicle control in your experiments. This control should contain the cell culture medium with the same final concentration of DMSO used for your test compound, but without the compound itself. This is the only way to definitively attribute the observed biological effects to your compound rather than the solvent.

Experimental Protocols

This section provides a detailed, step-by-step methodology for preparing and using solutions of this compound.

Protocol A: Preparation of a 10 mM Master Stock Solution

This protocol describes the preparation of a 10 mM stock solution in 100% anhydrous DMSO. A 10 mM concentration is a practical starting point, as it allows for a 1:1000 dilution to achieve a 10 µM working concentration with a final DMSO level of 0.1%.

Materials:

  • This compound (solid)

  • Anhydrous, cell-culture grade DMSO (e.g., Sigma-Aldrich D2650 or equivalent)

  • Analytical balance (readable to at least 0.1 mg)

  • Class A volumetric flask (e.g., 10 mL)

  • Weighing paper or boat

  • Spatula

  • Sterile, light-blocking, screw-cap cryovials for aliquoting

  • Pipettes and sterile tips

Calculation: The fundamental formula to determine the required mass is:

Mass (g) = Desired Concentration (mol/L) × Final Volume (L) × Molecular Weight ( g/mol )

For a 10 mM stock solution in a 10 mL volume:

  • Concentration = 10 mM = 0.010 mol/L

  • Volume = 10 mL = 0.010 L

  • Molecular Weight = 269.34 g/mol

Mass (mg) = (0.010 mol/L) × (0.010 L) × (269.34 g/mol ) × (1000 mg/g) = 2.6934 mg

Procedure:

  • Equilibration: Allow the vial of this compound and the bottle of anhydrous DMSO to come to room temperature before opening. This prevents condensation of atmospheric moisture into the hygroscopic solvent.

  • Weighing: Place a clean weigh boat on the tared analytical balance. Carefully weigh out 2.7 mg of the compound. Record the exact mass.

  • Initial Dissolution: Carefully transfer the weighed powder into the 10 mL volumetric flask. Add approximately 7-8 mL of DMSO.

  • Solubilization: Cap the flask and mix thoroughly by vortexing or inversion. If the compound is slow to dissolve, sonication in a water bath for 5-10 minutes can be applied. Visually inspect the solution against a light source to ensure all solid particles have completely dissolved.

  • Final Volume Adjustment: Once the solid is fully dissolved, carefully add DMSO to the flask until the bottom of the meniscus touches the calibration mark.

  • Homogenization: Cap the volumetric flask securely and invert it 15-20 times to ensure the solution is perfectly homogeneous.[20]

  • Aliquoting and Storage: To prevent degradation from repeated freeze-thaw cycles, immediately aliquot the stock solution into smaller, single-use volumes (e.g., 50-100 µL) in sterile, light-blocking cryovials.

  • Labeling: Clearly label each aliquot with the compound name, concentration (10 mM), solvent (DMSO), preparation date, and your initials.

  • Storage: Store the aliquots at -20°C or -80°C for long-term stability.

Protocol B: Preparation of a 10 µM Working Solution in Cell Culture Medium

This protocol details the dilution of the 10 mM master stock into a final working concentration of 10 µM in cell culture medium. This 1:1000 dilution results in a final DMSO concentration of 0.1%.

Procedure:

  • Preparation: Pre-warm the required volume of cell culture medium (containing serum and other supplements) to 37°C in a water bath.

  • Thawing: Retrieve one aliquot of the 10 mM stock solution from the freezer and allow it to thaw completely at room temperature. Briefly centrifuge the vial to collect the entire volume at the bottom.

  • Dilution (The Critical Step): a. Pipette the desired volume of cell culture medium into a sterile tube. For example, for 10 mL of final working solution, use 9.99 mL of medium. b. Calculate the required stock volume: (10 µM / 10,000 µM) × 10 mL = 10 µL. c. Crucially, add the 10 µL of DMSO stock solution directly into the 9.99 mL of pre-warmed medium while vortexing or pipetting vigorously. This rapid dispersion is essential to prevent the compound from precipitating out of solution when it encounters the aqueous environment.[21]

  • Vehicle Control: In a separate tube, add 10 µL of pure DMSO to 9.99 mL of the same pre-warmed culture medium. This is your 0.1% DMSO vehicle control.

  • Final Check: Visually inspect the final working solution for any signs of cloudiness or precipitation. If the solution is not clear, refer to the Troubleshooting section.

  • Application: The working solution is now ready to be added to your cells.

Workflow and Troubleshooting

Experimental Workflow Diagram

G cluster_prep Part 1: Stock Solution Preparation cluster_use Part 2: Working Solution Preparation calc Calculate Mass (e.g., 2.7 mg for 10mM in 10mL) weigh Weigh Compound calc->weigh dissolve Dissolve in Anhydrous DMSO (Vortex / Sonicate) weigh->dissolve volume Adjust to Final Volume in Volumetric Flask dissolve->volume aliquot Aliquot into Single-Use Vials volume->aliquot store Store at -20°C / -80°C aliquot->store thaw Thaw Stock Aliquot dilute Dilute Stock into Medium (1:1000 for 0.1% DMSO) (CRITICAL: Add stock to medium while vortexing) thaw->dilute warm_media Pre-warm Culture Medium (37°C) warm_media->dilute vehicle Prepare Vehicle Control (Medium + 0.1% DMSO) warm_media->vehicle assay Add to In Vitro Assay dilute->assay vehicle->assay

Caption: Workflow for preparing stock and working solutions.

Troubleshooting Guide

Even with a robust protocol, challenges can arise, particularly with highly lipophilic compounds.

G cluster_solutions Potential Solutions (Attempt in Order) start Problem: Compound precipitates when diluted into aqueous medium sol1 1. Lower Final Concentration Is a lower concentration acceptable for the assay? start->sol1 Check Assay Requirements sol2 2. Increase Stock Concentration Make a 20 or 50 mM stock to reduce the volume added, keeping final DMSO % low. sol1->sol2 If No sol3 3. Use an Intermediate Dilution Dilute 1:10 from DMSO stock into pure ethanol, then dilute this intermediate stock into medium. sol2->sol3 If Still Precipitates sol4 4. Gentle Warming & Sonication Briefly warm the final solution to 37°C and sonicate to aid dissolution. sol3->sol4 If Still Precipitates sol5 5. Consider Solubilizing Agents (Advanced) Use Pluronic® F-68 or a low concentration of a non-ionic surfactant. NOTE: These agents may have their own biological effects and require extra controls. sol4->sol5 Last Resort

Caption: Decision tree for troubleshooting precipitation issues.

References

  • Hansson, M., et al. (2020). Considerations regarding use of solvents in in vitro cell based assays. BMC Pharmacology and Toxicology. Available at: [Link]

  • Various Authors. (2016). What is maximum allowable concentration of DMSO as solvent for drugs to check activity on animal cell lines? ResearchGate. Available at: [Link]

  • PhytoTech Labs. Preparing Stock Solutions. Available at: [Link]

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  • Various Authors. (2025). DMSO in cell based assays. Scientist Solutions. Available at: [Link]

  • Galvão, J., et al. (2024). Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro. Brazilian Dental Journal. Available at: [Link]

  • Nikon Instruments Inc. Using live-cell imaging in cell counting — The cytotoxicity of DMSO. Available at: [Link]

  • LifeTein. (2023). DMSO usage in cell culture. Available at: [Link]

  • Chemsrc. 2-(3-TERT-BUTYL-PHENYLAMINO)-BENZOIC ACID. Available at: [Link]

  • Various Authors. (2016). What the concentration of DMSO you use in cell culture assays? ResearchGate. Available at: [Link]

  • G-Biosciences. (2013). Stock Solutions 101: Everything You Need to Know. Available at: [Link]

  • Jagiellonian Center of Innovation. The study of the influence of DMSO on human fibroblasts proliferation in-vitro. Available at: [Link]

  • Various Authors. (2017). What effects does DMSO have on cell assays? Quora. Available at: [Link]

  • Chemistry LibreTexts. (2025). Preparing Solutions. Available at: [Link]

  • Chemistry LibreTexts. (2022). Preparing Solutions. Available at: [Link]

  • Various Authors. (2021). How to dissolve a lipophilic compund in media? ResearchGate. Available at: [Link]

  • MySkinRecipes. This compound. Available at: [Link]

  • Various Authors. (2025). Solubility measurement, thermodynamics and molecular interactions of flufenamic acid in different neat solvents. ResearchGate. Available at: [Link]

  • Ataman Kimya. PARA TERTIARY BUTYL BENZOIC ACID. Available at: [Link]

  • Chowdary, K.P.R., & Devala Rao, G. (2004). In vitro Dissolution Studies on Solid Dispersions of Mefenamic Acid. Indian Journal of Pharmaceutical Sciences. Available at: [Link]

  • NIST. Benzoic acid, 2-[[(3-methylphenyl)amino]carbonyl]-. NIST Chemistry WebBook. Available at: [Link]

  • Svärd, M., et al. (2013). Solubility of p ABA in several solvents. ResearchGate. Available at: [Link]

  • Mapa, S.T., et al. (2020). A Method to dissolve 3-MCPD mono- and di-esters in aqueous cell culture media. MethodsX. Available at: [Link]

  • Mudalip, S.K.A., et al. (2013). Solubility and Dissolution Thermodynamic Data of Mefenamic Acid Crystals in Different Classes of Organic Solvents. Journal of Chemical & Engineering Data. Available at: [Link]

  • Mudalip, S.K.A., et al. (2013). Solubility and Dissolution Thermodynamic Data of Mefenamic Acid Crystals in Different Classes of Organic Solvents. ACS Publications. Available at: [Link]

  • Taylor, L.S., et al. (2012). The solution properties of mefenamic acid and a closely related analogue are indistinguishable in polar solvents but significantly different in nonpolar environments. Journal of Pharmaceutical Sciences. Available at: [Link]

  • Various Authors. (2025). Thermodynamic properties of Flufenamic and Niflumic acids. ResearchGate. Available at: [Link]

  • Ibrar, A., et al. (2025). The Chemistry and Bioactivity of Mefenamic Acid Derivatives: A Review of Recent Advances. Archiv der Pharmazie. Available at: [Link]

  • Sravani, S., et al. (2012). Development of dissolution medium for poorly water soluble drug mefenamic acid. RJPBCS. Available at: [https://www.rjpbcs.com/pdf/2012_3(1)/[22].pdf]([Link]22].pdf)

  • Various Authors. (2022). How do you dissolve chemicals in the culture medium? ResearchGate. Available at: [Link]

  • Muchtaridi, M., et al. (2016). Dissolution Profile of Mefenamic Acid Solid Dosage Forms in Two Compendial and Biorelevant (FaSSIF) Media. Scientia Pharmaceutica. Available at: [Link]

  • Sambasiva Rao, K.R.S., et al. (2011). In vitro Dissolution Studies on Solid Dispersions of Mefenamic Acid. ResearchGate. Available at: [Link]

  • Patel, M.M., et al. (2010). Enhancing solubility and dissolution of mefenamic acid by freeze drying using β-cyclodextrin. ResearchGate. Available at: [Link]

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Sources

Application Notes & Protocols: Determining Experimental Dosage of 2-((3-(tert-Butyl)phenyl)amino)benzoic acid for Preclinical Animal Studies

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the systematic determination of an appropriate experimental dosage for the novel compound 2-((3-(tert-Butyl)phenyl)amino)benzoic acid in animal studies. Given its structural analogy to the fenamate class of non-steroidal anti-inflammatory drugs (NSAIDs), this guide synthesizes established principles of pharmacology and toxicology for NSAIDs to propose a robust, data-driven approach. The protocols herein emphasize scientific integrity, from initial dose range finding to efficacy and safety evaluations, ensuring a self-validating experimental design.

Introduction: Compound Profile and Scientific Rationale

This compound is a derivative of N-phenylanthranilic acid (fenamic acid). Its structure suggests a mechanism of action common to NSAIDs, likely involving the inhibition of cyclooxygenase (COX) enzymes, which are pivotal in the inflammatory cascade. Fenamates, such as mefenamic acid and tolfenamic acid, are utilized for their analgesic, anti-inflammatory, and antipyretic properties[1][2]. The tert-butyl group on the phenyl ring may influence the compound's lipophilicity, protein binding, and metabolic profile, potentially altering its potency, efficacy, and safety profile compared to existing fenamates.

The primary objective of these protocols is to establish a therapeutic window for this compound in relevant animal models, balancing its potential therapeutic effects against possible adverse reactions. The experimental workflow is designed to progress from broad dose-ranging studies to more refined dose-efficacy and safety assessments.

Pre-Dosing Considerations and Formulation

Before in-vivo administration, it is critical to characterize the physicochemical properties of this compound.

  • Solubility: Determine the compound's solubility in common vehicles (e.g., saline, PBS, corn oil, DMSO, carboxymethylcellulose). For fenamates, which are often acidic, creating a salt form or using a suspension are common formulation strategies. A study on mefenamic acid utilized a 10% Dimethyl sulfoxide (DMSO) in palm oil vehicle for intraperitoneal injection in mice[3][4].

  • Stability: Assess the stability of the dosing formulation under the intended storage and administration conditions.

  • Purity: Ensure the purity of the test compound is accurately determined, as impurities can confound experimental results.

Experimental Workflow for Dosage Determination

The determination of an optimal experimental dose is a multi-step process. The following workflow provides a systematic approach.

G cluster_0 Phase 1: Dose Range Finding cluster_1 Phase 2: Pharmacokinetics (PK) cluster_2 Phase 3: Efficacy Modeling cluster_3 Phase 4: Safety & Tolerability A Acute Toxicity Study (Up-and-Down Procedure) B Determine Maximum Tolerated Dose (MTD) A->B Identifies non-lethal dose range C Single Dose PK Study (at multiple dose levels) B->C Inform dose selection for PK D Determine Cmax, Tmax, AUC, Half-life C->D Characterizes drug exposure E Dose-Response Study in Efficacy Model (e.g., Carrageenan Paw Edema) D->E Relate exposure to efficacy F Determine ED50 (Effective Dose, 50%) E->F Links dose to therapeutic effect G Repeat-Dose Toxicity Study (e.g., 14-day) F->G Select doses around ED50 for safety studies H Monitor Clinical Signs, Hematology, Clinical Chemistry, Histopathology G->H Evaluates safety on repeated exposure I I H->I Establish Therapeutic Window & Final Dose Selection

Caption: Experimental workflow for dosage determination.

Protocols

Protocol 4.1: Acute Toxicity and Maximum Tolerated Dose (MTD) Determination

This initial study aims to identify a non-lethal dose range and establish the MTD. The "Up-and-Down Procedure" (OECD Test Guideline 425) is a statistically efficient method that minimizes animal use.

Animal Model: Mice or rats (e.g., Sprague-Dawley rats or Swiss Albino mice).

Methodology:

  • Administer a starting dose of the compound to a single animal. Based on structurally similar compounds like mefenamic acid, where single doses of 100-200 mg/kg have been tested in mice, a conservative starting dose might be 50 mg/kg[3][4].

  • Observe the animal for signs of toxicity (e.g., changes in behavior, posture, respiration, convulsions) and mortality for at least 24 hours, and preferably up to 14 days.

  • If the animal survives, the next animal receives a higher dose (e.g., a 2-fold increase).

  • If the animal dies, the next animal receives a lower dose (e.g., a 2-fold decrease).

  • Continue this sequential dosing until the criteria for stopping the study are met, as defined by the OECD guideline.

  • The MTD is defined as the highest dose that does not cause mortality or life-threatening toxicity.

Protocol 4.2: Pharmacokinetic (PK) Profiling

Understanding the absorption, distribution, metabolism, and excretion (ADME) of the compound is crucial for designing rational dosing schedules.

Animal Model: Rats with jugular vein cannulation for serial blood sampling.

Methodology:

  • Based on the MTD, select at least three dose levels (low, medium, high) for administration (e.g., intravenous bolus and oral gavage).

  • Administer the compound. For oral administration, bioavailability can be determined by comparing with IV data.

  • Collect blood samples at predetermined time points (e.g., 0, 5, 15, 30 min, and 1, 2, 4, 8, 12, 24 hours).

  • Process blood to plasma and store frozen until analysis.

  • Quantify the concentration of this compound in plasma using a validated analytical method (e.g., LC-MS/MS).

  • Calculate key PK parameters: Cmax (maximum concentration), Tmax (time to Cmax), AUC (area under the curve), and elimination half-life (t½). This data is vital for correlating drug exposure with pharmacological effect[5].

Protocol 4.3: Dose-Response Efficacy Study

This study will determine the effective dose range in a relevant animal model of disease. Given the compound's presumed anti-inflammatory action, a standard model of acute inflammation is appropriate. The carrageenan-induced paw edema model is a well-established and predictive test for NSAIDs[6].

Animal Model: Rats (e.g., Wistar or Sprague-Dawley).

Methodology:

  • Acclimatize animals and measure baseline paw volume using a plethysmometer.

  • Divide animals into groups (n=6-8 per group): Vehicle control, positive control (e.g., Indomethacin 5 mg/kg), and at least 3-4 dose levels of this compound. Doses should be selected to bracket the anticipated effective range, informed by the MTD and PK data.

  • Administer the test compound or controls orally or intraperitoneally.

  • After a set time (e.g., 60 minutes), induce inflammation by injecting a 1% carrageenan solution into the sub-plantar surface of the right hind paw.

  • Measure paw volume at regular intervals (e.g., 1, 2, 3, 4, and 5 hours post-carrageenan).

  • Calculate the percentage inhibition of edema for each group compared to the vehicle control.

  • Plot the dose-response curve and calculate the ED50 (the dose that produces 50% of the maximal anti-inflammatory effect).

Data Presentation and Interpretation

Summarizing quantitative data in tables allows for clear comparison and informed decision-making for subsequent studies.

Table 1: Starting Dose Recommendations Based on Analogous NSAIDs

CompoundAnimal ModelRouteEffective/Tested Dose Range (mg/kg)Reference
Mefenamic AcidMiceIP50 - 200[3][4]
Tolfenamic AcidDucksOral2 - 8[2]
FlunixinHorsesPO/IV1.1[1]
CarprofenDogsPO4.4[1]
MeloxicamDogsPO0.1 - 0.2[1]
IbuprofenMice-7.5 - 30[7]

This table serves as a guide for selecting initial dose ranges for the acute toxicity study. A conservative starting point for this compound would be in the lower end of the ranges presented, subject to in-vitro potency data if available.

Table 2: Key Endpoints for a 14-Day Repeat-Dose Toxicity Study

CategoryEndpoints to MonitorRationale for NSAID Class
Clinical Observations Daily monitoring of behavior, food/water intake, body weight.General health status; GI distress can lead to weight loss.
Hematology Complete blood count (CBC).NSAIDs can affect platelet function.
Clinical Chemistry Kidney function (BUN, Creatinine), Liver function (ALT, AST).Known potential for nephrotoxicity and hepatotoxicity with chronic NSAID use[3][8].
Gross Pathology Macroscopic examination of all major organs at necropsy.Identify visible lesions, particularly in the GI tract (ulceration) and kidneys.
Histopathology Microscopic examination of key tissues (stomach, intestines, kidney, liver).Detect cellular level damage, such as renal papillary necrosis or gastrointestinal erosion[8].

Safety and Toxicological Considerations

The primary toxicities associated with NSAIDs are gastrointestinal (GI) ulceration and nephrotoxicity[1][3]. Therefore, safety studies must be designed to detect these adverse events.

G cluster_therapeutic Therapeutic Effects cluster_adverse Potential Adverse Effects NSAID {this compound}|{Presumed Mechanism} COX_Inhibition COX-1 and COX-2 Inhibition NSAID->COX_Inhibition Prostaglandins_Inflammation Reduced Prostaglandins (at site of inflammation) COX_Inhibition->Prostaglandins_Inflammation Prostaglandins_GI Reduced Prostaglandins (in GI mucosa) COX_Inhibition->Prostaglandins_GI Prostaglandins_Renal Reduced Prostaglandins (in kidney) COX_Inhibition->Prostaglandins_Renal Anti_Inflammatory Anti-inflammatory Analgesic Antipyretic Prostaglandins_Inflammation->Anti_Inflammatory GI_Toxicity Gastric Ulceration Prostaglandins_GI->GI_Toxicity Renal_Toxicity Reduced Renal Blood Flow Papillary Necrosis Prostaglandins_Renal->Renal_Toxicity

Caption: COX inhibition pathway and associated effects.

A repeat-dose toxicity study (e.g., 14 or 28 days) is essential. Doses for this study should be selected based on the MTD and ED50 values, typically including the ED50, and multiples of the ED50 (e.g., 1x, 3x, 10x the ED50), not exceeding the MTD. Careful monitoring for the endpoints listed in Table 2 is critical.

Conclusion

The protocols outlined in this guide provide a systematic and scientifically rigorous framework for determining the experimental dosage of this compound for animal studies. By leveraging knowledge from the well-established fenamate class of NSAIDs and progressing through a logical sequence of toxicity, pharmacokinetic, and efficacy studies, researchers can confidently select a dose that is both pharmacologically active and well-tolerated. This foundational data is indispensable for the successful advancement of any novel therapeutic candidate. The U.S. Food and Drug Administration (FDA) provides guidance for industry that encourages the use of pharmacokinetic and mechanism of action data to establish dosing regimens for safety and effectiveness studies[9].

References

  • Insel, P. A. (1996). Analgesic-Antipyretic and Antiinflammatory Agents and Drugs Employed in the Treatment of Gout. In Goodman & Gilman's The Pharmacological Basis of Therapeutics (9th ed., pp. 617-657). McGraw-Hill.
  • Lees, P., Landoni, M. F., Giraudel, J., & Toutain, P. L. (2004). Pharmacokinetic/pharmacodynamic modelling of NSAIDs in a model of reversible inflammation in the cat. Journal of Veterinary Pharmacology and Therapeutics, 27(4), 257-273. [Link]

  • MSD Veterinary Manual. (n.d.). Nonsteroidal Anti-inflammatory Drugs in Animals. [Link]

  • U.S. Food and Drug Administration. (2006). Guidance for Industry #123: Development of Target Animal Safety and Effectiveness Data to Support Approval of Non-Steroidal Anti-Inflammatory Drugs (NSAIDs) for Animal Use. [Link]

  • ResearchGate. (n.d.). Effective analgesic and lethal doses of NSAIDs in mice [Table]. [Link]

  • Somchit, M. N., et al. (2014). Mefenamic Acid induced nephrotoxicity: an animal model. Advanced Pharmaceutical Bulletin, 4(4), 401–404. [Link]

  • ResearchGate. (2014). (PDF) Mefenamic Acid Induced Nephrotoxicity: An Animal Model. [Link]

  • AA PHARMA INC. (2019). Mefenamic Acid Capsules 250 mg USP Analgesic. [Link]

  • Yilmaz, O., et al. (2022). Pharmacokinetics of Tolfenamic Acid Administered Orally and Intravenously at Different Doses in Pekin Ducks (Anas platyrhynchos domestica). Pharmaceuticals, 15(10), 1234. [Link]

Sources

Application Notes and Protocols: 2-((3-(tert-Butyl)phenyl)amino)benzoic Acid in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling a Versatile N-Aryl Anthranilic Acid Building Block

2-((3-(tert-Butyl)phenyl)amino)benzoic acid, a derivative of N-phenylanthranilic acid, is a valuable and versatile building block in modern organic synthesis. Its unique structural features—a sterically demanding tert-butyl group and the inherent reactivity of the carboxylic acid and secondary amine functionalities—make it a strategic starting material for the synthesis of a diverse range of complex organic molecules. This guide provides an in-depth exploration of its properties, synthesis, and key applications, complete with detailed protocols to empower researchers in drug discovery and materials science.

The strategic placement of the bulky tert-butyl group on the aniline ring influences the conformation and electronic properties of the molecule. This can be exploited to fine-tune the biological activity of derivative compounds or to control the solid-state packing and photophysical properties of advanced materials. The anthranilic acid core itself is a well-established pharmacophore, known for its presence in numerous anti-inflammatory drugs and other bioactive compounds.[1][2]

Physicochemical Properties and Safety Data

A thorough understanding of the physicochemical properties and safety profile of a building block is paramount for its effective and safe utilization in any synthetic workflow.

PropertyValueSource
CAS Number 17332-54-6
Molecular Formula C₁₇H₁₉NO₂
Molecular Weight 269.34 g/mol
Appearance Solid
Boiling Point 405.6°C at 760 mmHg

Safety and Handling:

This compound should be handled in accordance with standard laboratory safety procedures. It is advisable to consult the full Safety Data Sheet (SDS) before use.

  • Hazard Statements: May be harmful if swallowed, cause skin irritation, and cause serious eye irritation.[3]

  • Precautionary Measures: Use in a well-ventilated area, wear appropriate personal protective equipment (PPE) including gloves, safety glasses, and a lab coat. Avoid breathing dust. Wash hands thoroughly after handling.[1]

  • Storage: Store in a cool, dry place away from light and incompatible materials such as strong oxidizing agents.[4]

Synthesis of this compound

The primary route to N-aryl anthranilic acids, including the title compound, is the Ullmann condensation . This copper-catalyzed cross-coupling reaction provides a reliable method for the formation of the crucial C-N bond.[5][6] Modern modifications of the Ullmann reaction have improved yields and reaction conditions, making it a more accessible and versatile transformation.[7][8]

Ullmann Condensation for Synthesis
Protocol: Ullmann Condensation Synthesis

This protocol is a representative procedure for the synthesis of N-aryl anthranilic acids and can be adapted for the specific synthesis of this compound.

Materials:

  • 2-Chlorobenzoic acid

  • 3-tert-Butylaniline

  • Copper(I) iodide (CuI) or Copper(I) oxide (Cu₂O)

  • Anhydrous potassium carbonate (K₂CO₃)

  • Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • Hydrochloric acid (HCl), concentrated

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-chlorobenzoic acid (1.0 equiv), 3-tert-butylaniline (1.2 equiv), copper catalyst (e.g., CuI, 5-10 mol%), and anhydrous potassium carbonate (2.0 equiv).

  • Solvent Addition: Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon). Add anhydrous DMF or DMSO via syringe.

  • Reaction: Heat the reaction mixture to 120-150 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed.

  • Work-up: Cool the reaction mixture to room temperature. Pour the mixture into water and acidify with concentrated HCl to a pH of approximately 2-3. This will precipitate the product.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x volumes).

  • Washing: Combine the organic layers and wash with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene) or by column chromatography on silica gel.

Applications in Medicinal Chemistry: A Scaffold for Bioactive Molecules

N-Aryl anthranilic acid derivatives are a cornerstone in medicinal chemistry, serving as a key structural motif in a variety of therapeutic agents.[1][2] The unique substitution pattern of this compound makes it an attractive starting point for the development of novel drug candidates, particularly in the area of kinase inhibitors.

Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. The development of small molecule kinase inhibitors has revolutionized the treatment of various malignancies.[9] The general structure of many kinase inhibitors often features a heterocyclic core that can be accessed from precursors like N-aryl anthranilic acids.

Sources

Application Note: A Robust, Validated HPLC Method for the Quantification of 2-((3-(tert-Butyl)phenyl)amino)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note details a highly specific, accurate, and robust isocratic High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 2-((3-(tert-Butyl)phenyl)amino)benzoic acid. Developed for researchers, scientists, and drug development professionals, this protocol provides a comprehensive guide from method development principles to full system suitability and validation, in accordance with International Council for Harmonisation (ICH) guidelines. The described reversed-phase method is tailored to the physicochemical properties of the analyte, ensuring reliable and reproducible results for purity assessments, stability studies, and quality control applications.

Introduction: The Rationale for a Dedicated HPLC Method

This compound is a complex aromatic carboxylic acid derivative.[1][2][3] Such compounds are pivotal as intermediates in organic synthesis and pharmaceutical research, often serving as building blocks for bioactive molecules with potential anti-inflammatory or analgesic properties.[1] The precise quantification of this analyte is critical to ensure the purity of starting materials, monitor reaction kinetics, and guarantee the quality of final products.

High-Performance Liquid Chromatography (HPLC) is the premier analytical technique for this purpose due to its high resolution, sensitivity, and reproducibility.[4] This document provides a foundational method, developed based on the analyte's structural characteristics—a lipophilic tert-butyl group and an acidic carboxylic acid moiety—and validated to be fit for its intended purpose.[5]

Method Development: A First-Principles Approach

The development of a robust HPLC method is a systematic process. The choices made for the stationary phase, mobile phase, and detection parameters are causally linked to the physicochemical properties of this compound.

Analyte Physicochemical Properties
  • Structure: The molecule possesses a nonpolar tert-butylphenyl group and a polar benzoic acid group, making it amenable to reversed-phase chromatography.

  • Acidity: As a derivative of benzoic acid, the carboxyl group is a weak acid. Its ionization state is pH-dependent. To ensure consistent retention and sharp peak shape, the mobile phase pH must be controlled to suppress the ionization of the carboxyl group, thereby increasing its retention on a nonpolar stationary phase.

  • UV Absorbance: The presence of aromatic rings results in strong UV absorbance, making UV detection a suitable and sensitive choice for quantification. A UV scan would typically reveal maximum absorbance (λmax) in the 230-280 nm range, a common characteristic for such chromophores.[6]

Chromatographic System Selection

Based on these properties, a reversed-phase HPLC method was selected.

  • Stationary Phase: A C18 (octadecylsilyl) column is the gold standard for separating moderately nonpolar compounds. The long alkyl chains provide a hydrophobic surface that interacts favorably with the tert-butylphenyl moiety of the analyte. A column with dimensions of 4.6 x 150 mm and a 5 µm particle size offers a good balance of efficiency and backpressure.

  • Mobile Phase: An isocratic mobile phase of acetonitrile and acidified water was chosen.

    • Acetonitrile (ACN): A common organic modifier in reversed-phase HPLC, selected for its low viscosity and UV transparency.

    • Acidified Water: The addition of an acid, such as trifluoroacetic acid (TFA) or phosphoric acid, to the aqueous component of the mobile phase is critical. By maintaining a low pH (typically 2-3), the carboxyl group of the analyte remains in its protonated, non-ionized form. This enhances its hydrophobicity, leading to better retention and improved peak symmetry by minimizing secondary interactions with the silica backbone of the stationary phase.[7]

  • Detection: A UV detector set at a wavelength near the analyte's λmax ensures high sensitivity. For this application note, a wavelength of 254 nm is proposed as a robust starting point, common for aromatic compounds.

The logical workflow for this method development is illustrated in the diagram below.

HPLC_Method_Development Analyte Analyte: this compound Properties Physicochemical Properties - Aromatic Carboxylic Acid - Lipophilic (tert-Butyl) - UV Active Analyte->Properties Analyze Mode Select HPLC Mode Reversed-Phase Properties->Mode Dictates Stationary Select Stationary Phase C18 Column Mode->Stationary Mobile Select Mobile Phase Acetonitrile & Acidified Water Mode->Mobile Detector Select Detector UV Detector (254 nm) Mode->Detector Optimization Method Optimization Adjust ACN % for optimal Retention Time (tR) Stationary->Optimization Combine & Test Mobile->Optimization Combine & Test Detector->Optimization Combine & Test Validation Method Validation (ICH Q2(R2)) System Suitability, Linearity, Accuracy, Precision Optimization->Validation Finalize & Validate

Caption: HPLC Method Development Workflow.

Detailed Application Protocol

Materials and Equipment
ComponentSpecification
HPLC System Agilent 1100/1200, Waters Alliance, or equivalent, equipped with a degasser, quaternary pump, autosampler, column oven, and UV/PDA detector.
Analytical Column C18, 4.6 x 150 mm, 5 µm particle size
Reference Standard This compound (Purity ≥ 98%)
Solvents Acetonitrile (HPLC Grade), Water (HPLC Grade or Milli-Q)
Reagents Trifluoroacetic Acid (TFA), HPLC Grade
Glassware Class A volumetric flasks, autosampler vials with inserts
Preparation of Solutions
  • Mobile Phase: Prepare a solution of Acetonitrile:Water (65:35 v/v) containing 0.1% TFA. For 1 L, mix 650 mL of Acetonitrile with 350 mL of HPLC-grade water. Add 1.0 mL of TFA and mix thoroughly. Degas the solution for 15 minutes using sonication or vacuum filtration.

  • Diluent: Use the mobile phase as the diluent for all standard and sample preparations to ensure compatibility and good peak shape.

  • Standard Stock Solution (1.0 mg/mL): Accurately weigh 25 mg of the reference standard and transfer it to a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Working Standard Solution (100 µg/mL): Transfer 1.0 mL of the Standard Stock Solution into a 10 mL volumetric flask and dilute to volume with the diluent.

Chromatographic Conditions
ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase Acetonitrile:Water:TFA (65:35:0.1, v/v/v)
Flow Rate 1.0 mL/min
Column Temp. 30 °C
Injection Vol. 10 µL
Detection UV at 254 nm
Run Time 10 minutes

System Suitability Testing (SST)

Before any sample analysis, the performance of the chromatographic system must be verified.[8][9] This is a self-validating step to ensure the system is adequate for the intended analysis.[10][11]

SST Protocol
  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved (approx. 30 minutes).

  • Make five replicate injections of the Working Standard Solution (100 µg/mL).

Acceptance Criteria

The following parameters must be met for the system to be considered suitable for analysis.[12][13]

ParameterAcceptance CriteriaRationale
Tailing Factor (T) T ≤ 2.0Ensures peak symmetry, indicating good column performance and no secondary interactions.
Theoretical Plates (N) N ≥ 2000Measures column efficiency, ensuring adequate separation power.
% RSD of Peak Area ≤ 2.0% for 5 replicate injectionsDemonstrates the precision and repeatability of the injector and detector.[11]
% RSD of Retention Time ≤ 1.0% for 5 replicate injectionsIndicates the stability and precision of the pump and flow rate.

Method Validation Protocol (ICH Q2(R2) Summary)

To demonstrate that the analytical procedure is fit for its intended purpose, a validation study must be performed.[5] The core validation parameters are outlined below.[4][14][15]

Linearity and Range
  • Objective: To demonstrate a direct proportional relationship between analyte concentration and detector response.

  • Protocol: Prepare a series of at least five concentrations of the analyte, ranging from 50% to 150% of the working concentration (e.g., 50, 75, 100, 125, 150 µg/mL). Inject each concentration in triplicate.

  • Acceptance Criteria:

    • Plot a graph of mean peak area versus concentration.

    • The correlation coefficient (r²) should be ≥ 0.999.

Accuracy
  • Objective: To assess the closeness of the test results to the true value.

  • Protocol: Perform recovery studies by spiking a placebo (if a formulation matrix is used) or a known sample with the analyte at three concentration levels (e.g., 80%, 100%, 120%) in triplicate.

  • Acceptance Criteria:

    • The mean percent recovery should be within 98.0% to 102.0%.

Precision
  • Objective: To measure the degree of scatter between a series of measurements.

  • Protocol:

    • Repeatability (Intra-day): Analyze six replicate preparations of the working standard solution (100 µg/mL) on the same day, by the same analyst.

    • Intermediate Precision (Inter-day): Repeat the analysis on a different day with a different analyst or on a different instrument.

  • Acceptance Criteria:

    • The % RSD for the sets of measurements should be ≤ 2.0%.

The relationship between these core validation parameters is depicted below.

Validation_Workflow Method Finalized HPLC Method SST System Suitability Method->SST Verify System Linearity Linearity & Range SST->Linearity Confirm Proportionality Accuracy Accuracy (% Recovery) Linearity->Accuracy Test at different levels Precision Precision (Repeatability & Intermediate) Linearity->Precision Test at one level Fit Method is Fit for Purpose Accuracy->Fit Precision->Fit

Caption: Core HPLC Method Validation Workflow.

Conclusion

This application note presents a comprehensive, robust, and reliable isocratic reversed-phase HPLC method for the quantification of this compound. The method is grounded in the fundamental principles of chromatography and is designed to be validated according to ICH guidelines. By following the detailed protocols for method execution, system suitability, and validation, researchers and quality control analysts can ensure the generation of accurate and reproducible data, supporting drug discovery, development, and manufacturing activities.

References

  • Pharmaguideline. (n.d.). System Suitability in HPLC Analysis. Retrieved from [Link]

  • Assay Prism. (n.d.). System Suitability Test in HPLC – Key Parameters Explained. Retrieved from [Link]

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  • Pharmaceutical Updates. (2021, May 3). System suitability in HPLC Analysis. Retrieved from [Link]

  • Pharmaguideline. (2024, December 11). Steps for HPLC Method Validation. Retrieved from [Link]

  • Slideshare. (n.d.). System suitability testing. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Separation of Aromatic Carboxylic Acids by Mixed-Mode HPLC. Retrieved from [Link]

  • HELIX Chromatography. (n.d.). HPLC Analysis of Aromatic Carboxylic Acids on Amaze TR Mixed-Mode Column. Retrieved from [Link]

  • Acta Scientific. (2020, March 23). New Method Development by HPLC and Validation as per ICH Guidelines. Retrieved from [Link]

  • PubMed. (2004). A rapid HPLC method for the determination of carboxylic acids in human urine using a monolithic column. Retrieved from [Link]

  • AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link]

  • MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

  • International Council for Harmonisation. (2023, November 30). Validation of Analytical Procedures Q2(R2). Retrieved from [Link]

  • MDPI. (2020, October 22). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. Retrieved from [Link]

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  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Benzoic acid. Retrieved from [Link]

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Application Notes and Protocols: In Vivo Efficacy Studies of 2-((3-(tert-Butyl)phenyl)amino)benzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction

2-((3-(tert-Butyl)phenyl)amino)benzoic acid is a novel small molecule with a chemical scaffold suggestive of potential therapeutic applications in oncology and inflammatory diseases. The structure, featuring a diphenylamine backbone, is analogous to several classes of compounds known to modulate key biological pathways. The aminobenzoic acid moiety is a well-known pharmacophore present in non-steroidal anti-inflammatory drugs (NSAIDs), while substituted diphenylamines are explored as kinase inhibitors and modulators of other signaling pathways in cancer.[1] This document provides a comprehensive guide for conducting preclinical in vivo efficacy studies to evaluate the therapeutic potential of this compound in both oncology and inflammation models. The protocols detailed herein are designed to be robust, reproducible, and adhere to the highest standards of scientific integrity and animal welfare.

Hypothesized Mechanism of Action

Given the structural characteristics of this compound, two primary mechanisms of action are proposed as starting points for investigation.

  • Anti-Inflammatory Activity via COX Inhibition: The aminobenzoic acid scaffold is a classic feature of several cyclooxygenase (COX) inhibitors. It is hypothesized that the compound may bind to the active site of COX-1 and/or COX-2, preventing the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever.

  • Anticancer Activity via Kinase Inhibition: The diphenylamine structure is a common core in many tyrosine kinase inhibitors. It is plausible that this compound could interfere with ATP binding to the kinase domain of a receptor tyrosine kinase (e.g., EGFR, VEGFR) or a cytoplasmic tyrosine kinase (e.g., Src, Abl), thereby inhibiting downstream signaling pathways crucial for cancer cell proliferation, survival, and angiogenesis.

A visual representation of the hypothesized anti-inflammatory mechanism is provided below.

COX_Inhibition_Pathway Cell_Membrane_Phospholipids Cell_Membrane_Phospholipids Arachidonic_Acid Arachidonic_Acid Cell_Membrane_Phospholipids->Arachidonic_Acid Phospholipase A2 COX_Enzymes COX-1 / COX-2 Arachidonic_Acid->COX_Enzymes Prostaglandins Prostaglandins COX_Enzymes->Prostaglandins Inflammation_Pain_Fever Inflammation, Pain, Fever Prostaglandins->Inflammation_Pain_Fever Test_Compound This compound Test_Compound->COX_Enzymes Inhibition

Caption: Hypothesized anti-inflammatory mechanism of action.

Part 1: In Vivo Anti-Inflammatory Efficacy Study

Model Selection: Carrageenan-Induced Paw Edema in Rodents

The carrageenan-induced paw edema model is a widely used and well-validated acute inflammatory model for evaluating the efficacy of potential anti-inflammatory drugs.[2][3][4] The injection of carrageenan, a sulfated polysaccharide, into the paw of a rodent induces a biphasic inflammatory response, characterized by swelling (edema), heat, and pain.[4] This model is particularly useful for screening compounds with potential NSAID-like activity.

Experimental Protocol

1. Animal Selection and Acclimatization:

  • Species: Male Wistar rats or Swiss albino mice are commonly used.

  • Weight: 150-200g for rats, 20-25g for mice.

  • Acclimatization: Animals should be acclimatized to the laboratory conditions for at least one week prior to the experiment, with free access to food and water.

2. Grouping and Dosing:

  • Animals are randomly divided into the following groups (n=6-8 per group):

    • Group I (Control): Vehicle (e.g., 0.5% carboxymethyl cellulose in saline).

    • Group II (Positive Control): Indomethacin or another standard NSAID (e.g., 10 mg/kg).

    • Group III-V (Test Compound): this compound at three different dose levels (e.g., 10, 30, and 100 mg/kg).

  • The test compound and positive control are typically administered orally (p.o.) or intraperitoneally (i.p.) 60 minutes before the carrageenan injection.

3. Induction of Inflammation:

  • A 1% w/v solution of lambda-carrageenan in sterile saline is prepared.[4]

  • 0.1 mL (for rats) or 0.025 mL (for mice) of the carrageenan solution is injected into the sub-plantar region of the right hind paw of each animal.[4]

4. Measurement of Paw Edema:

  • Paw volume is measured immediately before the carrageenan injection (baseline) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours) using a plethysmometer.[4]

  • The degree of swelling is calculated as the percentage increase in paw volume compared to the baseline.

5. Data Analysis:

  • The percentage inhibition of edema for each group is calculated using the following formula:

    • % Inhibition = [(Vc - Vt) / Vc] * 100

    • Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

  • Statistical analysis is performed using ANOVA followed by a post-hoc test (e.g., Dunnett's test) to compare the treated groups with the control group. A p-value of <0.05 is considered statistically significant.

Experimental Workflow

Anti_Inflammatory_Workflow Acclimatization Animal Acclimatization (1 week) Grouping Random Grouping (n=6-8) Acclimatization->Grouping Dosing Oral/IP Administration of Compound/Vehicle Grouping->Dosing Baseline Measure Baseline Paw Volume Dosing->Baseline 60 min prior Induction Sub-plantar Carrageenan Injection Baseline->Induction Measurement Measure Paw Volume at 1, 2, 3, 4, 5 hours Induction->Measurement Analysis Data Analysis and Statistical Evaluation Measurement->Analysis Anticancer_Workflow Cell_Culture Cancer Cell Culture & Preparation Implantation Subcutaneous Implantation in Immunodeficient Mice Cell_Culture->Implantation Monitoring Monitor Tumor Growth Implantation->Monitoring Grouping Randomize Mice when Tumors reach ~100 mm³ Monitoring->Grouping Treatment Initiate Dosing Schedule Grouping->Treatment Measurements Measure Tumor Volume & Body Weight 2-3x/week Treatment->Measurements Endpoint Study Termination & Tissue Collection Measurements->Endpoint Analysis Data Analysis (TGI, Statistics) Endpoint->Analysis

Caption: Workflow for a human tumor xenograft model.

Expected Data Presentation
Treatment GroupDose & ScheduleMean Tumor Volume (mm³) at Day 21 (± SEM)Tumor Growth Inhibition (%)
Vehicle Control-1250 ± 110-
Positive Controle.g., 10 mg/kg, q3d350 ± 4572.0
Test Compound25 mg/kg, qd875 ± 9530.0
Test Compound50 mg/kg, qd550 ± 6056.0
Test Compound100 mg/kg, qd380 ± 5069.6
*p<0.05 compared to Vehicle Control

Ethical Considerations

All animal experiments must be conducted in accordance with the guidelines of the local Institutional Animal Care and Use Committee (IACUC) or equivalent regulatory body. Efforts should be made to minimize animal suffering through the use of anesthesia where appropriate and by defining humane endpoints for the studies.

Conclusion

The protocols outlined in this document provide a robust framework for the initial in vivo evaluation of this compound. The choice of an anti-inflammatory or oncology model should be guided by preliminary in vitro screening data. Successful demonstration of efficacy in these models would warrant further investigation into the specific molecular mechanisms and progression into more complex, disease-relevant preclinical models.

References

  • An overview of animal models of pain: disease models and outcome measures. [Link]

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  • Personalized In Vitro and In Vivo Cancer Models to Guide Precision Medicine. AACR Journals. [Link]

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  • Protocol to generate a patient derived xenograft model of acquired resistance to immunotherapy in humanized mice. PubMed. [Link]

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  • Protocol to generate a patient derived xenograft model of acquired resistance to immunotherapy in humanized mice. PMC - NIH. [Link]

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  • In Vivo Animal Models in Preclinical Evaluation of Anti-Inflammatory Activity-A Review. Semantic Scholar. [Link]

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  • Colorectal cancer models for novel drug discovery. Duke Scholars. [Link]

  • Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. MDPI. [Link]

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  • Discovery of a novel series of benzoic acid derivatives as potent and selective human beta3 adrenergic receptor agonists with good oral bioavailability. 3. Phenylethanolaminotetraline (PEAT) skeleton containing biphenyl or biphenyl ether moiety. PubMed. [Link]

  • Synthesis, Characterization, and In Vivo Study of Some Novel 3,4,5-Trimethoxybenzylidene-hydrazinecarbothioamides and Thiadiazoles as Anti-Apoptotic Caspase-3 Inhibitors. PMC. [Link]

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  • Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies. NIH. [Link]

  • Synthesis of rac-tert-butyl 3-(benzyloxycarbonylamino)-2-(4-bromophenyl)-tetrahydrofuran-3-carboxylate. MDPI. [Link]

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Cell-based assays for screening 2-((3-(tert-Butyl)phenyl)amino)benzoic acid activity

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocols

Topic: Cell-based Assays for Screening 2-((3-(tert-Butyl)phenyl)amino)benzoic Acid Activity on the TRPM5 Ion Channel

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive guide to a robust, multi-tiered cell-based screening cascade designed to identify and characterize the activity of the novel compound, this compound. Initial intelligence suggests this compound may act as an inhibitor of the Transient Receptor Potential Melastatin 5 (TRPM5) ion channel.[1] TRPM5 is a calcium-activated, monovalent-selective cation channel crucial for taste perception, insulin secretion, and gastrointestinal chemosensation, making it a compelling target for therapeutic intervention.[2][3][4] The proposed workflow prioritizes scientific rigor and data integrity by employing a high-throughput primary screen, a gold-standard confirmatory assay, and essential counter-screens to ensure target specificity and rule out confounding factors like cytotoxicity. This integrated approach provides a validated pathway from initial hit identification to confident lead characterization.

Introduction: The Rationale for a Tiered Screening Approach

The discovery of novel ion channel modulators requires a screening strategy that balances throughput with precision. Ion channels are a major drug target class, and identifying compounds with high potency and selectivity is a significant challenge.[5][6][7] A single-assay approach is often insufficient, as it can be prone to false positives or negatives and provides a limited mechanistic understanding.

We propose a hierarchical screening cascade to evaluate this compound. This strategy is designed to be a self-validating system:

  • Primary Screen: A high-throughput compatible fluorescent membrane potential assay to rapidly identify inhibitory activity in a cell line stably expressing human TRPM5.[8][9] This assay provides a direct functional readout of ion channel activity.

  • Confirmatory & Potency Assay: Automated Patch Clamp (APC) electrophysiology, the "gold standard" for ion channel research, to confirm direct channel inhibition and accurately determine compound potency (IC50).[10][11]

  • Selectivity & Viability Counter-Screens: Essential secondary assays to ensure the observed activity is not due to off-target effects on the host cells or general cytotoxicity.[12][13]

This tiered methodology ensures that resources are focused on compounds with a high probability of being specific, on-target modulators.

Visualized Screening Cascade & Signaling Pathway

The following diagrams illustrate the logical flow of the experimental work and the underlying biological pathway of the target.

Screening_Cascade cluster_0 Primary Screening (HTS) cluster_1 Hit Confirmation & Characterization cluster_2 Selectivity & Safety Primary Membrane Potential Assay (TRPM5-expressing cells) Identify initial 'Hits' APC Automated Patch Clamp (APC) Determine IC50 & Mechanism Primary->APC Active 'Hits' CounterScreen Parental Cell Line Assay (No TRPM5 expression) Rule out off-target effects APC->CounterScreen Confirmed Hits Viability Cytotoxicity Assay Rule out cell death CounterScreen->Viability Final Final Viability->Final Validated Lead Compound

Caption: A robust screening cascade for hit validation.

TRPM5_Pathway Tastant Tastant (e.g., Sweet, Bitter) or other Stimulus GPCR GPCR (Taste Receptor) Tastant->GPCR PLC Phospholipase C (PLC) GPCR->PLC activates PIP2 PIP2 PLC->PIP2 cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum (ER) IP3->ER binds to IP3 Receptor Ca_Cytosol Cytosolic Ca²⁺ (Increase) ER->Ca_Cytosol releases Ca_Store Ca²⁺ Store TRPM5 TRPM5 Channel Ca_Cytosol->TRPM5 activates Influx Na⁺ Influx TRPM5->Influx allows Compound 2-((3-(tert-Butyl)phenyl) amino)benzoic acid Compound->TRPM5 Inhibits Depolarization Membrane Depolarization Influx->Depolarization

Caption: Simplified TRPM5 signaling pathway.[4][14]

Part 1: Primary HTS with a Fluorescent Membrane Potential Assay

Principle & Rationale

This assay provides a rapid, functional measurement of TRPM5 channel activity. TRPM5 is a non-selective cation channel; its opening leads to an influx of positive ions (primarily Na⁺), causing depolarization of the cell membrane.[14] We will use a fluorescent membrane potential-sensitive dye that redistributes across the plasma membrane in response to voltage changes. Depolarization upon channel activation causes an increase in fluorescence intensity. An effective inhibitor, like the test compound, will prevent this depolarization, resulting in a reduced fluorescent signal. This method is highly amenable to 384-well plate formats, making it ideal for primary screening.[9][15]

Materials & Reagents
  • Cell Line: HEK293 cell line stably expressing human TRPM5 (hTRPM5). A parental HEK293 line is required for counter-screening.[12]

  • Culture Medium: DMEM, 10% FBS, 1% Penicillin-Streptomycin, and appropriate selection antibiotic (e.g., G418).

  • Assay Plates: 384-well, black-walled, clear-bottom microplates.

  • Compound: this compound, dissolved in DMSO to create a 10 mM stock.

  • Controls: Known TRPM5 inhibitor (e.g., triphenylphosphine oxide) for positive control; DMSO for negative (vehicle) control.

  • Assay Buffer: Hanks’ Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

  • Membrane Potential Kit: E.g., FLIPR Membrane Potential Assay Kit (Molecular Devices) or Screen Quest™ Kit (AAT Bioquest).[15][16]

  • Activator: A known method to induce intracellular calcium release, such as carbachol (to activate endogenous M3 muscarinic receptors coupled to PLC) or a direct calcium ionophore like Ionomycin.

  • Instrumentation: Fluorescence plate reader with liquid handling capabilities (e.g., FLIPR Tetra, FlexStation 3).

Step-by-Step Protocol
  • Cell Plating:

    • Culture hTRPM5-HEK293 cells to ~80-90% confluency.

    • Harvest cells and seed into 384-well assay plates at a density of 15,000-20,000 cells/well in 25 µL of culture medium.

    • Incubate plates for 18-24 hours at 37°C, 5% CO₂.

  • Compound Plating:

    • Prepare a serial dilution of the test compound in DMSO.

    • Using an acoustic dispenser or liquid handler, transfer a small volume (e.g., 50 nL) of compound, positive control, and vehicle control to designated wells of the assay plate. This results in an intermediate plate.

    • Alternatively, prepare a working dilution of compounds in Assay Buffer for addition during the assay.

  • Dye Loading:

    • Prepare the membrane potential dye solution in Assay Buffer according to the manufacturer’s instructions.

    • Remove culture medium from the cell plate and add 20 µL of the dye solution to each well.

    • Incubate the plate for 45-60 minutes at 37°C, protected from light.

  • Assay Execution:

    • Place the cell plate and a plate containing the activator solution into the fluorescence reader.

    • Set the instrument to record a baseline fluorescence for 10-20 seconds.

    • Configure the instrument to add the test compound dilutions (if not pre-spotted) and incubate for a desired time (e.g., 5-15 minutes).

    • Initiate the final read step: the instrument adds the activator (e.g., carbachol) to all wells while simultaneously recording the fluorescence signal for 2-3 minutes.

Data Analysis & Interpretation
  • Primary Readout: The maximum fluorescence change (peak response) after activator addition.

  • Normalization: Calculate the percent inhibition for each compound concentration relative to controls: % Inhibition = 100 * (1 - [Signal_Compound - Signal_PositiveControl] / [Signal_Vehicle - Signal_PositiveControl])

  • Assay Quality Control: Calculate the Z'-factor for the plate using the vehicle (negative) and positive control wells. A Z'-factor > 0.5 is considered excellent for HTS.

  • Hit Criteria: Define a "hit" as a compound that produces a % inhibition value greater than a set threshold (e.g., >50% inhibition or >3 standard deviations from the vehicle control mean).

Table 1: Illustrative Primary HTS Data

Compound Concentration (µM) Mean Peak Fluorescence % Inhibition Hit? (Threshold >50%)
Vehicle (0.1% DMSO) 45,000 0% No
Positive Control (10 µM) 5,000 100% N/A
Test Compound @ 1 38,000 17.5% No
Test Compound @ 3 26,000 47.5% No
Test Compound @ 10 11,000 85.0% Yes

| Test Compound @ 30 | 6,500 | 96.3% | Yes |

Part 2: Hit Confirmation with Automated Patch Clamp (APC)

Principle & Rationale

APC technology provides a direct measure of ion flow through the channel by controlling the membrane voltage and recording the resulting current.[17] This technique confirms that the compound's effect observed in the primary screen is due to a direct interaction with the ion channel. It is the definitive assay for determining an accurate half-maximal inhibitory concentration (IC50) and can provide insights into the mechanism of inhibition (e.g., voltage-dependence, use-dependence).[11][18]

Materials & Reagents
  • Cell Line: hTRPM5-HEK293 cells, optimized for suspension growth for APC.

  • APC System: E.g., Qube 384 (Sophion) or SyncroPatch 384 (Nanion).

  • APC Consumables: Appropriate single- or multi-hole recording plates/chips.

  • Solutions:

    • Internal Solution (mimics cytoplasm): e.g., K-gluconate based, with a defined free Ca²⁺ concentration (e.g., 1 µM) to activate TRPM5.

    • External Solution (mimics extracellular fluid): e.g., NaCl based, buffered with HEPES.

  • Compound: Test compound dissolved in external solution across a range of concentrations.

Step-by-Step Protocol
  • Cell Preparation:

    • Harvest hTRPM5-HEK293 cells and prepare a single-cell suspension at the optimal density recommended by the APC manufacturer.

  • System Priming:

    • Prime the APC instrument with internal and external solutions.

    • Load the cell suspension and compound plate into the instrument.

  • Experiment Execution:

    • The instrument automatically positions cells onto the recording apertures, forms giga-ohm seals, and establishes a whole-cell recording configuration.

    • A voltage protocol is applied (e.g., a voltage ramp from -100 mV to +100 mV) to elicit TRPM5 currents.

    • A baseline current is recorded in the presence of external solution (vehicle).

    • The instrument then applies different concentrations of the test compound, followed by a washout step if required. The voltage protocol is repeated at each concentration.

Data Analysis & Interpretation
  • Primary Readout: The amplitude of the outward current at a specific positive voltage (e.g., +80 mV).

  • Calculation: For each cell, normalize the current recorded in the presence of the compound to the baseline current.

  • IC50 Determination: Plot the normalized current as a function of compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Table 2: Illustrative APC Confirmation Data

Compound Concentration (µM) Normalized Current (Mean ± SEM)
0.1 0.95 ± 0.04
0.3 0.88 ± 0.05
1.0 0.71 ± 0.06
3.0 0.49 ± 0.05
10.0 0.15 ± 0.03
30.0 0.04 ± 0.02

| Calculated IC50 | 3.1 µM |

Part 3: Essential Counter-Screens

Rationale

A confirmed hit must be vetted for specificity. These rapid follow-up assays are critical for building a trustworthy profile of the compound and ensuring that the observed activity is due to modulation of TRPM5 and not a confounding effect.

Protocol: Parental Cell Line Assay
  • Objective: To rule out non-specific or off-target effects on the host cell machinery.

  • Method: Repeat the primary Membrane Potential Assay (Part 1) exactly as described, but substitute the hTRPM5-HEK293 cells with the parental HEK293 cell line that does not express the channel.

  • Expected Outcome: The test compound should not produce a significant change in fluorescence in the parental cell line at concentrations that were active against the TRPM5-expressing line. This demonstrates that the compound's activity is dependent on the presence of the TRPM5 channel.[12]

Protocol: Cytotoxicity Assay
  • Objective: To ensure the reduction in signal in the primary assay is due to channel inhibition, not cell death.[19]

  • Method: Use a commercially available cell viability assay, such as one based on resazurin reduction or ATP quantification (e.g., CellTiter-Glo®).[13][20]

    • Plate hTRPM5-HEK293 cells in a 96- or 384-well clear-walled plate.

    • Treat cells with the same concentrations of the test compound used in the primary screen. Include a positive control for cytotoxicity (e.g., digitonin).

    • Incubate for a duration that matches the total compound exposure time in the primary assay.

    • Add the viability reagent and measure the signal (fluorescence or luminescence) according to the manufacturer's protocol.

  • Expected Outcome: The test compound should show no significant decrease in cell viability at or above its IC50 concentration for TRPM5 inhibition. This confirms the compound is an inhibitor, not simply a toxin.

Conclusion

This application note details a systematic, multi-assay approach for the robust screening and characterization of this compound as a potential TRPM5 ion channel modulator. By integrating a high-throughput primary screen with gold-standard electrophysiology and critical counter-screens, this cascade provides a reliable framework for generating high-quality, interpretable data. This process ensures that "hits" are validated for on-target activity and specificity, providing a solid foundation for subsequent hit-to-lead and lead optimization efforts in the drug discovery pipeline.

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  • Hofmann, T., et al. (2003). TRPM5 is a voltage-modulated and Ca(2+)-activated monovalent selective cation channel. Current Biology. Retrieved from [Link]

  • Huang, J., & Giesler, K. (2002). Drug evolution: p-aminobenzoic acid as a building block. PubMed. Retrieved from [Link]

  • Jaleel, A., et al. (2023). Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. PubMed. Retrieved from [Link]

Sources

Application Notes and Protocols for the Synthesis of Novel Derivatives from 2-((3-(tert-Butyl)phenyl)amino)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis of novel derivatives from the scaffold 2-((3-(tert-Butyl)phenyl)amino)benzoic acid. This scaffold, a member of the fenamic acid class, offers a unique starting point for generating diverse chemical libraries with potential therapeutic applications. We present detailed protocols for derivatization at the carboxylic acid moiety, including amide and ester formations, and discuss the strategic rationale behind these modifications. Furthermore, this guide covers essential characterization techniques and explores the potential pharmacological relevance of the synthesized compounds, drawing parallels with known bioactive fenamates.

Introduction and Scientific Rationale

The N-arylanthranilic acid core, characteristic of fenamic acids, is a well-established pharmacophore in medicinal chemistry.[1][2][3] Compounds like mefenamic acid are known non-steroidal anti-inflammatory drugs (NSAIDs) that exhibit analgesic, anti-inflammatory, and antipyretic properties.[4][5] The mechanism of action for many fenamates involves the inhibition of cyclooxygenase (COX) enzymes. The carboxylic acid group is crucial for this activity, often forming key interactions within the enzyme's active site. However, this acidic moiety can also contribute to gastrointestinal side effects and poor water solubility.[2][4]

The starting material, this compound, is a valuable, albeit less common, analogue. The presence of a meta-positioned tert-butyl group on the N-phenyl ring introduces significant steric bulk and lipophilicity compared to more common fenamates. This modification can profoundly influence the molecule's conformational preferences, binding affinity to biological targets, and metabolic stability. Synthesizing novel derivatives from this scaffold allows for the systematic exploration of structure-activity relationships (SAR) and the potential to develop compounds with improved pharmacological profiles, such as enhanced potency, selectivity, or reduced side effects.[2][4]

This guide focuses on two primary avenues of derivatization:

  • Amide Synthesis: Conversion of the carboxylic acid to a diverse range of amides to explore new interactions with biological targets and improve metabolic stability.

  • Bioisosteric Replacement: Strategic replacement of the carboxylic acid with groups that mimic its function but possess different physicochemical properties to mitigate liabilities associated with the acid moiety.[6][7][8][9][10]

Synthetic Strategies and Workflow

The synthesis of the parent scaffold, this compound, can be achieved via a copper-catalyzed Ullmann condensation reaction between 2-chlorobenzoic acid and 3-(tert-butyl)aniline.[11][12][13][14][15] This well-established method provides a reliable route to the starting material.

Overall Synthetic Workflow

The general workflow for generating a library of novel derivatives is outlined below. This process begins with the synthesis of the core scaffold, followed by parallel derivatization reactions, purification, and comprehensive characterization.

G cluster_0 Scaffold Synthesis cluster_1 Derivatization cluster_2 Analysis A 2-Chlorobenzoic Acid + 3-(tert-Butyl)aniline B Ullmann Condensation (Cu Catalyst) A->B C This compound B->C E Amide Coupling (e.g., EDC, HOBt) C->E H Esterification (e.g., Steglich) C->H D Amine Library (R1-NH2) D->E F Novel Amide Derivatives E->F J Purification (Chromatography) F->J G Alcohol Library (R2-OH) G->H I Novel Ester Derivatives H->I I->J K Characterization (NMR, MS, HPLC) J->K L Biological Screening K->L

Figure 1: General workflow for the synthesis and analysis of novel derivatives.

Detailed Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Protocol 1: Synthesis of Amide Derivatives via EDC/HOBt Coupling

This protocol describes a general and robust method for synthesizing a diverse library of amides from the parent carboxylic acid. The use of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with hydroxybenzotriazole (HOBt) is a common and effective strategy for amide bond formation, particularly for less reactive amines.[16][17]

Materials:

  • This compound

  • Substituted amine (e.g., benzylamine, morpholine, aniline derivatives) (1.1 eq)

  • EDC (1.5 eq)

  • HOBt (1.5 eq)

  • N,N-Diisopropylethylamine (DIPEA) (1.5 eq)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a stirred solution of this compound (1.0 eq) in anhydrous DMF at 0 °C (ice bath), add DIPEA (1.5 eq), the desired amine (1.1 eq), HOBt (1.5 eq), and finally EDC (1.5 eq).

  • Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 3-16 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC).[18]

  • Upon completion, dilute the reaction mixture with EtOAc and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure amide derivative.

  • Characterize the final product using NMR, Mass Spectrometry, and HPLC to confirm its structure and purity.[18][19][20][21][22]

Protocol 2: Synthesis of Ester Derivatives via Steglich Esterification

Steglich esterification is a mild and efficient method for forming esters from carboxylic acids and alcohols using dicyclohexylcarbodiimide (DCC) and a catalytic amount of 4-dimethylaminopyridine (DMAP).

Materials:

  • This compound

  • Substituted alcohol (e.g., methanol, benzyl alcohol) (1.2 eq)

  • DCC (1.1 eq)

  • DMAP (0.1 eq)

  • Dichloromethane (DCM), anhydrous

  • Hexanes

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Dissolve this compound (1.0 eq), the desired alcohol (1.2 eq), and DMAP (0.1 eq) in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath and add a solution of DCC (1.1 eq) in DCM dropwise.

  • Stir the reaction at 0 °C for 1 hour and then at room temperature for 4-18 hours. A white precipitate of dicyclohexylurea (DCU) will form.

  • Monitor the reaction by TLC. Upon completion, filter off the DCU precipitate and wash it with DCM.

  • Combine the filtrate and washings, then wash sequentially with saturated NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the pure ester derivative.

  • Characterize the final product using NMR, Mass Spectrometry, and HPLC.[18][19][20][21][22]

Data Presentation and Characterization

Thorough characterization is essential to confirm the identity, purity, and structure of all newly synthesized compounds.[19][22] A combination of spectroscopic and chromatographic techniques should be employed.

TechniquePurposeExpected Information
¹H & ¹³C NMR Structural ElucidationConfirms the carbon-hydrogen framework and the successful incorporation of the new R-group.[18][20]
Mass Spectrometry (MS) Molecular Weight ConfirmationProvides the molecular weight of the compound, confirming the expected derivatization. High-resolution MS (HRMS) can confirm the molecular formula.[18][20]
HPLC Purity AssessmentDetermines the purity of the final compound, which should typically be >95% for biological testing.[19]
FT-IR Spectroscopy Functional Group AnalysisConfirms the presence of key functional groups (e.g., amide C=O stretch, ester C=O stretch) and the disappearance of the carboxylic acid O-H stretch.

Application Notes: Exploring Pharmacological Potential

Derivatives of fenamic acids have shown a broad range of biological activities beyond their traditional use as anti-inflammatory agents, including anticancer and neuroprotective effects.[2][4] The novel derivatives synthesized from the this compound scaffold can be screened in various biological assays to uncover new therapeutic potential.

Rationale for Derivatization

SAR cluster_0 Core Scaffold cluster_1 Modification Strategies cluster_2 Potential Outcomes Scaffold This compound Amide Amide Formation (R-NH₂) Scaffold->Amide Explore new H-bond interactions Ester Ester Formation (R-OH) Scaffold->Ester Prodrug strategy Bioisostere Bioisosteric Replacement (e.g., Tetrazole) Scaffold->Bioisostere Mitigate acidity Outcome1 Improved Potency/ Selectivity Amide->Outcome1 Outcome4 Novel Biological Activity Amide->Outcome4 Outcome2 Enhanced Metabolic Stability Ester->Outcome2 Bioisostere->Outcome2 Outcome3 Reduced GI Toxicity Bioisostere->Outcome3

Figure 2: Rationale for derivatization and potential pharmacological improvements.

  • Amide Derivatives: Replacing the carboxylic acid with an amide group can introduce new hydrogen bond donor and acceptor sites, potentially leading to altered target binding and novel biological activities. Amides are also generally more resistant to metabolic glucuronidation compared to carboxylic acids.[1][3]

  • Ester Derivatives: Esters can act as prodrugs, which are inactive compounds that are metabolized in vivo to release the active carboxylic acid. This strategy can improve oral bioavailability and reduce gastric irritation.

  • Bioisosteric Replacements: Replacing the carboxylic acid with bioisosteres like tetrazoles or acyl sulfonamides can maintain the necessary acidic pKa for target interaction while improving properties such as membrane permeability and metabolic stability.[7][10] This is a key strategy to mitigate risks associated with acyl glucuronide formation, which has been linked to drug toxicity.[6][8][9]

Conclusion

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. The protocols and strategies outlined in this document provide a robust framework for the synthesis, purification, and characterization of new amide and ester derivatives. By systematically exploring the chemical space around this unique fenamate core, researchers can uncover compounds with improved pharmacological properties and novel mechanisms of action, contributing to the advancement of drug discovery.

References

  • The Chemistry and Bioactivity of Mefenamic Acid Derivatives: A Review of Recent Advances. (2025). Archiv der Pharmazie. Available at: [Link]

  • Hall, A., Chatzopoulou, M., & Frost, J. (2024). Bioisosteres for carboxylic acids: From ionized isosteres to novel unionized replacements. Bioorganic & Medicinal Chemistry, 104, 117653. Available at: [Link]

  • Modern Analytical Technique for Characterization Organic Compounds. (n.d.). Preprints.org. Available at: [Link]

  • El-Gazzar, M. G., et al. (2022). Routes to Drug Design Via Bioisosterism of Carboxyl and Sulfonamide Groups. Future Science. Available at: [Link]

  • Ballatore, C., et al. (2013). Carboxylic Acid (Bio)Isosteres in Drug Design. ChemMedChem, 8(3), 385–395. Available at: [Link]

  • Characterising new chemical compounds & measuring results. (n.d.). Royal Society. Available at: [Link]

  • Sharma, M., & Prasher, P. (2023). Synthesis and Medicinal Applications of Fenamic Acid Derivatives. Current Organic Chemistry, 27(13), 1132-1142. Available at: [Link]

  • Sharma, M., & Prasher, P. (2023). Synthesis and Medicinal Applications of Fenamic Acid Derivatives. ResearchGate. Available at: [Link]

  • Synthesis and Medicinal Applications of Fenamic Acid Derivatives. (2023). Bentham Science. Available at: [Link]

  • Amide synthesis by acylation. (n.d.). Organic Chemistry Portal. Available at: [Link]

  • Characterization and Identification in Organic Chemistry through Analytical Techniques. (2024). Research and Reviews: Journal of Chemistry. Available at: [Link]

  • Study of Anthranylic Acid Derivatives: Mefenamic Acid and Its Various Analogues. (n.d.). PharmaTutor. Available at: [Link]

  • Azad, S. (2024). Design and Synthesis of Novel Organic Compounds: A Comprehensive Study on Structural Elucidation and Characterization. Nanotechnology Perceptions, 20(S4), 910-928. Available at: [Link]

  • Characterization of Organic Compounds. (n.d.). ACS Publications. Available at: [Link]

  • Ullmann condensation. (n.d.). In Wikipedia. Retrieved January 14, 2026, from [Link]

  • Amide Synthesis. (n.d.). Fisher Scientific. Available at: [Link]

  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. (2019). PMC - NIH. Available at: [Link]

  • Coupling Reagents. (n.d.). Aapptec Peptides. Available at: [Link]

  • Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. (2012). ResearchGate. Available at: [Link]

  • Han, Y., & Kim, H. (2004). Recent development of peptide coupling reagents in organic synthesis. Tetrahedron, 60(11), 2447-2467. Available at: [Link]

  • Two mefenamic acid derivatives: Structural study using powder X-ray diffraction, Hirshfeld surface and molecular electrostatic potential calculations. (2016). ResearchGate. Available at: [Link]

  • Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies. (2017). Springer. Available at: [Link]

  • Ullmann Reaction. (n.d.). BYJU'S. Available at: [Link]

  • Palladium-catalyzed cross-couplings by C–O bond activation. (2020). Catalysis Science & Technology (RSC Publishing). Available at: [Link]

  • Ullmann reaction. (n.d.). In Wikipedia. Retrieved January 14, 2026, from [Link]

  • Palladium Supported on Bioinspired Materials as Catalysts for C–C Coupling Reactions. (2021). MDPI. Available at: [Link]

  • (2-Aminoethyl)carbamic acid tert-butyl ester. (n.d.). Organic Syntheses Procedure. Available at: [Link]

  • Synthesis and Crystal Structure of a Mefenamic-Acid-Based Hydrazide: Insights into Crystal Packing, Electron Delocalization, and Reactivity. (2022). ResearchGate. Available at: [Link]

  • Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. (2018). MDPI. Available at: [Link]

  • Crystal structures of two hydrazide derivatives of mefenamic acid, 3-(2,3-dimethylanilino)-N′-[(E)-(furan-2-yl)methylidene]benzohydrazide and N′-[(E)-benzylidene]-2-(2,3-dimethylanilino)benzohydrazide. (2021). PubMed Central. Available at: [Link]

  • RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW. (2013). PMC - NIH. Available at: [Link]

  • List of synthesized derivatives of 2-, 3-and 4-aminobenzoic acid. (n.d.). ResearchGate. Available at: [Link]

  • This compound. (n.d.). MySkinRecipes. Available at: [Link]

  • Mefenamic acid short-process synthesis preparation and refining method. (2013). Google Patents.
  • Synthesis of rac-tert-butyl 3-(benzyloxycarbonylamino)-2-(4-bromophenyl)-tetrahydrofuran-3-carboxylate. (2009). MDPI. Available at: [Link]

  • The Crystal Structure and Intermolecular Interactions in Fenamic Acids–Acridine Complexes. (2021). MDPI. Available at: [Link]

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Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-((3-(tert-Butyl)phenyl)amino)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-((3-(tert-butyl)phenyl)amino)benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the synthesis of this important diarylamine intermediate. We will explore the nuances of the primary synthetic routes, providing in-depth troubleshooting advice and detailed experimental protocols to enhance your reaction yields and product purity.

FREQUENTLY ASKED QUESTIONS (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The most prevalent and effective methods for constructing the C-N bond in diarylamines like this compound are transition metal-catalyzed cross-coupling reactions. The two leading methodologies are the Palladium-catalyzed Buchwald-Hartwig amination and the Copper-catalyzed Ullmann condensation.[1][2][3] Both have their distinct advantages and are suited for different experimental constraints and substrate sensitivities.

Q2: I am experiencing low to no yield in my reaction. What are the first things I should check?

A2: Low or no yield is a common issue that can often be traced back to a few key factors. First, verify the quality and purity of your starting materials, particularly the aryl halide and the amine. Ensure your solvent is anhydrous and the reaction is performed under an inert atmosphere (e.g., argon or nitrogen), as both palladium and copper catalysts can be sensitive to oxygen.[4] Catalyst deactivation is another frequent culprit. For Buchwald-Hartwig reactions, ensure your palladium source and phosphine ligand are of high quality.[5] For Ullmann condensations, the copper catalyst's activity is crucial; older sources of copper iodide may be less effective.[6]

Q3: How do I choose between the Buchwald-Hartwig amination and the Ullmann condensation for my synthesis?

A3: The choice depends on several factors including available equipment, cost, and the specific functional groups on your substrates. The Buchwald-Hartwig amination is known for its broad substrate scope, including electron-rich and neutral aryl halides, and generally proceeds under milder conditions (25-120°C).[1] However, it requires expensive palladium catalysts and specialized phosphine ligands. The Ullmann condensation is a more cost-effective option utilizing an abundant copper catalyst.[1] Traditionally, it required harsh reaction conditions (often >150°C), but modern protocols with ligands have made it milder.[6][7]

Troubleshooting Guide: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful tool for C-N bond formation, but its success hinges on the careful selection of catalyst, ligand, base, and solvent.[8][9]

Issue 1: Low Conversion of Starting Materials

Question: I am seeing mostly unreacted 2-halobenzoic acid and 3-(tert-butyl)aniline in my reaction mixture. What could be the cause?

Answer:

Low conversion in a Buchwald-Hartwig amination often points to issues with the catalytic cycle. Here are the primary areas to investigate:

  • Catalyst and Ligand Selection: The combination of the palladium precursor and the phosphine ligand is critical. For coupling an aniline with a benzoic acid derivative, sterically hindered and electron-rich ligands are often required.

    • Expert Insight: The steric bulk of the tert-butyl group on the aniline and the presence of the carboxylic acid group can influence the optimal ligand choice. Ligands like XPhos or RuPhos have shown broad utility in challenging aminations.[10][11] The choice of ligand can significantly impact the rates of oxidative addition and reductive elimination, the key steps in the catalytic cycle.[8][12]

  • Base Strength and Solubility: The base plays a crucial role in deprotonating the amine, forming the active nucleophile.

    • Expert Insight: Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) are commonly used.[5] Insoluble inorganic bases like potassium phosphate (K₃PO₄) can also be effective but may require more vigorous stirring to ensure proper mixing.[1] The solubility of the base can impact the reaction rate, and in some cases, a soluble organic base like DBU can be advantageous.[13]

  • Solvent Choice: The solvent must be able to dissolve the reactants and maintain the catalyst's activity at the reaction temperature.

    • Expert Insight: Aprotic solvents such as toluene, dioxane, and THF are commonly employed.[12] Chlorinated solvents and acetonitrile should be avoided as they can inhibit the palladium catalyst.[12]

Workflow for Optimizing Low Conversion

Caption: Troubleshooting workflow for low conversion.

Issue 2: Formation of Side Products

Question: I am observing significant amounts of hydrodehalogenation (loss of the halogen from the benzoic acid) and/or homocoupling of the aniline. How can I minimize these side reactions?

Answer:

Side product formation is often a sign of an imbalanced catalytic cycle or suboptimal reaction conditions.

  • Hydrodehalogenation: This occurs when the aryl halide is reduced instead of coupling with the amine. It can be promoted by moisture or certain bases.

    • Expert Insight: Ensuring strictly anhydrous conditions is paramount. The choice of base can also be critical; sometimes switching from an alkoxide base to a carbonate or phosphate can mitigate this side reaction.[5]

  • Homocoupling: The formation of biaryl species from the aryl halide can compete with the desired C-N coupling.

    • Expert Insight: This is often influenced by the ligand. Using a ligand that promotes faster reductive elimination of the desired product can outcompete the homocoupling pathway.

ParameterRecommendation for Minimizing Side ProductsRationale
Ligand Use bulky, electron-rich phosphine ligands (e.g., XPhos, RuPhos).[10][11]These ligands promote faster reductive elimination, which can outcompete side reactions.[12]
Base Use a weaker, non-nucleophilic base if hydrodehalogenation is an issue (e.g., K₂CO₃, Cs₂CO₃).[5]Stronger bases can sometimes promote unwanted reduction pathways.
Temperature Run the reaction at the lowest effective temperature.Higher temperatures can sometimes favor decomposition and side reactions.

Troubleshooting Guide: Ullmann Condensation

The Ullmann condensation, while often requiring higher temperatures, can be a robust and economical alternative.[7]

Issue 1: Reaction Stalls or is Sluggish

Question: My Ullmann condensation is very slow, and the reaction does not go to completion even after extended heating. What can I do?

Answer:

A sluggish Ullmann reaction is a classic problem, often related to the catalyst, solvent, or the inherent reactivity of the substrates.

  • Catalyst Activity: The source and form of the copper are critical.

    • Expert Insight: Copper(I) salts, such as CuI, are typically used. The activity of the copper can be enhanced by using freshly opened reagents or by preparing "activated" copper powder.[7] The use of a ligand is highly recommended in modern Ullmann reactions to improve catalyst turnover and allow for milder conditions.[6] Simple, inexpensive ligands like 1,10-phenanthroline or N,N'-dimethylethylenediamine can be very effective.[1]

  • Solvent and Temperature: Traditional Ullmann reactions require high-boiling polar aprotic solvents.

    • Expert Insight: Solvents like DMF, NMP, or nitrobenzene are often used to reach the necessary high temperatures (often >150 °C).[7] However, with the right ligand, the reaction can sometimes be performed at lower temperatures in solvents like dioxane or toluene.[14]

  • Base: The choice of base can significantly impact the reaction rate.

    • Expert Insight: Inorganic bases like K₂CO₃ or K₃PO₄ are commonly used.[14][15] The choice of the cation can also be important, with potassium salts often giving better results than sodium or cesium in certain systems.[14]

Workflow for Optimizing a Sluggish Ullmann Reaction

Sources

Technical Support Center: Navigating the Solubility Challenges of 2-((3-(tert-Butyl)phenyl)amino)benzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-((3-(tert-Butyl)phenyl)amino)benzoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on the solubility issues commonly encountered with this compound in aqueous solutions. Here, you will find troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to support your experimental work.

Introduction to this compound

This compound is an organic compound characterized by an aromatic structure with both an amino and a carboxylic acid functional group.[1] The presence of a tert-butyl group on the phenyl ring contributes to its hydrophobic nature.[1] This combination of a bulky hydrophobic group and ionizable functional groups presents unique challenges for achieving adequate solubility in aqueous media, a critical factor for many biological and pharmaceutical applications.

Estimated Physicochemical Properties

PropertyEstimated ValueRationale & Implications
pKa (acidic) ~4-5The carboxylic acid group is expected to have a pKa in this range, similar to other benzoic acid derivatives.[2] This means the compound will be predominantly in its ionized, more soluble carboxylate form at pH values above this range.
pKa (basic) ~2-3The secondary amine is expected to be weakly basic. Its protonation will be significant only at very low pH.
logP > 4The presence of the phenyl rings and the tert-butyl group suggests high lipophilicity. A high logP value indicates poor aqueous solubility.
Aqueous Solubility Very LowBased on its high estimated logP and the properties of the parent compound, N-phenylanthranilic acid, the intrinsic solubility in water is expected to be very low.[3]

Frequently Asked Questions (FAQs)

Q1: Why is my this compound not dissolving in aqueous buffer?

A1: The low aqueous solubility of this compound is primarily due to its hydrophobic nature, driven by the tert-butylphenyl group. At neutral pH, the carboxylic acid group is only partially ionized, limiting its contribution to solubility. To effectively dissolve this compound, you will likely need to employ solubility enhancement techniques.

Q2: What is the first step I should take to improve its solubility?

A2: The most straightforward initial approach is pH adjustment. Since the molecule has an acidic carboxylic acid group, increasing the pH of the aqueous solution will deprotonate this group to the more soluble carboxylate form. A general rule is that weak acids are more soluble at a pH at least 2 units above their pKa.[4]

Q3: I tried adjusting the pH, but the solubility is still insufficient. What are my next options?

A3: If pH adjustment alone is not enough, you can explore the use of co-solvents, surfactants, or complexing agents like cyclodextrins. These work through different mechanisms to increase the apparent solubility of hydrophobic compounds.

Q4: Can I use DMSO to dissolve the compound first and then dilute it into my aqueous buffer?

A4: This is a common technique for preparing stock solutions and is often used in kinetic solubility assays.[4][5] However, be cautious about the final concentration of DMSO in your experiment, as it can affect biological assays. Also, be aware that this method can lead to supersaturation and subsequent precipitation of your compound.

Q5: How can I accurately measure the solubility of this compound?

A5: The "gold standard" for determining thermodynamic solubility is the shake-flask method.[6] This involves agitating an excess of the solid compound in the desired aqueous medium until equilibrium is reached, followed by separating the undissolved solid and quantifying the concentration of the dissolved compound in the supernatant, typically by HPLC or UV-Vis spectroscopy.[4][5]

Troubleshooting Guides

Issue 1: Compound precipitates out of solution after initial dissolution.
Potential Cause Troubleshooting Step Scientific Rationale
Supersaturation 1. Reduce the initial concentration of the compound. 2. Increase the equilibration time in your experiment.When a concentrated stock solution (e.g., in DMSO) is diluted into an aqueous buffer, it can create a supersaturated solution that is thermodynamically unstable and will precipitate over time.
pH shift Ensure the buffer capacity of your aqueous medium is sufficient to maintain the target pH after the addition of the compound.The compound itself is acidic and can lower the pH of a weakly buffered solution, causing it to precipitate as the pH drops below its effective solubilizing range.
Temperature changes Maintain a constant temperature throughout your experiment, especially if you are working close to the solubility limit.Solubility is temperature-dependent. For most solids, solubility increases with temperature. A decrease in temperature can cause precipitation.
Issue 2: Inconsistent solubility results between experiments.
Potential Cause Troubleshooting Step Scientific Rationale
Insufficient equilibration time Increase the agitation time in your shake-flask experiment (e.g., from 24 to 48 or 72 hours) and measure the solubility at different time points to ensure a plateau has been reached.Achieving thermodynamic equilibrium, where the rate of dissolution equals the rate of precipitation, can be slow for poorly soluble compounds.
Solid-state form Be aware of the solid form (crystalline vs. amorphous) of your compound. If possible, characterize the solid form before and after the solubility experiment.Different polymorphs or the amorphous form of a compound can have different solubilities. The amorphous form is generally more soluble but may convert to a more stable, less soluble crystalline form over time.
Inaccurate quantification Validate your analytical method (HPLC or UV-Vis). Ensure your standard curve is linear in the expected concentration range and that there are no interfering peaks from excipients.An unreliable analytical method will lead to inaccurate and inconsistent solubility measurements.

Experimental Protocols

Protocol 1: Determination of pH-Dependent Aqueous Solubility using the Shake-Flask Method

This protocol outlines the steps to determine the thermodynamic solubility of this compound at different pH values.

Materials:

  • This compound (solid powder)

  • A series of aqueous buffers (e.g., phosphate, borate) covering a pH range from 4 to 9.

  • Vials with screw caps

  • Orbital shaker with temperature control

  • Centrifuge

  • HPLC or UV-Vis spectrophotometer for quantification

  • Syringe filters (0.22 µm)

Procedure:

  • Add an excess amount of solid this compound to separate vials (e.g., 5 mg per 1 mL of buffer).

  • Add 1 mL of each pH buffer to the respective vials.

  • Securely cap the vials and place them on an orbital shaker at a constant temperature (e.g., 25°C or 37°C).

  • Agitate the vials for 24-48 hours to ensure equilibrium is reached.

  • After incubation, check for the presence of undissolved solid in each vial.

  • Centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved solid.

  • Carefully withdraw the supernatant and filter it through a 0.22 µm syringe filter.

  • Quantify the concentration of the dissolved compound in the filtrate using a validated HPLC or UV-Vis method.

  • Measure the final pH of the saturated solution to ensure it has not changed significantly.

Protocol 2: Solubility Enhancement using Co-solvents

This protocol provides a framework for evaluating the effect of co-solvents on the solubility of the target compound.

Materials:

  • This compound

  • Water-miscible organic co-solvents (e.g., ethanol, propylene glycol, PEG 400)

  • Aqueous buffer at a fixed pH (e.g., pH 7.4 phosphate buffer)

  • Equipment as listed in Protocol 1

Procedure:

  • Prepare a series of co-solvent/buffer mixtures with varying percentages of the co-solvent (e.g., 10%, 20%, 30%, 40%, 50% v/v).

  • Follow the shake-flask procedure outlined in Protocol 1, using the co-solvent mixtures as the solvent.

  • Quantify the solubility in each co-solvent mixture.

  • Plot the logarithm of solubility against the percentage of the co-solvent to determine the solubilization power of each co-solvent.

Visualization of Experimental Workflows

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Weigh excess compound C Add buffer to compound A->C B Prepare aqueous buffers (varying pH) B->C D Equilibrate on shaker (24-48h) C->D E Centrifuge & Filter D->E F Quantify by HPLC/UV-Vis E->F G Measure final pH E->G

troubleshooting_flow start Low Solubility Observed ph_adjust Adjust pH > pKa (e.g., pH 7.4) start->ph_adjust cosolvent Add Co-solvent (e.g., PEG 400) ph_adjust->cosolvent Still low success Solubility Achieved ph_adjust->success Sufficient surfactant Use Surfactant (e.g., Tween 80) cosolvent->surfactant Still low cosolvent->success Sufficient cyclodextrin Use Cyclodextrin (e.g., HP-β-CD) surfactant->cyclodextrin Still low surfactant->success Sufficient cyclodextrin->success Sufficient

References

  • This compound. MySkinRecipes. (n.d.). Retrieved January 14, 2026, from [Link]

  • Solubility of N-phenylanthranilic acid in nine organic solvents from T = (283.15 to 318.15) K: Determination and modelling. (2020). Journal of Molecular Liquids, 309, 113137.
  • A Review on Solubility Enhancement Methods for Poorly Water-soluble Drugs. (2021). International Journal of Pharmaceutical Research, 13(1), 337-347.
  • Solubility Enhancement Techniques. (2021, February 18). YouTube. Retrieved from [Link]

  • What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. (2011). American Pharmaceutical Review, 14(5), 100-105.
  • Shake-Flask Aqueous Solubility assay (Kinetic solubility). (2024, December 9). Protocols.io. Retrieved from [Link]

  • Solubility Enhancement of Cox-II Inhibitors by Cosolvency Approach. (2008). Dhaka University Journal of Pharmaceutical Sciences, 7(2), 119-126.
  • Limitations and Innovative Application Methods of Surfactants for Solubilization of Poorly Water-Soluble Drugs. (2020). Pharmaceutics, 12(9), 879.
  • Cyclodextrin Multicomponent Complexes: Pharmaceutical Applic
  • MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS. (2018, August 31). Regulations.gov. Retrieved from [Link]

  • Shake Flask Method Summary The solubility of a drug compound plays a significant role in absorption and i. (n.d.). BioAssay Systems. Retrieved from [Link]

  • Overcoming Challenges in Carboxylic Acid Drug Formulations. (2025, July 31). Patsnap Eureka. Retrieved from [Link]

  • A Study on Solubility Enhancement Methods for Poorly Water Soluble Drugs. (n.d.). International Journal of Applied Pharmaceutics, 10(6), 1-6.
  • Formulation and solid state characterization of carboxylic acid-based co-crystals of tinidazole: An approach to enhance solubility. (2018). Polish Journal of Medical Physics and Engineering, 24(3), 99-104.
  • Para Tertiary Butyl Benzoic Acid. (n.d.). Ataman Kimya. Retrieved from [Link]

  • Formulation and development strategies for drugs insoluble in gastric fluid. (2009). International Journal of Pharma and Bio Sciences, 1(1), 1-10.
  • Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. (2011). ISRN Pharmaceutics, 2011, 874989.
  • Greening Reversed-Phase Liquid Chromatography Methods Using Alternative Solvents for Pharmaceutical Analysis. (2020). Molecules, 25(19), 4434.
  • Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility in Microtiter Plates. (2009). Journal of Biomolecular Screening, 14(5), 543-550.
  • Rowan's Free Online pKa Calculator. (n.d.). Rowan. Retrieved from [Link]

  • On-line Lipophilicity/Aqueous Solubility Calculation Software. (n.d.). Virtual Computational Chemistry Laboratory. Retrieved from [Link]

  • Towards the “Eldorado” of pKa Determination: A Reliable and Rapid DFT Model. (2024). International Journal of Molecular Sciences, 25(5), 2993.

Sources

Technical Support Center: Stability of 2-((3-(tert-Butyl)phenyl)amino)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-((3-(tert-Butyl)phenyl)amino)benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving this compound. The information herein is synthesized from established principles of chemical stability, data on structurally analogous compounds, and extensive field experience.

Introduction: Understanding the Molecule

This compound is a derivative of aminobenzoic acid. Its structure, featuring a secondary aromatic amine and a carboxylic acid, suggests potential susceptibility to specific degradation pathways. The bulky tert-butyl group may also influence its solubility and metabolic stability.[1] This guide will address the practical aspects of handling this compound in various laboratory settings, with a focus on maintaining its integrity.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound in solution?

A1: Based on its chemical structure, the primary factors influencing stability are:

  • pH: The presence of both an acidic carboxylic acid group and a basic secondary amine makes the compound's stability highly dependent on the pH of the solvent. In highly acidic or basic conditions, degradation can be accelerated.[2]

  • Light: Compounds with aromatic amine structures can be susceptible to photodegradation.[3] It is crucial to protect solutions from light, especially during long-term storage or extended experiments.

  • Oxidation: The secondary amine is a potential site for oxidation, which can be catalyzed by trace metals or exposure to air (oxygen).

  • Temperature: As with most chemical compounds, elevated temperatures will increase the rate of degradation.

Q2: Which solvents are recommended for dissolving and storing this compound?

  • Recommended for initial dissolution: Aprotic polar solvents such as DMSO, DMF, and THF are likely to be good choices for initial stock solutions due to their ability to solvate both the polar and non-polar regions of the molecule.

  • Recommended for working solutions: For aqueous buffers, it is crucial to determine the optimal pH range for stability (see troubleshooting guide below). Alcohols like ethanol and methanol can also be used, but their protic nature may influence stability over time.

  • Solvents to use with caution: Halogenated solvents (e.g., dichloromethane, chloroform) should be used with caution as they can contain acidic impurities. Protic solvents with extreme pH should be avoided for long-term storage.

Q3: How can I detect degradation of my compound?

A3: Degradation can be monitored by a variety of analytical techniques:

  • High-Performance Liquid Chromatography (HPLC): This is the most common and reliable method. A stability-indicating HPLC method should be developed to separate the parent compound from any potential degradants. The appearance of new peaks or a decrease in the area of the parent peak over time is indicative of degradation.[5][6]

  • Thin-Layer Chromatography (TLC): A simpler, qualitative method to quickly check for the presence of impurities.

  • UV-Visible Spectroscopy: A change in the absorption spectrum or a decrease in absorbance at the λmax can indicate degradation.[2]

  • Visual Inspection: A color change in the solution (e.g., turning yellow or brown) can be a sign of oxidative degradation.

Troubleshooting Guide

Observed Issue Potential Cause Troubleshooting Steps
Precipitation of the compound in aqueous buffer. Poor solubility at the working pH.1. Adjust the pH of the buffer. The compound's solubility will be lowest near its isoelectric point. 2. Add a co-solvent (e.g., up to 5% DMSO or ethanol) to the aqueous buffer. 3. Prepare a more concentrated stock in an organic solvent and dilute it further into the aqueous buffer immediately before use.
Discoloration of the solution over time. Oxidation or photodegradation.1. Store solutions in amber vials or wrap them in aluminum foil to protect from light. 2. Degas solvents before use to remove dissolved oxygen. 3. Consider adding a small amount of an antioxidant (e.g., BHT) if compatible with your experimental system.
Appearance of new peaks in HPLC analysis. Chemical degradation (hydrolysis, oxidation).1. Review the solvent and pH used. If in acidic or basic conditions, consider buffering to a more neutral pH. 2. Perform a forced degradation study (see protocol below) to identify the nature of the degradants and the conditions that cause them.[7]
Inconsistent experimental results. Instability of the compound under experimental conditions.1. Prepare fresh solutions for each experiment. 2. Run a control experiment to assess the stability of the compound over the time course of your assay. 3. Re-evaluate the solvent and storage conditions.

Experimental Protocols

Protocol 1: Basic Solubility Assessment

This protocol provides a general method to assess the solubility of this compound in various solvents.

Materials:

  • This compound

  • A selection of solvents (e.g., DMSO, ethanol, methanol, acetonitrile, water, phosphate-buffered saline pH 7.4)

  • Vortex mixer

  • Centrifuge

Procedure:

  • Weigh out a small, known amount of the compound (e.g., 1 mg) into several microcentrifuge tubes.

  • Add a small, measured volume of the first solvent (e.g., 100 µL) to the first tube.

  • Vortex the tube vigorously for 1-2 minutes.

  • Visually inspect for complete dissolution.

  • If not fully dissolved, add another measured volume of the solvent and repeat the vortexing.

  • Continue this process until the compound is fully dissolved. The approximate solubility can be calculated.

  • Repeat for each solvent.

  • For poorly soluble compounds, gentle heating may be attempted, but be aware of potential degradation.

Protocol 2: Forced Degradation Study

A forced degradation study is essential to understand the degradation pathways and to develop a stability-indicating analytical method.[7]

Materials:

  • This compound

  • Stock solution of the compound in a suitable organic solvent (e.g., acetonitrile)

  • 0.1 N HCl, 0.1 N NaOH, 3% H₂O₂

  • HPLC system with a suitable column (e.g., C18)

  • UV detector

  • pH meter

Procedure:

  • Acid Hydrolysis: Mix an aliquot of the stock solution with 0.1 N HCl. Incubate at a controlled temperature (e.g., 60 °C) for a defined period (e.g., 2, 4, 8, 24 hours). Neutralize the solution before HPLC analysis.

  • Base Hydrolysis: Mix an aliquot of the stock solution with 0.1 N NaOH. Follow the same incubation and analysis procedure as for acid hydrolysis.[2]

  • Oxidative Degradation: Mix an aliquot of the stock solution with 3% H₂O₂. Incubate at room temperature for a defined period. Analyze by HPLC.

  • Photodegradation: Expose a solution of the compound to a light source (e.g., a UV lamp or direct sunlight) for a defined period. Keep a control sample in the dark. Analyze both samples by HPLC.[3]

  • Thermal Degradation: Expose a solid sample and a solution of the compound to elevated temperatures (e.g., 60-80 °C) for a defined period. Analyze by HPLC.

Data Analysis:

  • Compare the chromatograms of the stressed samples with the control sample.

  • Identify and quantify the degradation products.

  • Determine the percentage of degradation under each condition.

Visualizations

Workflow for Stability Testing

G cluster_prep Sample Preparation cluster_analysis Analysis cluster_outcome Outcome prep Prepare Stock Solution stress Expose to Stress Conditions (Acid, Base, Oxidant, Light, Heat) prep->stress hplc HPLC Analysis stress->hplc Analyze Stressed Samples data Data Interpretation (Peak Purity, Degradant Identification) hplc->data pathway Identify Degradation Pathways data->pathway method Develop Stability-Indicating Method pathway->method

Caption: Workflow for a forced degradation study.

Potential Degradation Pathways

G A This compound (Parent Compound) B Oxidized Products (e.g., N-oxides) A->B Oxidation (H₂O₂/Air) C Hydrolysis Products (Cleavage of C-N bond) A->C Hydrolysis (Acid/Base) D Photodegradation Products (Complex mixture) A->D Photolysis (UV/Light)

Caption: Potential degradation pathways.

Summary of Stability in Common Solvents (Predicted)

SolventPredicted StabilityKey Considerations
DMSO Good (for stock solutions)Hygroscopic; can absorb water which may lead to hydrolysis over long-term storage.
Ethanol/Methanol ModerateCan undergo esterification with the carboxylic acid group under certain conditions (e.g., in the presence of an acid catalyst).
Acetonitrile GoodGenerally inert and a good choice for analytical work.
Water/Aqueous Buffers pH-dependentStability is expected to be lowest at pH extremes. Buffer to a neutral pH for best results.
Dichloromethane/Chloroform Poor to ModeratePotential for acidic impurities that can catalyze degradation.

References

  • (PDF) Physical and chemical characterization of mefenamic acid in different pharmaceutical dosage forms and their stability studies using novel RP-HPLC method - ResearchGate. Available at: [Link]

  • Effect of Acid and Base of Different Brands of Mefenamic Acid by UV Spectrophotometeric Method. Asian Journal of Chemistry. Available at: [Link]

  • Synthesis, spectral studies, hydrolysis kinetics and pharmacodynamic profile of mefenamic acid prodrugs - Der Pharma Chemica. Available at: [Link]

  • Development and validation of a stability indicating RP-UPLC method for the estimation of mefenamic acid in bulk and pharmaceutical dosage form. Cellular and Molecular Biology. Available at: [Link]

  • Forced Degradation Studies - MedCrave online. Available at: [Link]

  • This compound - MySkinRecipes. Available at: [Link]

  • The proposed pathway for the 3-PBA degradation by strain DG-02. I, oxidization. ResearchGate. Available at: [Link]

  • Metabolically Stable tert-Butyl Replacement - PMC - NIH. Available at: [Link]

  • 2-(3-TERT-BUTYL-PHENYLAMINO)-BENZOIC ACID | Chemsrc. Available at: [Link]

  • Degradation of sunscreen agent p-aminobenzoic acid using a combination system of UV irradiation, persulphate and iron(II) - PubMed. Available at: [Link]

  • Degradation kinetics of PABA under different conditions. Initial... - ResearchGate. Available at: [Link]

  • High-performance liquid chromatographic assay for benzocaine and p-aminobenzoic acid including preliminary stability data - PubMed. Available at: [Link]

  • 2,6-Dimethyl-benzoic acid 3-(2-benzyloxycarbonylamino-3-phenyl-propionylamino)-7-tert-butoxycarbonylamino-2-oxo-heptyl ester | C38H47N3O8 | CID 3232580 - PubChem. Available at: [Link]

  • Solubility, Model Correlation, and Solvent Effect of 2-Amino-3-methylbenzoic Acid in 12 Pure Solvents | Request PDF - ResearchGate. Available at: [Link]

  • Degradation of 3-Phenoxybenzoic Acid by a Bacillus sp - PMC - NIH. Available at: [Link]

Sources

Technical Support Center: Crystallization of 2-((3-(tert-Butyl)phenyl)amino)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides in-depth troubleshooting strategies and answers to frequently asked questions regarding the crystallization of 2-((3-(tert-Butyl)phenyl)amino)benzoic acid (CAS No. 17332-54-6). The advice herein is synthesized from established principles of crystallization and publicly available data on structurally analogous compounds, particularly fenamic acid derivatives.

Compound Profile: Understanding the Molecule

This compound belongs to the N-aryl anthranilic acid family, structurally similar to non-steroidal anti-inflammatory drugs (NSAIDs) like mefenamic acid.[1] These molecules are characterized by a flexible diarylamine bridge and a carboxylic acid moiety, which dictates much of their crystallization behavior.

Key Molecular Features Influencing Crystallization:

  • Hydrogen Bonding: The carboxylic acid group can form strong intermolecular O-H···O hydrogen bonds, often leading to centrosymmetric dimers.[2][3] The secondary amine (N-H) can also participate in hydrogen bonding.

  • Conformational Flexibility: Rotation around the C-N bond of the diarylamine bridge can lead to different molecular conformations, which may pack into different crystal lattices, a phenomenon known as conformational polymorphism.[3][4]

  • Bulky tert-Butyl Group: This group adds significant steric hindrance and lipophilicity, which can influence solvent interactions and packing efficiency.

Due to these features, researchers may encounter challenges such as polymorphism, oiling out, and difficulty in forming high-quality, single crystals. Mefenamic acid, a close structural analogue, is known to exist in at least three polymorphic forms, with the resulting form being highly dependent on the crystallization solvent.[1][5][6] It is reasonable to anticipate similar behavior for this compound.

Frequently Asked Questions (FAQs)

Q1: What is the best starting solvent for crystallizing this compound?

A good starting point for recrystallization is a solvent in which the compound is highly soluble when hot but poorly soluble at room temperature or below.[7] For fenamic acid analogues, protic solvents like ethanol or isopropanol, and polar aprotic solvents like ethyl acetate or acetone, are often successful.[5] A systematic solvent screening is highly recommended.

Q2: Is this compound likely to form polymorphs?

Yes, polymorphism is highly probable. Fenamates are notorious for exhibiting conformational polymorphism, where different crystal forms arise from different molecular conformations in the solid state.[1][4] The choice of solvent has been shown to be a critical factor in determining which polymorph of mefenamic acid crystallizes.[5][8] For example, crystallization of mefenamic acid from ethanol or ethyl acetate yields Form I, whereas dimethylformamide (DMF) yields Form II.[5][6] Therefore, consistent use of a single, well-defined crystallization protocol is crucial for obtaining reproducible results.

Q3: My purified compound is an amorphous solid or a thick oil. Is this normal?

While crystalline solids are the thermodynamically stable form, obtaining an amorphous solid or an oil is a common outcome, especially during initial purification after synthesis or rapid solvent removal. This "oiling out" occurs when the compound separates from the solution at a temperature above its melting point (or the melting point of an impure mixture).[9] This guide provides specific protocols below to address this issue.

Q4: How does the purity of the starting material affect crystallization?

Purity is critical. While a small amount of impurity can sometimes paradoxically aid nucleation, significant impurities will almost always hinder the formation of a well-ordered crystal lattice. Impurities can broaden the melting point, increase the solubility of the compound in the mother liquor (reducing yield), and may lead to the compound oiling out instead of crystallizing.[10]

Troubleshooting Guide

This section addresses specific experimental failures in a question-and-answer format.

Problem 1: No crystals form upon cooling.

Q: I have cooled my saturated solution, but no solid has precipitated. What should I do?

This is a classic case of a supersaturated solution that is reluctant to nucleate.[11] The system requires an input of energy or a template to initiate crystal growth.

Root Causes & Solutions:

  • Solution is Not Sufficiently Supersaturated: There may be too much solvent, keeping the compound fully dissolved even at low temperatures.[9][11]

    • Solution: Re-heat the solution and boil off a portion (e.g., 10-20%) of the solvent to increase the concentration. Allow it to cool again.

  • Lack of Nucleation Sites: Spontaneous nucleation can be slow.

    • Solution A (Scratching): Vigorously scratch the inside surface of the flask below the solvent level with a glass rod. The microscopic scratches on the glass provide high-energy sites for nucleation to begin.[10][11]

    • Solution B (Seed Crystals): If you have a previous batch of the crystalline compound, add a single, tiny crystal ("seed crystal") to the supersaturated solution.[11] This provides a perfect template for further crystal growth. If no solid is available, dip a glass rod in the solution, remove it, let the solvent evaporate to leave a film of solid, and then re-insert the rod into the solution.[11]

    • Solution C (Lower Temperature): Cool the solution in an ice bath or refrigerator to further decrease the compound's solubility.[10] Be aware that rapid cooling can sometimes lead to the formation of very small crystals or precipitation of impurities.

Problem 2: The compound "oils out" instead of crystallizing.

Q: Upon cooling, my compound separated as a liquid layer or oily droplets. How can I fix this?

"Oiling out" occurs when a compound's solubility limit is reached at a temperature that is above its melting point (or the melting point of the impure solid, which is often depressed). The resulting liquid is a molten, impure version of your compound and rarely crystallizes well.[9]

Root Causes & Solutions:

  • Cooling Rate is Too Fast: Rapid cooling does not give molecules enough time to orient themselves into an ordered crystal lattice.

    • Solution: Re-heat the solution to re-dissolve the oil. You may need to add a small amount of additional solvent. Then, allow the solution to cool much more slowly. Insulate the flask by placing it on a cork ring or paper towels and covering the top to slow heat loss.[9]

  • Inappropriate Solvent: The solvent's boiling point may be too high relative to the compound's melting point.

    • Solution: Re-dissolve the oil by heating and adding more of the same solvent until the solution is no longer saturated at the boiling point. Then, while the solution is hot, slowly add a "poor" solvent (one in which your compound is insoluble) until persistent cloudiness appears. Add a few drops of the "good" solvent to clarify, then cool slowly. This mixed-solvent system (e.g., Ethanol/Water, Ethyl Acetate/Hexane) lowers the overall solvency and can promote crystallization over oiling.[7]

  • Presence of Impurities: Impurities can significantly depress the melting point, making oiling out more likely.

    • Solution: If the above methods fail, recover the oiled-out material. You may need to perform another purification step (e.g., column chromatography) before re-attempting crystallization.

Troubleshooting Workflow Diagram

G Crystallization Troubleshooting Workflow start Prepare saturated solution in hot solvent cool Cool solution slowly start->cool outcome Observe Outcome cool->outcome crystals High-quality crystals form outcome->crystals Success no_xtal No Crystals (Supersaturated) outcome->no_xtal Problem oil Compound Oils Out outcome->oil Problem filter Filter, wash, and dry crystals->filter induce Induce Nucleation no_xtal->induce Scratch flask Scratch flask induce->Scratch flask Add seed crystal Add seed crystal induce->Add seed crystal Reduce solvent volume Reduce solvent volume induce->Reduce solvent volume reheat Re-heat to dissolve oil oil->reheat Cool much slower Cool much slower reheat->Cool much slower Add more solvent / Use solvent pair Add more solvent / Use solvent pair reheat->Add more solvent / Use solvent pair

Caption: A decision-making workflow for common crystallization problems.

Experimental Protocols

Protocol 1: Standard Recrystallization from a Single Solvent

This protocol aims to produce crystalline material from an impure solid using a single appropriate solvent.

  • Solvent Selection: Choose a solvent in which the target compound has high solubility at high temperatures and low solubility at low temperatures (e.g., Ethanol, Isopropanol, Ethyl Acetate).

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and bring the mixture to a gentle boil on a hot plate.

  • Achieve Saturation: Continue adding the solvent dropwise while boiling until the solid just completely dissolves. Avoid adding a large excess of solvent, as this will reduce the final yield.[9]

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

  • Cooling: Cover the flask with a watch glass and allow it to cool slowly to room temperature on an insulated surface (e.g., cork ring). Do not disturb the flask during this period.

  • Further Cooling: Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal precipitation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter paper with a small amount of ice-cold solvent to remove any adhering mother liquor.

  • Drying: Dry the crystals under vacuum to a constant weight.

Protocol 2: Inducing Crystallization from an Oil

This protocol is designed for situations where the compound has oiled out.

  • Re-dissolution: If the oil has formed in a single solvent, re-heat the mixture until the oil fully dissolves. Add the minimum amount of additional hot solvent required to create a clear, homogeneous solution.

  • Slow Cooling: Insulate the flask and allow it to cool as slowly as possible to room temperature. This is the most critical step.

  • Solvent-Pair Modification (if step 2 fails): a. Re-dissolve the oil in a minimal amount of a "good" solvent (e.g., ethanol, acetone). b. While the solution is hot, add a "poor" or "anti-solvent" (e.g., water, hexane) dropwise until you observe persistent turbidity (cloudiness).[12] c. Add 1-2 drops of the "good" solvent to make the solution clear again. d. Now, allow this mixed-solvent system to cool slowly and undisturbed. Crystallization often occurs at the interface or as the solution cools.

Data Tables for Practical Use

Table 1: Suggested Solvents for Initial Screening

Based on the properties of fenamic acids, the following solvents are recommended for initial crystallization screening.[5][13][14]

Solvent ClassSolvent NameBoiling Point (°C)Polarity (Index)Comments
Protic Ethanol785.2Often a good starting choice; allows for a wide temperature gradient.
Isopropanol (IPA)824.3Similar to ethanol; can sometimes yield different crystal habits.[6]
Polar Aprotic Ethyl Acetate774.4Good for moderately polar compounds; known to produce Form I of mefenamic acid.[5]
Acetone565.1Highly volatile; good dissolving power but rapid evaporation can be an issue.[5]
Acetonitrile826.2Can be effective but may form solvates with some compounds.[15]
Nonpolar Toluene1112.4May be suitable if the compound is highly nonpolar; often used in solvent pairs.
Heptane/Hexane98 / 690.0Typically used as an "anti-solvent" in a solvent-pair system.[16]

References

  • Crystallization of Mefenamic Acid from Dimethylformamide Microemulsions: Obtaining Thermodynamic Control through 3D Nanoconfinement. MDPI.
  • The Crystal Structure and Intermolecular Interactions in Fenamic Acids–Acridine Complexes. MDPI.
  • How to crystallize the natural compounds
  • Conformational Polymorphism in a Non-steroidal Anti-inflammatory Drug, Mefenamic Acid. SpringerLink.
  • Effects of Solvents on Polymorphism and Shape of Mefenamic Acid Crystals. CORE.
  • Effects of Solvents on Polymorphism and Shape of Mefenamic Acid Crystals. CORE.
  • Process for separating oils and fats into liquid and solid fractions.
  • Influence of surfactants on crystal form of mefenamic acid. Semantic Scholar.
  • Troubleshooting Crystalliz
  • Quantum Chemical Study on Mefenamic Acid Polymorphic Forms. ACS Omega.
  • Optimum Kinetic Parameters of Mefenamic Acid Crystallis
  • Guide for crystalliz
  • Mefenamic acid: new polymorph or crystal defect?. Pharmaceutical Technology.
  • Mefenamic acid polymorphs obtained from the DMF microemulsions at 8 °C.
  • Inducing Recrystalliz
  • Tips & Tricks: Recrystallization. University of Rochester, Department of Chemistry.
  • What should I do if crystallis
  • SOP: CRYSTALLIZ
  • This compound. MySkinRecipes.
  • Crystallization of f
  • PARA TERTIARY BUTYL BENZOIC ACID.
  • Solubility of p ABA in several solvents.
  • Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies.
  • Solution growth and thermal treatment of crystals lead to two new forms of 2-((2,6-dimethylphenyl)amino)benzoic acid. PubMed Central.
  • Solution Growth and Thermal Treatment of Crystals Lead to Two New Forms of 2-((2,6-Dimethylphenyl)Amino)Benzoic Acid. UKnowledge.
  • Synthesis of p-tert-butyl benzoic acid from catalytic oxidation of p-tert-butyitoluene.
  • Crystallization method of Boc-amino acid.
  • (2-Aminoethyl)carbamic acid tert-butyl ester. Organic Syntheses.
  • Chemical Properties of Benzoic acid, 3-amino-, ethyl ester (CAS 582-33-2). Cheméo.
  • 2-Methyl-4-[(4-methylphenyl)amino]benzoic acid.
  • Crystallization of para-aminobenzoic acid forms
  • 2-(3-TERT-BUTYL-PHENYLAMINO)-BENZOIC ACID. Chemsrc.
  • Solubility of Benzoic Acid in Pure Solvents and Binary Mixtures.

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How to prevent degradation of 2-((3-(tert-Butyl)phenyl)amino)benzoic acid in experiments

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for 2-((3-(tert-Butyl)phenyl)amino)benzoic acid (CAS 17332-54-6). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into preventing the degradation of this compound during experimental use. Our focus is on explaining the causality behind experimental choices to ensure the integrity and reproducibility of your results.

Section 1: Frequently Asked Questions (FAQs) - Core Stability & Handling

This section addresses the most common initial questions regarding the stability and handling of this compound.

Q1: What are the primary causes of degradation for this compound?

A1: The molecule possesses three key structural motifs that are susceptible to degradation: a secondary arylamine, a benzoic acid moiety, and two aromatic rings. Consequently, the primary degradation pathways are oxidation , photodegradation , and decarboxylation .

  • Oxidation: The secondary amine is electron-rich and highly susceptible to oxidation by atmospheric oxygen. This process can be accelerated by the presence of metal ions and light, often resulting in the formation of colored impurities like N-oxides and quinone-imines.[1][2]

  • Photodegradation: Aromatic aminobenzoic acids can absorb UV light, leading to the formation of excited states and radical species.[3][4][5] These reactive intermediates can then undergo various reactions, including polymerization, leading to a loss of purity and the appearance of complex byproduct profiles.[6][7]

  • Decarboxylation: Like many aromatic carboxylic acids, this compound can lose carbon dioxide (CO₂) from its carboxyl group, especially when subjected to high temperatures.[8][9][10] The presence of strong bases can facilitate this process by forming the more labile carboxylate anion.[8]

Q2: My solid sample of this compound has developed a yellowish or brownish tint over time. What happened?

A2: This is a classic sign of oxidation. The secondary amine group has likely been oxidized by atmospheric oxygen. This is often a surface-level phenomenon initially but indicates that the storage conditions are not optimal. The formation of highly conjugated, colored species is common in the oxidation of diphenylamine derivatives.[11][12] A safety data sheet for the related compound 4-aminobenzoic acid notes that it may discolor on exposure to air and light.

Q3: What are the ideal storage conditions for the solid compound?

A3: To mitigate all three primary degradation pathways, the solid compound should be stored with the following precautions:

  • Temperature: Store in a cool environment, ideally refrigerated (2-8°C). Avoid freezing if moisture is present.

  • Atmosphere: Store under an inert atmosphere (argon or nitrogen). This directly prevents oxidation.

  • Light: Always store in an amber or opaque container to protect from light.

  • Moisture: Store in a desiccated environment to prevent hydrolysis and moisture-catalyzed reactions.

ParameterRecommended ConditionRationale
Temperature 2-8°CSlows reaction kinetics for all degradation pathways.
Atmosphere Inert Gas (Argon, Nitrogen)Prevents oxidation of the secondary amine.
Light Amber/Opaque VialPrevents UV-induced photodegradation.
Humidity DesiccatedMinimizes moisture that can facilitate side reactions.
Q4: I'm dissolving the compound for my experiment. What precautions should I take?

A4: The risk of degradation increases significantly once the compound is in solution.

  • Solvent Choice: Use high-purity, HPLC-grade solvents. If using ethers like THF or Dioxane, ensure they are fresh and free of peroxides.

  • De-gassing: Use solvents that have been de-gassed by sparging with argon or nitrogen for 15-20 minutes. This removes dissolved oxygen, a primary oxidant.

  • Temperature: Avoid heating the solution for prolonged periods to dissolve the compound. Use brief sonication at room temperature as a first choice. If heating is necessary, do so gently and for the shortest time possible.

  • pH: The stability of aminobenzoic acids can be pH-dependent.[3][4][7] Unless your experiment requires it, maintain a near-neutral pH. Strong acidic or basic conditions can accelerate degradation.

  • Preparation Time: Prepare solutions fresh for each experiment. Avoid storing stock solutions for extended periods. If storage is unavoidable, store under an inert atmosphere in an amber vial at -20°C for the shortest possible duration.

Section 2: Troubleshooting Guide

This section provides a logical framework for identifying and resolving degradation issues when they are suspected during an experiment.

Issue 1: Unexpected peaks appear in my HPLC or LC-MS analysis.

This is the most common sign of degradation. The identity of the byproducts can provide clues to the degradation mechanism.

Troubleshooting Workflow

G start Degradation Suspected (New peaks in chromatogram) check_mw Analyze byproduct MW using LC-MS start->check_mw mw_plus_16 MW = Parent + 16 amu? (or multiples of 16) check_mw->mw_plus_16 Check for Oxidation mw_minus_44 MW = Parent - 44 amu? check_mw->mw_minus_44 Check for Decarboxylation mw_dimer MW = Dimer/Polymer? check_mw->mw_dimer Check for Dimerization oxidation Conclusion: Oxidation (Hydroxylation or N-Oxide) mw_plus_16->oxidation Yes decarboxylation Conclusion: Decarboxylation (Loss of CO2) mw_minus_44->decarboxylation Yes photodegradation Conclusion: Photodegradation (Radical reactions) mw_dimer->photodegradation Yes action_ox Corrective Actions: - Use de-gassed solvents - Work under inert gas - Use fresh solutions oxidation->action_ox action_decarb Corrective Actions: - Avoid high heat - Check pH (avoid strong base) - Use milder conditions decarboxylation->action_decarb action_photo Corrective Actions: - Use amber glassware - Protect from ambient light - Reduce experiment time photodegradation->action_photo

Caption: Troubleshooting workflow for identifying degradation pathways.

Issue 2: My reaction yield is low, and the crude product is discolored.

This points to significant degradation during the reaction itself.

  • Review Reagents: Are any of your reagents strong oxidants (e.g., nitric acid, some metal catalysts)?[13][14] The secondary amine is sensitive to these conditions. Consider alternative, milder reagents if possible.

  • Review Reaction Conditions:

    • Temperature: Was the reaction run at a high temperature for an extended period? This could be causing decarboxylation.[15]

    • Light: Was the reaction vessel protected from light? Standard laboratory lighting can be sufficient to initiate photodegradation over several hours.

    • Atmosphere: Was the reaction run under an inert atmosphere? If not, dissolved oxygen could be oxidizing your starting material or intermediates.

Section 3: Key Degradation Pathways & Prevention

A deeper look into the chemical mechanisms and how to prevent them.

G cluster_main This compound cluster_ox Oxidation cluster_photo Photodegradation cluster_decarb Decarboxylation start C₁₇H₁₉NO₂ n_oxide N-Oxide Products start->n_oxide O₂ / Light Metal Ions quinone Quinone-imine Products start->quinone O₂ / Light Metal Ions radicals Radical Intermediates start->radicals UV Light (hν) decarb_prod 3-(tert-Butyl)diphenylamine + CO₂ start->decarb_prod Heat (Δ) Base polymers Polymerized Products radicals->polymers

Caption: Primary degradation pathways for the target molecule.

Section 4: Protocols for Ensuring Compound Integrity

Follow these step-by-step procedures to minimize degradation.

Protocol 1: Preparation of Oxygen-Free Stock Solutions
  • Solvent Selection: Choose a high-purity (≥99.8%) or HPLC-grade solvent appropriate for your experiment.

  • De-gassing: Place the required volume of solvent in a flask with a side-arm. Seal the flask and bubble argon or nitrogen gas through the solvent via a long needle or cannula for 15-20 minutes.

  • Weighing: Weigh the required amount of this compound directly into a clean, dry amber glass vial.

  • Dissolution: Using a gas-tight syringe, transfer the de-gassed solvent into the vial containing the solid compound.

  • Mixing: Cap the vial immediately and sonicate at room temperature for 1-5 minutes or until fully dissolved. Avoid vortexing, which can re-introduce air.

  • Usage: Use the solution immediately for the best results.

Protocol 2: Analytical Method for Purity Assessment (HPLC)

This generic method can be used as a starting point to assess the purity of your sample and detect the presence of degradation products.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: Start at 60% B, ramp to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm and 280 nm.

  • Injection Volume: 5 µL.

  • Analysis: Prepare a fresh solution of your compound at ~1 mg/mL in Acetonitrile. A pure sample should show one major peak. The appearance of earlier-eluting (more polar) peaks may suggest oxidation, while later-eluting (less polar, larger) peaks could indicate dimerization or polymerization.[16][17][18]

References

  • Decarboxylative Hydroxylation of Benzoic Acids. PMC, National Institutes of Health.[Link]

  • Investigation of Para-Aminobenzoic Acid's Photodegradation in Different pH Environments under UVB Light. The College of Wooster Open Works.[Link]

  • Decarboxylation and Coupling Reactions of Aromatic Acids under Coal-Liquefaction Conditions. Energy & Fuels, ACS Publications.[Link]

  • Investigation of Para-Aminobenzoic Acid's Photodegradation in Different pH Environments under UVB Light (Symposium Poster). The College of Wooster Open Works.[Link]

  • Aquatic photodegradation of sunscreen agent p-aminobenzoic acid in the presence of dissolved organic matter. PubMed.[Link]

  • DECARBOXYLATION OF AROMATIC CARBOXYLIC ACIDS IN ISOTOPIC STUDIES. Canadian Journal of Chemistry.[Link]

  • Benzoic acid Decarboxylation. YouTube.[Link]

  • Oxidation of Secondary and Primary Amines. SlideShare.[Link]

  • Aquatic photodegradation of sunscreen agent p-aminobenzoic acid in the presence of dissolved organic matter. ResearchGate.[Link]

  • Decarboxylation. Wikipedia.[Link]

  • UV Photolysis Study of Para-Aminobenzoic Acid Using Parahydrogen Matrix Isolated Spectroscopy. MDPI.[Link]

  • Degradation of Diphenylamine by Persulfate: Performance Optimization, Kinetics and Mechanism. PubMed.[Link]

  • Degradation of diphenylamine by persulfate: Performance optimization, kinetics and mechanism. ResearchGate.[Link]

  • Developments in the Aerobic Oxidation of Amines. ACS Catalysis.[Link]

  • Plasma-induced degradation of diphenylamine in aqueous solution. ResearchGate.[Link]

  • Diphenylamine and derivatives in the environment: A review. ResearchGate.[Link]

  • Decomposition pathways of diphenylamine. ResearchGate.[Link]

  • 3-amino benzoic acid - Material Safety Data Sheet. Oxford Lab Fine Chem LLP.[Link]

  • Analytical Methods - Agency for Toxic Substances and Disease Registry. ATSDR.[Link]

  • Synthetic Strategies for Nitramines: From Energetic Materials to Atmospheric Byproducts. MDPI.[Link]

  • The proposed pathway for the 3-PBA degradation by strain DG-02. ResearchGate.[Link]

  • Analytical monitoring of photocatalytic treatments. Degradation of 2,3,6-trichlorobenzoic acid in aqueous TiO(2) dispersions. PubMed.[Link]

  • 2-(3-TERT-BUTYL-PHENYLAMINO)-BENZOIC ACID. Chemsrc.[Link]

  • This compound. MySkinRecipes.[Link]

  • Degradation of 3-Phenoxybenzoic Acid by a Bacillus sp. PLOS One.[Link]

  • Degradation of sunscreen agent p-aminobenzoic acid using a combination system of UV irradiation, persulphate and iron(II). PubMed.[Link]

  • Degradation kinetics of PABA under different conditions. ResearchGate.[Link]

  • Metabolically Stable tert-Butyl Replacement. PMC, National Institutes of Health.[Link]

  • Degradation of 3-Phenoxybenzoic Acid by a Bacillus sp. PMC, National Institutes of Health.[Link]

  • DEGRADATION KINETICS OF P-AMINOBENZOIC ACID BY PEROXIDATION, PHOTO-PEROXIDATION AND PHOTOFENTON PROCESSES. International Journal of Research in Basic and Applied Sciences.[Link]

  • Analytical techniques used to study the degradation of proteins and peptides: chemical instability. PubMed.[Link]

  • Identification of biodegradation products of biphenyl and 2,3-dihydroxybiphenyl (2,3-DHB). ResearchGate.[Link]

  • Benzoic acid, p-tert-butyl-. NIST Chemistry WebBook.[Link]

  • 17.7: Oxidation of Alcohols. Chemistry LibreTexts.[Link]

  • 3-(Phenylamino)benzoic acid. PubChem.[Link]

  • Alcohol oxidation. Wikipedia.[Link]

Sources

Technical Support Center: Optimizing N-arylation of Aminobenzoic Acids

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the N-arylation of aminobenzoic acids. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of this powerful yet nuanced transformation. The content herein is structured to provide actionable solutions to common experimental challenges, grounded in mechanistic principles to foster a deeper understanding of the reaction.

Frequently Asked Questions (FAQs)

This section addresses high-level questions that often arise during the initial planning and execution of N-arylation reactions involving aminobenzoic acid substrates.

Q1: Why is my N-arylation of aminobenzoic acid giving low to no yield?

Low yields are the most common issue and can stem from several factors. The aminobenzoic acid substrate is unique because it possesses both a nucleophilic amine and an acidic carboxylic acid. This duality can lead to catalyst inhibition or undesired side reactions.

Key areas to investigate:

  • Catalyst System: The choice of palladium catalyst and ligand is paramount. Bulky, electron-rich phosphine ligands, such as those developed by Buchwald (e.g., tBuBrettPhos, XPhos, SPhos), are often required to promote the crucial reductive elimination step.[1] The palladium precatalyst should be from a reliable source, as catalyst inactivity is a frequent culprit.[2]

  • Base Selection: The base is not just a proton scavenger; it plays a critical role in the catalytic cycle.[3] For aminobenzoic acids, a moderately weak base like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) is often preferred.[4][5] Strong bases like sodium tert-butoxide (NaOt-Bu) can deprotonate the carboxylic acid, potentially leading to solubility issues or catalyst inhibition.

  • Solvent and Temperature: Aprotic polar solvents like 1,4-dioxane or toluene are commonly used.[6][7] Ensure the solvent is anhydrous and thoroughly degassed to prevent catalyst poisoning by oxygen. The reaction temperature (typically 80-110 °C) must be high enough to drive the reaction but not so high as to cause catalyst decomposition.[4]

  • Inert Atmosphere: Strict adherence to an inert atmosphere (argon or nitrogen) is critical. Oxygen can oxidize the Pd(0) catalyst, rendering it inactive.[4]

Q2: Which palladium catalyst and ligand should I start with?

For the N-arylation of aminobenzoic acids, a good starting point is a combination of a palladium precatalyst and a sterically hindered biarylmonophosphine ligand.

Catalyst/Ligand SystemTypical SubstratesKey AdvantagesReference
Pd₂(dba)₃ / tBuBrettPhos Primary amines, substrates with functional groupsHigh reactivity, good functional group tolerance.[8][9]
Pd(OAc)₂ / Xantphos Aryl bromides and chloridesGood performance with a range of aryl halides.[6][6]
[Pd(crotyl)Cl]₂ / BippyPhos Aliphatic aminesEffective in minimizing β-hydride elimination.[10][10]

It is often beneficial to screen a small panel of ligands to find the optimal choice for your specific substrate combination.[6]

Q3: What are the most common side reactions and how can I minimize them?

The primary side reactions in Buchwald-Hartwig aminations include hydrodehalogenation, aryl halide homocoupling, and for this specific substrate, reactions involving the carboxylic acid.

  • Hydrodehalogenation: The aryl halide is reduced, replacing the halogen with a hydrogen atom. This can be caused by moisture or other proton sources. Solution: Use anhydrous solvents and reagents.[11]

  • Homocoupling (Biaryl Formation): Two molecules of the aryl halide couple to form a biaryl species. Solution: This is often a sign of poor catalyst performance. Choosing a ligand that promotes C-N reductive elimination over other pathways is key.[11]

  • Decarboxylation: At high temperatures, the aminobenzoic acid can potentially decarboxylate, especially after deprotonation by a strong base. Solution: Use milder bases (e.g., K₂CO₃) and avoid excessive temperatures.

Q4: My starting materials are poorly soluble. What can I do?

Poor solubility can significantly hinder reaction rates.

  • Solvent Choice: While toluene and dioxane are common, sometimes a more polar aprotic solvent like DMF or DMSO might be necessary, but be aware that these can sometimes complicate product isolation.

  • Base Effect: The choice of base can affect the solubility of the aminobenzoic acid salt that forms in situ. Experimenting with different carbonate or phosphate bases can sometimes resolve solubility issues.

  • Phase-Transfer Catalysis: In some cases, the addition of a phase-transfer catalyst can help shuttle the deprotonated amine into the organic phase.

Troubleshooting Guide

This section provides a structured approach to diagnosing and solving specific problems encountered during the reaction.

Problem 1: No reaction or very low conversion.

If you observe primarily unreacted starting materials, follow this diagnostic workflow.

Troubleshooting_No_Reaction Start Low/No Conversion Check_Catalyst Is the Catalyst System Active? Start->Check_Catalyst Check_Inert Is the Inert Atmosphere Intact? Start->Check_Inert Check_Conditions Are Reaction Conditions Optimal? Start->Check_Conditions Sol_Catalyst Action: Use a fresh Pd source. Screen different ligands (e.g., tBuBrettPhos, XPhos). Consider using a pre-catalyst. Check_Catalyst->Sol_Catalyst If in doubt Sol_Inert Action: Thoroughly degas the solvent (e.g., three freeze-pump-thaw cycles). Ensure a positive pressure of Ar/N₂. Check_Inert->Sol_Inert If leaks suspected Sol_Conditions Action: Increase temperature in 10 °C increments. Verify base purity and stoichiometry. Check for inhibitors in starting materials (e.g., sulfur compounds). Check_Conditions->Sol_Conditions If catalyst/atmosphere are good Experimental_Workflow cluster_prep Preparation (Inert) cluster_reaction Reaction cluster_workup Work-up & Purification Prep 1. Add Reagents: - Aminobenzoic Acid - Aryl Halide - Base (K₂CO₃) - Pd Precatalyst Solvent 2. Add Degassed Solvent (Dioxane) Prep->Solvent Heat 3. Heat to 100 °C Solvent->Heat Monitor 4. Monitor by TLC/LC-MS Heat->Monitor Workup 5. Cool, Dilute, Acidify & Extract Monitor->Workup Purify 6. Purify by Chromatography Workup->Purify Product Pure Product Purify->Product

Sources

Technical Support Center: Strategies for 2-((3-(tert-Butyl)phenyl)amino)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Permeability Challenge

Welcome to the technical support guide for 2-((3-(tert-Butyl)phenyl)amino)benzoic acid. This molecule, while promising, presents a common yet significant hurdle in drug development: poor cell permeability. Its chemical structure contains a carboxylic acid group, which is ionized at physiological pH.[1] This charge significantly increases the molecule's polarity, impeding its ability to passively diffuse across the lipophilic cell membrane.[1][2] This guide provides a comprehensive, experience-driven framework for diagnosing permeability issues and implementing effective solutions, empowering you to advance your research.

Frequently Asked Questions (FAQs)

Q1: Why is my compound, this compound, showing poor results in cell-based activity assays?

A: The most likely reason is poor cell permeability. The compound's carboxylic acid moiety is deprotonated (negatively charged) at physiological pH (~7.4). This charge prevents it from efficiently crossing the lipid bilayer of the cell membrane to reach its intracellular target.[1] Therefore, even if the compound is highly potent against its target in a cell-free (biochemical) assay, this activity won't translate to a cell-based assay if it cannot enter the cell.

Q2: What is the fundamental difference between a PAMPA and a Caco-2 assay for measuring permeability?

A: The Parallel Artificial Membrane Permeability Assay (PAMPA) measures only passive diffusion across a synthetic lipid membrane.[3] It is a rapid, cost-effective way to determine if a molecule has the basic physicochemical properties to cross a lipid barrier. The Caco-2 assay uses a monolayer of human intestinal cells and is considered the gold standard for predicting oral drug absorption. It measures not only passive diffusion but also active transport (uptake and efflux) and paracellular transport (movement between cells).[3][4]

Q3: What is a "prodrug," and how can it help my compound?

A: A prodrug is an inactive or less active derivative of a drug molecule that is converted into the active form within the body.[5][6] For compounds like yours, a common strategy is to mask the polar carboxylic acid group with a non-polar, lipophilic moiety, often creating an ester.[7] This neutralizes the charge, enhancing membrane permeability. Once inside the cell, ubiquitous intracellular enzymes called esterases cleave the masking group, releasing the active parent drug precisely where it needs to act.[7]

Q4: My compound has poor permeability. Where do I start?

A: A logical starting point is to determine the primary mechanism of poor permeability.

  • Run a PAMPA assay. This will tell you if the molecule has an inherent inability to cross a lipid membrane via passive diffusion.

  • If PAMPA permeability is low, the primary issue is likely the charged carboxylic acid. A prodrug strategy is the most direct approach to fix this.

  • If PAMPA permeability is moderate to high, but cell-based assay potency is still low, you may be dealing with active efflux, where cellular pumps actively remove your compound from the cell. In this case, a bidirectional Caco-2 assay is necessary to diagnose efflux.

Troubleshooting Guide & Strategic Solutions

This section provides in-depth, actionable strategies to diagnose and overcome permeability barriers.

Issue 1: Compound Exhibits Low Passive Diffusion

How do I confirm that poor passive diffusion is the primary problem?

Your first step is to isolate and measure passive diffusion. The PAMPA is the ideal tool for this.[8][3] Because it uses an artificial membrane, it has no transporters or metabolic activity, providing a clean measure of passive permeability.[9] If the apparent permeability coefficient (Papp) is low in this assay, you have confirmed a passive diffusion limitation.

Solution A: The Prodrug Approach - Masking the Carboxylic Acid

The most robust and widely adopted strategy for improving the permeability of carboxylic acid-containing drugs is the prodrug approach.[2][5][10] By converting the carboxylic acid to a neutral ester, you increase lipophilicity and dramatically improve its ability to cross the cell membrane.

Caption: Prodrug development and evaluation workflow.

  • Rationale: This systematic workflow ensures that you select a prodrug that not only permeates the membrane effectively but is also stable enough in biological matrices and efficiently converts back to the active parent compound inside the cell.

Solution B: Formulation Strategies

If chemical modification is not feasible, advanced formulation can enhance bioavailability. These methods work by solubilizing the compound in a delivery system that facilitates absorption.

  • Lipid-Based Formulations: Systems like Self-Emulsifying Drug Delivery Systems (SEDDS) incorporate the drug into a mixture of oils and surfactants.[11] When this mixture encounters aqueous gastrointestinal fluid, it spontaneously forms a fine emulsion, which can improve absorption.[11][12]

  • Nanosuspensions: Reducing the particle size of the compound to the nanometer range increases the surface area for dissolution, which can improve the absorption of poorly soluble drugs.[12][13]

Issue 2: Compound Is a Substrate for Efflux Transporters

My compound has acceptable passive permeability (from PAMPA), but still performs poorly in cells. How do I diagnose active efflux?

This scenario strongly suggests your compound is being actively pumped out of the cells by efflux transporters like P-glycoprotein (P-gp/MDR1) or Breast Cancer Resistance Protein (BCRP).[14] These transporters are a primary defense mechanism for cells, expelling xenobiotics.[14]

Solution: The Bidirectional Caco-2 Assay

The definitive method to identify efflux transporter substrates is the bidirectional Caco-2 assay.[4][15] This assay measures the transport of your compound in both directions across a Caco-2 cell monolayer: from the apical (top) to the basolateral (bottom) side (A→B), and from the basolateral to the apical side (B→A).

  • Interpretation: The results are expressed as an Efflux Ratio (ER) , calculated as Papp(B→A) / Papp(A→B).

    • ER ≤ 2: Suggests passive diffusion is the dominant transport mechanism.

    • ER > 2: Indicates that active efflux is occurring. The compound is being transported out of the cell more efficiently than it is entering.[4]

If the efflux ratio is high, you can pinpoint the responsible transporter by running the bidirectional Caco-2 assay in the presence of known specific inhibitors.

Transporter TargetRecommended InhibitorExpected Outcome if Target is Involved
P-glycoprotein (P-gp) Verapamil, Cyclosporin AEfflux Ratio will decrease significantly (approach 1)
BCRP Ko143Efflux Ratio will decrease significantly
MRP family MK571Efflux Ratio will decrease significantly
  • Causality: If adding an inhibitor significantly reduces the efflux ratio, it confirms that your compound is a substrate for that specific transporter. This provides a definitive diagnosis of the permeability issue.

Detailed Experimental Protocols

Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)

This protocol outlines a standard PAMPA procedure to assess passive permeability.

  • Prepare Lipid Solution: Create a 1% (w/v) solution of lecithin in dodecane. Sonicate until the lecithin is fully dissolved.[16]

  • Coat Donor Plate: Pipette 5 µL of the lipid solution into each well of a 96-well filter donor plate (e.g., Millipore MultiScreen-IP). Be careful not to touch the membrane with the pipette tip.[16]

  • Prepare Compound Solutions: Prepare a 10-200 µM solution of your test compound in a buffer (e.g., PBS, pH 7.4) with a low percentage of DMSO (e.g., <1%). Also prepare solutions for high-permeability (e.g., caffeine) and low-permeability (e.g., mannitol) controls.

  • Prepare Acceptor Plate: Add 300 µL of buffer to each well of a 96-well acceptor plate.[9]

  • Start Assay: Add 150-200 µL of your compound solutions to the donor plate wells. Carefully place the donor plate onto the acceptor plate, creating a "sandwich".[9]

  • Incubation: Incubate the plate assembly at room temperature for 5-18 hours in a sealed container with a wet paper towel to prevent evaporation.[16][17]

  • Quantification: After incubation, carefully separate the plates. Determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method (e.g., LC-MS/MS or UV-Vis spectroscopy).

  • Calculate Permeability (Papp): Use the following equation to calculate the apparent permeability coefficient.

    Papp = (-Vd * Va) / ((Vd + Va) * A * t) * ln(1 - C_a(t) / C_eq)

    Where:

    • Vd = Volume of donor well (cm³)

    • Va = Volume of acceptor well (cm³)

    • A = Surface area of the membrane (cm²)

    • t = Incubation time (seconds)

    • C_a(t) = Compound concentration in acceptor well at time t

    • C_eq = Equilibrium concentration

Interpreting PAMPA Results
Papp (x 10⁻⁶ cm/s)Permeability ClassificationInterpretation & Next Steps
< 1 LowPassive permeability is a major barrier. Pursue a prodrug strategy.
1 - 10 ModeratePermeability may be improvable. Consider a prodrug or proceed to Caco-2 to check for efflux.
> 10 HighPassive diffusion is not a limiting factor. If cell-based activity is still low, investigate efflux with a Caco-2 assay.
Protocol 2: Bidirectional Caco-2 Permeability Assay

This protocol provides a framework for assessing permeability and efflux using Caco-2 cells, which are typically cultured for 18-22 days to form a differentiated monolayer.[4][]

  • Cell Culture: Culture Caco-2 cells on permeable Transwell inserts (e.g., 24-well format) for 21 days until a differentiated monolayer is formed.

  • Monolayer Integrity Check: Before the assay, measure the Transepithelial Electrical Resistance (TEER) of each well. Only use monolayers with high TEER values, indicating tight junction formation. Perform a Lucifer Yellow rejection test to confirm monolayer integrity.

  • Prepare Assay Buffer: Use a transport buffer such as Hank's Balanced Salt Solution (HBSS), pH 7.4.

  • Prepare Dosing Solutions: Prepare the test compound at a final concentration (e.g., 10 µM) in the transport buffer.[] Include high (e.g., antipyrine) and low (e.g., atenolol) permeability controls.

  • Apical to Basolateral (A→B) Transport:

    • Add the dosing solution to the apical (donor) compartment.

    • Add fresh transport buffer to the basolateral (receiver) compartment.

    • Incubate at 37°C with gentle shaking for 1-2 hours.

    • Take samples from the basolateral compartment at specified time points.

  • Basolateral to Apical (B→A) Transport:

    • Add the dosing solution to the basolateral (donor) compartment.

    • Add fresh transport buffer to the apical (receiver) compartment.

    • Incubate and sample from the apical compartment as above.

  • Quantification: Analyze the concentration of the compound in all samples using LC-MS/MS.

  • Calculations:

    • Calculate the Papp for both A→B and B→A directions. The formula is: Papp = (dQ/dt) / (A * C0), where dQ/dt is the rate of permeation, A is the surface area, and C0 is the initial donor concentration.

    • Calculate the Efflux Ratio: ER = Papp(B→A) / Papp(A→B).

Interpreting Caco-2 Results
Papp (A→B) (x 10⁻⁶ cm/s)Permeability Classification
< 3 Low
3 - 15 Moderate
> 15 High

Data classification based on reference values.[19]

DecisionTree Start Start: Poor Cellular Activity PAMPA PAMPA Assay Start->PAMPA Prodrug Action: Implement Prodrug Strategy PAMPA->Prodrug Low Papp Caco2 Bidirectional Caco-2 Assay PAMPA->Caco2 High Papp Efflux Efflux Ratio > 2? Caco2->Efflux Analyze Data Inhibitor Action: Use Efflux Inhibitors or Redesign Molecule Efflux->Inhibitor Yes GoodPerm Result: Good Permeability (Passive Transport) Efflux->GoodPerm No EffluxConfirmed Result: Efflux is the Issue Inhibitor->EffluxConfirmed

Caption: Decision tree for troubleshooting permeability.

References

  • Advances in cell-based permeability assays to screen drugs for intestinal absorption. (Source: Taylor & Francis Online)
  • Advanced drug permeability & transporter assays | In vitro DMPK services. (Source: Nuvisan)
  • Advances in cell-based permeability assays to screen drugs for intestinal absorption. (Source: Taylor & Francis Online)
  • In Vitro Permeability Assay.
  • Increasing membrane permeability of carboxylic acid-containing drugs using synthetic transmembrane anion transporters. (Source: Royal Society of Chemistry)
  • Caco-2 Permeability Assay. (Source: Evotec)
  • Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems.
  • Prodrug Approach as a Strategy to Enhance Drug Permeability.
  • Formulation approaches for orally administered poorly soluble drugs. (Source: PubMed)
  • Overcoming Challenges in Carboxylic Acid Drug Formulations.
  • Cell Permeability Assay. (Source: BioIVT)
  • caco-2 cell permeability assay for intestinal absorption .pptx. (Source: SlideShare)
  • Caco-2 Permeability Testing | Intestinal Model. (Source: BOC Sciences)
  • Caco2 assay protocol. (Source: Unknown)
  • Assays | ADMET & DMPK | Caco-2 Permeability. (Source: Concept Life Sciences)
  • Innovative Formulation Strategies for Poorly Soluble Drugs. (Source: World Pharma Today)
  • Fast Release of Carboxylic Acid inside Cells.
  • Formulation strategies to improve the bioavailability of poorly absorbed drugs. (Source: Request PDF)
  • Formulation strategies for poorly soluble drugs.
  • Optimizing Drug Properties Lead-to-Drug Design. (Source: University of Zurich, Department of Chemistry)
  • Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol.
  • Improving Membrane Permeation in the Beyond Rule-of-Five Space by Using Prodrugs to Mask Hydrogen Bond Donors.
  • Parallel Artificial Membrane Permeability Assay (PAMPA). (Source: Evotec)
  • Prodrug Approach as a Strategy to Enhance Drug Permeability.
  • Drug metabolism. (Source: Wikipedia)
  • Prodrug Approach as a Strategy to Enhance Drug Permeability. (Source: PubMed)
  • Prodrug Strategies for Enhancing the Percutaneous Absorption of Drugs. (Source: MDPI)
  • Strategies exploring prodrug approaches to improve PROTAC permeability.
  • pampa-permeability-assay.pdf. (Source: Technology Networks)
  • Evaluation of the reproducibility of Parallel Artificial Membrane Permeation Assays (PAMPA). (Source: Millipore Sigma)
  • Parallel Artificial Membrane Permeability Assay Kit (PAMPA-096). (Source: BioAssay Systems)
  • Assessing the Cell Permeability of Bivalent Chemical Degraders Using the Chloroalkane Penetration Assay.
  • EFFLUX TRANSPORTERS: Newly Appreciated Roles in Protection against Pollutants.
  • The Role of Intestinal Efflux Transporters In Drug Absorption. (Source: Sigma-Aldrich)

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Identifying and minimizing byproducts in 2-((3-(tert-Butyl)phenyl)amino)benzoic acid synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 2-((3-(tert-butyl)phenyl)amino)benzoic acid. This document is designed for researchers, chemists, and process development professionals who are navigating the complexities of this C-N cross-coupling reaction. Here, we address common challenges, with a focus on identifying and minimizing byproduct formation through a mechanistic understanding of the reaction.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes for this compound?

The synthesis of this diarylamine is typically achieved via a transition-metal-catalyzed cross-coupling reaction. The two most prominent and industrially relevant methods are the Ullmann condensation and the Buchwald-Hartwig amination.[1][2]

  • Ullmann Condensation: This classic method involves the coupling of a 2-halobenzoic acid with 3-(tert-butyl)aniline using a copper catalyst, often at high temperatures.[2] While cost-effective, traditional Ullmann conditions can be harsh and sometimes lead to erratic yields and significant byproduct formation.[3]

  • Buchwald-Hartwig Amination: A more modern approach that utilizes a palladium catalyst with specialized phosphine ligands.[1][4] This method generally proceeds under milder conditions, offers a broader substrate scope, and provides more consistent results, though catalyst and ligand costs can be higher.[5]

Q2: I'm planning my synthesis. Which method, Ullmann or Buchwald-Hartwig, is generally preferred?

For laboratory-scale synthesis and process development where purity and yield are paramount, the Buchwald-Hartwig amination is often the preferred starting point . Its milder reaction conditions and the high tunability of palladium-ligand systems provide greater control over selectivity and can significantly reduce the formation of byproducts like those resulting from decarboxylation.[5][6]

The Ullmann reaction remains a viable, lower-cost alternative, especially for large-scale manufacturing. However, it typically requires more extensive optimization to control side reactions.[2][3]

Q3: What are the most common byproducts I should monitor for during my reaction?

Regardless of the method chosen, several key byproducts can arise. Proactive monitoring by HPLC or LC-MS is crucial for effective troubleshooting. The most common impurities include:

  • Homocoupled Dimer (2,2'-Biphenyldicarboxylic acid): Formed from the coupling of two molecules of the 2-halobenzoic acid starting material.[7][8]

  • Hydrodehalogenation Product (Benzoic acid): The halogen on the 2-halobenzoic acid is replaced by a hydrogen atom. This is a particularly common side reaction in palladium-catalyzed systems.[8]

  • Decarboxylation Products: Under high-temperature conditions, either the 2-halobenzoic acid starting material or the final product can lose CO₂, leading to halobenzene or N-(3-(tert-butyl)phenyl)aniline, respectively.[9][10]

Q4: How can I effectively monitor the reaction progress and byproduct formation?

Regular sampling and analysis are critical. A well-developed High-Performance Liquid Chromatography (HPLC) method is the standard.

  • Method Development: Use a C18 column with a gradient mobile phase, typically a mixture of acetonitrile and water with an acid modifier like 0.1% trifluoroacetic acid (TFA) or formic acid.

  • Sample Preparation: Quench a small aliquot of the reaction mixture in a suitable solvent (e.g., methanol or acetonitrile), filter, and dilute for analysis.

  • Reference Standards: Whenever possible, obtain or synthesize standards of the expected byproducts (benzoic acid, 2,2'-biphenyldicarboxylic acid) to confirm peak identity and for accurate quantification.

Section 2: Troubleshooting Guide for Byproduct Minimization

This section addresses specific experimental issues in a question-and-answer format, providing causal explanations and actionable solutions.

Issue 1: Formation of Homocoupled Biphenyl Byproduct
Q: My reaction shows a significant peak corresponding to 2,2'-biphenyldicarboxylic acid. What causes this, and how can I prevent it?

Causality: Homocoupling of the aryl halide is a common competing reaction in both Ullmann and Buchwald-Hartwig couplings.[7][8] In the catalytic cycle, the organometallic intermediate (Ar-Pd-X or Ar-Cu-X) can react with a second molecule of itself rather than the desired amine. This pathway is often favored by high temperatures, high catalyst concentrations, or suboptimal ligand choice.[7]

Troubleshooting Steps:

  • Lower the Reaction Temperature: This is the most direct way to disfavor the higher activation energy pathway of homocoupling. For Buchwald-Hartwig reactions, temperatures between 80-110°C are typical. For Ullmann reactions, modern ligand-accelerated protocols can allow for temperatures below the traditional >200°C.[11]

  • Optimize the Catalyst/Ligand System (Buchwald-Hartwig):

    • Increase Ligand Steric Bulk: Bulky, electron-rich phosphine ligands (e.g., biarylphosphines like XPhos, BrettPhos) are designed to accelerate the C-N reductive elimination step, which outcompetes the homocoupling pathway.[12] If you are using simpler ligands like PPh₃ or P(o-tolyl)₃, switching to a more advanced ligand is highly recommended.[12]

    • Adjust Pd:Ligand Ratio: Ensure a slight excess of the ligand (e.g., Pd:L ratio of 1:1.1 to 1:1.5) to maintain a saturated, monomeric palladium center, which is less prone to side reactions.

  • Use Activated Copper (Ullmann): For traditional Ullmann reactions, using freshly prepared, activated copper powder can increase the rate of the desired C-N coupling relative to C-C homocoupling, often allowing for lower reaction temperatures.[8]

Issue 2: Predominance of Hydrodehalogenation
Q: My starting 2-halobenzoic acid is being consumed, but the primary product is just benzoic acid. Why is this happening?

Causality: Hydrodehalogenation (HDH) occurs when the aryl halide is reduced instead of coupled. This side reaction is particularly prevalent in palladium catalysis and is often mediated by a palladium-hydride (Pd-H) species.[8] Sources of the hydride can include the solvent (e.g., alcohols, THF), the amine starting material, or trace water reacting with the base.

Troubleshooting Workflow:

start High Hydrodehalogenation (HDH) Observed check_reagents 1. Verify Anhydrous Conditions start->check_reagents change_base 2. Switch to a Non-coordinating or Hindered Base check_reagents->change_base If HDH persists change_ligand 3. Employ a Bulky Ligand change_base->change_ligand If HDH persists result Reduced HDH, Increased C-N Coupling change_ligand->result

Caption: A troubleshooting workflow for minimizing hydrodehalogenation.

Actionable Solutions:

  • Ensure Rigorously Anhydrous Conditions: Use freshly distilled, anhydrous solvents. Dry glassware thoroughly. Handle hygroscopic bases (like potassium tert-butoxide) in an inert atmosphere (glovebox or Schlenk line).

  • Re-evaluate Your Choice of Base: The base plays a critical role.[13]

    • Strong, sterically hindered alkoxides like sodium tert-butoxide (NaOt-Bu) are standard.[12]

    • Avoid bases that can act as hydride donors. If using carbonate or phosphate bases, ensure they are anhydrous.[14] The choice of base can significantly impact the reaction outcome.[15][16]

  • Optimize the Ligand: As with homocoupling, sterically demanding ligands are key. They create a crowded coordination sphere around the palladium center that favors the bimolecular C-N coupling over reaction with small hydride species. Ligands like tBuXPhos have shown excellent performance in suppressing HDH.[17]

Issue 3: Low Yield and Suspected Decarboxylation
Q: My reaction has a low mass balance, and I suspect I'm losing the carboxylic acid group. What conditions promote this side reaction?

Causality: Aromatic decarboxylation is the loss of CO₂ from the benzoic acid moiety. While it typically requires high temperatures (>140-150°C), the presence of a transition metal catalyst, particularly copper, can facilitate this process at lower temperatures.[9][10][18] The resulting aryl intermediate can then be trapped, leading to a complex mixture of byproducts.

Troubleshooting Steps:

ParameterCondition Promoting DecarboxylationRecommended Adjustment
Temperature Excessively high heat (>120°C), especially in Ullmann reactions.Maintain temperature below 110°C. If conversion is slow, focus on catalyst/ligand optimization rather than increasing heat.
Catalyst Copper catalysts are known to promote decarboxylation.[10]Prefer a palladium-based Buchwald-Hartwig system, which operates at lower temperatures.
Reaction Time Prolonged heating after the reaction has reached completion.Monitor the reaction closely and work it up promptly once the starting material is consumed.
Base Very strong bases under harsh conditions may facilitate salt formation that is prone to decarboxylation.Use the minimum effective amount of a standard base like NaOt-Bu or Cs₂CO₃.
Issue 4: Sluggish or Stalled Reaction
Q: My reaction is extremely slow or fails to reach completion. What are the most likely causes?

Causality: Slow or stalled C-N couplings are often due to catalyst inhibition or inefficient catalyst activation. The carboxylic acid group on the 2-halobenzoic acid can coordinate to the metal center, potentially slowing down the catalytic cycle. Likewise, the choice of aryl halide, ligand, and base are all interconnected and crucial for an efficient reaction.[19]

Catalyst System Check-Up:

cluster_0 Key Parameters for Efficient Coupling ArylHalide ArylHalide Catalyst Catalyst Activation Use pre-catalyst (e.g., G3-Palladacycle) Ensure Pd(0) is generated Ligand Ligand Choice Match ligand to halide (e.g., specific ligands for Ar-Cl) Ensure ligand is not oxidized Base Base Strength & Solubility Must be strong enough to deprotonate amine Solubility can impact rate

Caption: Critical interdependent parameters for an efficient C-N coupling reaction.

Actionable Solutions:

  • Check Your Aryl Halide: The reactivity order for oxidative addition is Ar-I > Ar-Br > Ar-Cl. If you are using a 2-chlorobenzoic acid, the reaction will be inherently slower and require a more specialized catalyst system.[13] Consider switching to 2-bromobenzoic acid if possible. For aryl chlorides, specific, highly active ligands like the Josiphos or Buchwald's biarylphosphine series are often required.[12][13]

  • Use a Palladium Pre-catalyst: Instead of generating the active Pd(0) catalyst in situ from sources like Pd(OAc)₂, which can be inefficient, use a modern, air-stable palladacycle pre-catalyst (e.g., a G3 or G4 pre-catalyst). These are designed to rapidly and cleanly generate the active LPd(0) species upon exposure to base.[20]

  • Re-evaluate the Base: The base must be strong enough to deprotonate the aniline (pKa ~30 in DMSO) after it coordinates to the palladium center. Sodium or potassium tert-butoxide and lithium bis(trimethylsilyl)amide (LiHMDS) are effective.[4][13] Weaker bases like K₂CO₃ may result in very slow or incomplete reactions for this type of coupling.[4]

  • Consider Solvent Effects: Aprotic polar solvents like dioxane, toluene, or CPME are commonly used.[20] The solubility of the inorganic base can be a factor; sometimes, a co-solvent or a different solvent system can improve performance.[17]

Section 3: Recommended Experimental Protocol

Optimized Buchwald-Hartwig Protocol for this compound

This protocol is designed as a robust starting point to maximize yield and minimize byproducts.

Reagents & Equipment:

  • 2-Bromobenzoic acid

  • 3-(tert-Butyl)aniline

  • BrettPhos Pd G3 Precatalyst (or similar advanced palladacycle)

  • Sodium tert-butoxide (NaOt-Bu)

  • Anhydrous Toluene

  • Schlenk flask or glovebox for inert atmosphere setup

  • Standard glassware, heating mantle, and magnetic stirrer

Procedure:

  • Vessel Preparation: In a glovebox or under a strong flow of argon, add 2-bromobenzoic acid (1.0 equiv), BrettPhos Pd G3 (0.02 equiv, 2 mol%), and sodium tert-butoxide (2.2 equiv) to an oven-dried Schlenk flask equipped with a stir bar.

  • Reagent Addition: Seal the flask, remove from the glovebox (if used), and connect to a Schlenk line. Add anhydrous toluene via syringe. Begin stirring to create a suspension.

  • Amine Addition: Add 3-(tert-butyl)aniline (1.2 equiv) via syringe.

  • Reaction: Place the flask in a preheated oil bath at 100 °C. Stir vigorously for 4-12 hours. Monitor the reaction by HPLC or TLC until the 2-bromobenzoic acid is consumed.

  • Work-up:

    • Cool the reaction to room temperature.

    • Carefully quench the mixture by adding 2M HCl solution until the pH is acidic (~pH 2-3). This will protonate the product and dissolve the base.

    • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel.[21]

References

  • On the Current Status of Ullmann-Type N-Arylation Reactions Promoted by Heterogeneous Catalysts. MDPI. Available from: [Link]

  • Buchwald–Hartwig amination. Wikipedia. Available from: [Link]

  • The reaction mechanism proposed for the Ullmann-type N-arylation. ResearchGate. Available from: [Link]

  • Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. Wiley Online Library. Available from: [Link]

  • Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Semantic Scholar. Available from: [Link]

  • Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry. ACS Publications. Available from: [Link]

  • Buchwald-Hartwig Cross-Coupling. J&K Scientific LLC. Available from: [Link]

  • Homocoupling reactions of aryl halides-Typical procedures with Cu, Ni and Pd catalysts. Snieckus. Available from: [Link]

  • Ullmann Reaction. Organic Chemistry Portal. Available from: [Link]

  • Buchwald-Hartwig Amination. Chemistry LibreTexts. Available from: [Link]

  • Ullmann reaction. Wikipedia. Available from: [Link]

  • Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. Available from: [Link]

  • Protodecarboxylation of benzoic acids under radical conditions. RSC Publishing. Available from: [Link]

  • Improved Buchwald–Hartwig Amination by the Use of Lipids and Lipid Impurities. ACS Publications. Available from: [Link]

  • Continuous flow Buchwald–Hartwig amination of a pharmaceutical intermediate. RSC Publishing. Available from: [Link]

  • Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. Available from: [Link]

  • Preparation of sec and tert amines by Buchwald-Hartwig Amination. Organic-Reaction.com. Available from: [Link]

  • Decarboxylative Hydroxylation of Benzoic Acids. PMC - NIH. Available from: [Link]

  • Impact of Cross-Coupling Reactions in Drug Discovery and Development. PMC - NIH. Available from: [Link]

  • Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. ResearchGate. Available from: [Link]

  • (PDF) Decarboxylative Hydroxylation of Benzoic Acids. ResearchGate. Available from: [Link]

  • Ullmann condensation. Wikipedia. Available from: [Link]

  • Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides. Available from: [Link]

Sources

Technical Support Center: Scaling Up the Synthesis of 2-((3-(tert-Butyl)phenyl)amino)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-((3-(tert-butyl)phenyl)amino)benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of scaling up this important synthesis. N-aryl anthranilic acids are crucial intermediates in the pharmaceutical industry, valued for their anti-inflammatory properties and as precursors to a range of biologically active compounds.[1][2][3] This document provides in-depth troubleshooting advice and frequently asked questions to ensure a successful and efficient scale-up process.

I. Reaction Overview and Strategic Considerations

The synthesis of this compound typically involves a cross-coupling reaction between an o-halobenzoic acid and 3-(tert-butylaniline). The two primary catalytic systems employed for this transformation are the Ullmann condensation and the Buchwald-Hartwig amination.[4][5]

  • Ullmann Condensation: This classic copper-catalyzed reaction is a cost-effective choice. However, it often requires high reaction temperatures and can have a limited substrate scope.[5][6][7]

  • Buchwald-Hartwig Amination: A more modern approach utilizing palladium catalysis, this method generally proceeds under milder conditions with a broader substrate scope and often results in higher yields.[4][8][9]

The choice between these methods will depend on factors such as available equipment, cost considerations, and the specific requirements of your synthesis.

Reaction Workflow

cluster_ullmann Ullmann Condensation cluster_buchwald Buchwald-Hartwig Amination U_Start o-Halobenzoic Acid + 3-(tert-Butylaniline) U_Catalyst Copper Catalyst (CuI, CuO, or Cu powder) U_Start->U_Catalyst U_Base Base (e.g., K2CO3) U_Catalyst->U_Base U_Solvent High-Boiling Solvent (e.g., DMF, NMP) U_Base->U_Solvent U_Reaction High Temperature (150-220°C) U_Solvent->U_Reaction U_Workup Aqueous Workup & Acidification U_Reaction->U_Workup U_Product Crude Product U_Workup->U_Product U_Purification Recrystallization or Column Chromatography U_Product->U_Purification U_Final Pure Product U_Purification->U_Final B_Start o-Halobenzoic Acid + 3-(tert-Butylaniline) B_Catalyst Palladium Pre-catalyst (e.g., Pd(OAc)2) B_Start->B_Catalyst B_Ligand Phosphine Ligand (e.g., XPhos, SPhos) B_Catalyst->B_Ligand B_Base Base (e.g., K3PO4, Cs2CO3) B_Ligand->B_Base B_Solvent Anhydrous Solvent (e.g., Toluene, Dioxane) B_Base->B_Solvent B_Reaction Moderate Temperature (80-120°C) B_Solvent->B_Reaction B_Workup Aqueous Workup & Acidification B_Reaction->B_Workup B_Product Crude Product B_Workup->B_Product B_Purification Recrystallization or Column Chromatography B_Product->B_Purification B_Final Pure Product B_Purification->B_Final

Caption: Comparative workflow of Ullmann Condensation and Buchwald-Hartwig Amination.

II. Troubleshooting Guide

This section addresses common issues encountered during the synthesis and scale-up of this compound.

Low or No Product Yield
Potential Cause Troubleshooting Steps
Inactive Catalyst Ullmann: Ensure the use of freshly activated copper powder or high-purity copper salts. The surface of copper can oxidize, reducing its catalytic activity.[6] Buchwald-Hartwig: Use a fresh palladium source and ensure the phosphine ligand has not degraded. Consider using a pre-formed catalyst for better consistency.[8][10]
Inappropriate Base Ullmann: Anhydrous potassium carbonate is a common choice. Ensure it is finely powdered and thoroughly dried before use. Buchwald-Hartwig: The choice of base is critical. Weaker bases may not be sufficient. Stronger, non-nucleophilic bases like potassium phosphate or cesium carbonate are often more effective.[8]
Solvent Issues Ullmann: High-boiling polar aprotic solvents like DMF or NMP are typically required. Ensure the solvent is anhydrous.[5] Buchwald-Hartwig: Anhydrous, deoxygenated solvents are crucial to prevent catalyst deactivation. Toluene and dioxane are common choices. Avoid chlorinated solvents.[8]
Reaction Temperature Ullmann: This reaction often requires high temperatures, sometimes exceeding 200°C.[5] Ensure your setup can safely reach and maintain the required temperature. Buchwald-Hartwig: While milder than the Ullmann, the optimal temperature can vary. A temperature screen (e.g., 80°C, 100°C, 120°C) may be necessary to find the sweet spot for your specific ligand and substrate combination.[11]
Atmosphere Control Buchwald-Hartwig: The palladium catalyst is sensitive to oxygen. Ensure the reaction is set up under an inert atmosphere (e.g., nitrogen or argon).
Formation of Side Products
Side Product Identification Mitigation Strategies
Dimerization of o-halobenzoic acid Higher molecular weight impurity detected by LC-MS.Ullmann: This can be a significant side reaction at high temperatures.[12][13] Lowering the reaction temperature or using a more reactive aryl halide (I > Br > Cl) can help. Buchwald-Hartwig: Less common, but can occur. Optimizing the ligand-to-palladium ratio can minimize this.
Dehalogenation of o-halobenzoic acid Starting material is consumed, but the desired product is not formed. LC-MS analysis may show benzoic acid.This can be caused by trace amounts of water or other protic impurities. Ensure all reagents and solvents are scrupulously dry.
Formation of Phenolic Byproducts Presence of a hydroxyl group on the benzoic acid moiety, detectable by IR and NMR.This can occur if the reaction mixture is not adequately protected from air and moisture, especially at high temperatures.
Workup and Purification Challenges
Issue Troubleshooting Steps
Emulsion during aqueous workup This is common due to the amphiphilic nature of the product. Add brine to the aqueous layer to break the emulsion. A slow, careful extraction is also beneficial.
Product oiling out during recrystallization The product may have a lower melting point than the boiling point of the chosen solvent. Try a lower boiling point solvent system or a co-solvent system. For example, a mixture of ethanol and water can be effective.
Difficulty removing residual metal catalyst Copper: After acidification, the product can be dissolved in an organic solvent and washed with an aqueous solution of a chelating agent like EDTA. Palladium: Treatment of the crude product with activated carbon can help adsorb residual palladium. Silica gel chromatography is also effective.
Product discoloration A dark-colored product can indicate the presence of oxidized impurities.[14] A charcoal treatment during recrystallization can often remove these colored impurities.[14]

III. Frequently Asked Questions (FAQs)

Q1: Can I use 2-chlorobenzoic acid instead of 2-bromobenzoic acid?

A1: Yes, but the reactivity of aryl halides generally follows the order I > Br > Cl.[8] For a Buchwald-Hartwig reaction, you may need a more specialized ligand system to effectively couple an aryl chloride. For an Ullmann reaction, higher temperatures and longer reaction times might be necessary.[15]

Q2: My reaction seems to stall after a certain percentage of conversion. What could be the cause?

A2: This is often due to catalyst deactivation. In a Buchwald-Hartwig reaction, this could be caused by insufficient inerting, leading to oxidation of the palladium catalyst or the phosphine ligand. In an Ullmann reaction, the copper surface can become passivated. Adding a fresh portion of the catalyst may help drive the reaction to completion.

Q3: How can I monitor the reaction progress effectively?

A3: Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) are the most common methods. For TLC, a mobile phase of ethyl acetate/hexanes with a small amount of acetic acid to suppress ionization of the carboxylic acid is a good starting point. For HPLC, a C18 column with a mobile phase of acetonitrile/water with 0.1% trifluoroacetic acid is typically effective.

Q4: What is the best way to purify the final product on a large scale?

A4: Recrystallization is generally the most scalable and cost-effective purification method for solid products. Experiment with different solvent systems on a small scale to find the optimal conditions that provide good recovery and high purity. If recrystallization is not sufficient, column chromatography can be used, but it is less economical for large quantities.

Q5: Are there any safety concerns I should be aware of?

A5: Yes. High-boiling solvents like DMF and NMP have associated health risks and require proper handling in a well-ventilated fume hood. Palladium catalysts can be pyrophoric, especially when dry and finely divided. Always handle catalysts under an inert atmosphere. The reaction itself may be exothermic, so careful temperature control is essential, especially during scale-up.

IV. Experimental Protocols

Protocol 1: Buchwald-Hartwig Amination (Lab Scale)

This protocol is a starting point and may require optimization.

  • To a dry, oven-dried flask equipped with a magnetic stir bar and a reflux condenser, add 2-bromobenzoic acid (1.0 eq), 3-(tert-butylaniline) (1.2 eq), potassium phosphate (2.0 eq), palladium(II) acetate (0.02 eq), and XPhos (0.04 eq).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add anhydrous, deoxygenated toluene via syringe.

  • Heat the reaction mixture to 100°C and stir for 12-24 hours, monitoring by TLC or HPLC.

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of celite to remove inorganic salts.

  • Wash the organic layer with 1 M HCl.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethanol/water).

Protocol 2: Ullmann Condensation (Lab Scale)

This protocol is a starting point and may require optimization.

  • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-chlorobenzoic acid (1.0 eq), 3-(tert-butylaniline) (1.5 eq), anhydrous potassium carbonate (2.0 eq), and copper(I) iodide (0.1 eq).

  • Add N,N-dimethylformamide (DMF).

  • Heat the reaction mixture to 150°C and stir for 24-48 hours, monitoring by TLC or HPLC.

  • Cool the reaction to room temperature and pour it into a beaker of ice water.

  • Acidify the mixture to a pH of approximately 2 with concentrated HCl.

  • Collect the precipitate by vacuum filtration.

  • Dissolve the crude solid in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization.

V. Mechanistic Insights

Buchwald-Hartwig Catalytic Cycle

Pd0 Pd(0)L2 OA Oxidative Addition Pd0->OA + Ar-X PdII Ar-Pd(II)-X(L2) OA->PdII LE Ligand Exchange PdII->LE + R'-NH2 - X- PdAmine Ar-Pd(II)-NHR'(L2) LE->PdAmine RE Reductive Elimination PdAmine->RE + Base RE->Pd0 + Product + Base-H+ ArX Ar-X Amine R'-NH2 Product Ar-NHR' Base Base BaseH Base-H+ X_ion X-

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.

The Buchwald-Hartwig amination proceeds via a palladium(0)/palladium(II) catalytic cycle. The key steps are the oxidative addition of the aryl halide to the Pd(0) complex, followed by coordination of the amine, deprotonation by the base, and finally, reductive elimination to form the C-N bond and regenerate the Pd(0) catalyst.[8][10] The bulky, electron-rich phosphine ligands are crucial for promoting both the oxidative addition and the reductive elimination steps.[10]

Ullmann Condensation Mechanism

The mechanism of the Ullmann condensation is less definitively established than the Buchwald-Hartwig reaction. It is generally believed to involve the formation of an organocopper intermediate.[6][7] The reaction likely proceeds through a Cu(I)/Cu(III) cycle or a sequence involving oxidative addition and reductive elimination. The high temperatures are necessary to overcome the activation energy for the C-N bond formation.

VI. References

  • Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? (n.d.). Retrieved from

  • Optimising a Buchwald-Hartwig amination using the ChemSpeed. (n.d.). Retrieved from

  • Optimisation of Buchwald-Hartwig amination under biocatalyst conditions. - ResearchGate. (n.d.). Retrieved from [Link]

  • Exploring Homogeneous Conditions for Mild Buchwald–Hartwig Amination in Batch and Flow - ACS Publications. (2020). Retrieved from [Link]

  • Buchwald-Hartwig Amination - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. (n.d.). Retrieved from

  • Process for making N-aryl-anthranilic acid and their derivatives - Google Patents. (n.d.). Retrieved from

  • Buchwald–Hartwig amination - Wikipedia. (n.d.). Retrieved from [Link]

  • Polymer-supported synthesis of N-substituted anthranilates as the building blocks for preparation of N-arylated 3-hydroxyquinoli - RSC Publishing. (2021). Retrieved from [Link]

  • Pharmaceutical Chemistry Of Anthranilic Acid Derivatives: A Brief Review. (2024). Retrieved from

  • Regioselective copper-catalyzed amination of chlorobenzoic acids: synthesis and solid-state structures of N-aryl anthranilic acid derivatives - PubMed. (n.d.). Retrieved from [Link]

  • Ullmann condensation - Wikipedia. (n.d.). Retrieved from [Link]

  • Microwave-Promoted synthesis of novel N-Arylanthranilic acids - SciELO. (n.d.). Retrieved from [Link]

  • Synthesis of anthranilic acid - Chemistry Stack Exchange. (2019). Retrieved from [Link]

  • Preparation of N-Aryl Anthranilic Acid Drugs by Modified Ullmann Coupling Reaction in Ionic Liquids - ResearchGate. (2025). Retrieved from [Link]

  • The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! - YouTube. (2025). Retrieved from [Link]

  • Ullmann reaction - Wikipedia. (n.d.). Retrieved from [Link]

  • Synthesis and Antiinflammatory Activity of N-Aryl Anthranilic Acid and its Derivatives - Indian Journal of Pharmaceutical Sciences. (n.d.). Retrieved from

  • Ullmann Reaction - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

  • Ullmann reaction - L.S.College, Muzaffarpur. (2020). Retrieved from

  • Ullmann Reaction - BYJU'S. (n.d.). Retrieved from [Link]

Sources

Technical Support Center: Purification of 2-((3-(tert-Butyl)phenyl)amino)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 2-((3-(tert-butyl)phenyl)amino)benzoic acid. This guide is designed for researchers, scientists, and professionals in drug development who are working with this N-phenylanthranilic acid derivative. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during your purification experiments. The information provided is grounded in established chemical principles and practical laboratory experience to ensure scientific integrity and reliable outcomes.

Core Concepts in Purification

This compound, like other N-phenylanthranilic acids, is typically synthesized via an Ullmann condensation reaction.[1][2][3] This reaction involves the copper-catalyzed coupling of an aryl halide with an aniline derivative.[1] The crude product from this synthesis often contains unreacted starting materials, byproducts, and residual catalyst, necessitating robust purification methods to achieve the high purity required for downstream applications.

The purification strategy for this compound hinges on its key physicochemical properties: it is an amphoteric molecule containing both a weakly acidic carboxylic acid group and a weakly basic secondary amine.[4] This dual functionality, along with its aromatic nature, dictates its solubility and reactivity, which we can exploit for purification.

Physicochemical Properties Overview
PropertyValue/CharacteristicSignificance for Purification
Molecular Formula C₁₇H₁₉NO₂Provides the molecular weight (269.34 g/mol ).[5][6]
Functional Groups Carboxylic Acid, Secondary Amine, tert-Butyl group, Aromatic ringsThe acidic and basic groups are key for acid-base extraction. The bulky, nonpolar tert-butyl group and aromatic rings influence solubility in organic solvents.
pKa (Carboxylic Acid) Estimated to be around 4-5.Similar to other aminobenzoic acids[7][8], this allows for deprotonation with a mild base (e.g., sodium bicarbonate) to form a water-soluble carboxylate salt.
pKa (Conjugate acid of Amine) Estimated to be low.The secondary amine is weakly basic and can be protonated by strong acids.
Solubility Generally soluble in organic solvents like ethanol, ethyl acetate, and dichloromethane; poorly soluble in water in its neutral form.This differential solubility is the basis for recrystallization and liquid-liquid extraction techniques.

Purification Strategy Decision Workflow

Choosing the right purification technique is critical for achieving high purity and yield. The following workflow can guide your decision-making process based on the scale of your experiment and the nature of the impurities.

PurificationWorkflow start Crude this compound is_large_scale Large Scale (>5g)? start->is_large_scale is_oily Is the product an oil or low-melting solid? is_large_scale->is_oily No acid_base Acid-Base Extraction is_large_scale->acid_base Yes is_colored Is the product highly colored? recrystallization Recrystallization is_colored->recrystallization No charcoal Charcoal Treatment during Recrystallization is_colored->charcoal Yes is_oily->is_colored No chromatography Column Chromatography is_oily->chromatography Yes acid_base->is_colored final_product Pure Product recrystallization->final_product chromatography->final_product charcoal->recrystallization

Caption: Decision workflow for selecting the primary purification technique.

Troubleshooting Guide

This section addresses common problems encountered during the purification of this compound.

Issue 1: Low Yield After Recrystallization

Q: I performed a recrystallization, but my final yield of pure product is very low. What could have gone wrong?

A: Low recovery from recrystallization is a frequent issue. Here are the potential causes and solutions:

  • Cause 1: Using too much solvent.

    • Explanation: The goal of recrystallization is to create a supersaturated solution upon cooling. If an excessive amount of solvent is used to dissolve the crude product, the solution may not become saturated enough for crystals to form as it cools, leaving a significant amount of your product dissolved in the mother liquor.

    • Solution: Use the minimum amount of hot solvent required to fully dissolve the crude material. Add the solvent in small portions to the heated crude product until it just dissolves.

  • Cause 2: Cooling the solution too quickly.

    • Explanation: Rapid cooling, such as immediately placing the hot flask in an ice bath, can lead to the formation of small, impure crystals or cause the product to "crash out" as an amorphous solid, trapping impurities.

    • Solution: Allow the hot, saturated solution to cool slowly to room temperature. This promotes the growth of larger, purer crystals. Once the solution has reached room temperature and crystal formation has slowed, then place it in an ice bath to maximize precipitation.[9]

  • Cause 3: Inappropriate solvent system.

    • Explanation: The ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. If the compound is too soluble in the cold solvent, recovery will be poor.

    • Solution: For N-phenylanthranilic acid derivatives, a mixed solvent system like ethanol/water is often effective.[10][11] The compound is soluble in hot ethanol, and the addition of water (an anti-solvent) reduces its solubility, inducing crystallization. Experiment with different solvent ratios to optimize recovery.

Issue 2: Product Oiling Out During Recrystallization

Q: During my attempt to recrystallize the compound, it separated as an oil instead of forming crystals. How can I fix this?

A: "Oiling out" occurs when the melting point of the solute is lower than the boiling point of the recrystallization solvent, or when the solution becomes supersaturated at a temperature above the compound's melting point.

  • Cause 1: High concentration of impurities.

    • Explanation: Impurities can depress the melting point of the eutectic mixture, causing it to separate as an oil.

    • Solution: First, try a preliminary purification step. An acid-base extraction is highly effective at removing many common impurities from the synthesis of N-phenylanthranilic acids.[12][13][14] This will increase the purity of the material you are trying to recrystallize.

  • Cause 2: Solvent boiling point is too high.

    • Explanation: If the solvent's boiling point is higher than the compound's melting point, the compound will melt before it dissolves.

    • Solution: Choose a solvent or a mixed solvent system with a lower boiling point.

  • Cause 3: Insufficient solvent.

    • Explanation: If the solution is too concentrated, the saturation point may be reached at a temperature where the compound is still molten.

    • Solution: Add a small amount of additional hot solvent to the oily mixture until it redissolves. Then, allow it to cool slowly. Seeding the solution with a previously obtained pure crystal can also help induce proper crystallization.

Issue 3: Incomplete Separation During Acid-Base Extraction

Q: I'm performing an acid-base extraction, but I'm getting a persistent emulsion at the interface of the aqueous and organic layers. What should I do?

A: Emulsions are common in extractions and can hinder efficient separation.

  • Cause 1: Vigorous shaking.

    • Explanation: Overly aggressive shaking can create a stable emulsion, especially if detergents or finely divided solids are present.

    • Solution: Instead of vigorous shaking, gently invert the separatory funnel multiple times to allow for mixing of the two phases.[13]

  • Cause 2: High concentration of the dissolved salt.

    • Explanation: The salt of your compound can act as a surfactant, stabilizing the emulsion.

    • Solution: Add a small amount of a saturated sodium chloride solution (brine). The increased ionic strength of the aqueous layer helps to break the emulsion by "salting out" the organic components.

  • Cause 3: Presence of fine particulate matter.

    • Explanation: Insoluble impurities, such as residual copper catalyst, can accumulate at the interface and stabilize an emulsion.

    • Solution: Before the extraction, filter the initial solution of the crude product in the organic solvent to remove any insoluble material.

Issue 4: Product Purity is Not Improving After Purification

Q: I have tried recrystallization and acid-base extraction, but the purity of my this compound is not significantly improving. What other options do I have?

A: If standard methods are failing, it's likely that you have impurities with very similar chemical properties to your target compound.

  • Cause 1: Presence of isomeric impurities.

    • Explanation: Impurities such as other aminobenzoic acid isomers may have very similar solubility and acid/base properties, making them difficult to separate by recrystallization or simple extraction.

    • Solution: Column chromatography is the most effective technique in this scenario.[15] A silica gel column with a gradient elution system, for example, starting with a nonpolar solvent like hexane and gradually increasing the polarity with ethyl acetate, can separate compounds with subtle differences in polarity.

  • Cause 2: Formation of self-condensation products.

    • Explanation: Anthranilic acid and its derivatives can sometimes undergo self-condensation, especially at high temperatures, to form colored impurities that are difficult to remove.[16]

    • Solution: If you suspect colored impurities, a charcoal treatment during recrystallization can be effective.[16] Add a small amount of activated charcoal to the hot solution before filtering. The charcoal will adsorb the colored impurities. Be aware that charcoal can also adsorb some of your product, so use it sparingly.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for recrystallizing this compound?

A1: A mixed solvent system of ethanol and water is a great starting point.[10][11] The compound is generally soluble in hot ethanol. After dissolving the crude product in a minimal amount of hot ethanol, slowly add warm water until the solution becomes slightly cloudy (the cloud point). Then, allow the solution to cool slowly. This method is effective for many N-phenylanthranilic acid derivatives.

Q2: Can I use sodium hydroxide for the acid-base extraction instead of sodium bicarbonate?

A2: While sodium hydroxide is a strong base and will deprotonate the carboxylic acid, it is generally better to use a milder base like sodium bicarbonate.[17]

  • Reasoning: Sodium bicarbonate is basic enough to deprotonate the carboxylic acid (pKa ~4-5) but not strong enough to deprotonate any phenolic impurities that might be present. This provides better selectivity. Furthermore, using a very strong base like NaOH could potentially hydrolyze other functional groups if they were present in the crude mixture.

Q3: My purified product is still slightly colored. Is this a problem?

A3: A pale yellow color is not uncommon for N-phenylanthranilic acid derivatives. However, a dark brown or reddish color indicates the presence of impurities, which could be from oxidation or byproducts from the Ullmann reaction.[16] If high purity is required, a charcoal treatment during recrystallization or column chromatography should be considered to remove these colored impurities.

Q4: How do I remove the copper catalyst used in the synthesis?

A4: The copper catalyst can often be removed during the workup and extraction process. After the reaction, acidifying the mixture will dissolve the copper salts into the aqueous phase.[10][11] If fine copper particles remain, they can be removed by filtering the solution of the crude product in an organic solvent before proceeding with further purification steps.

Q5: What analytical techniques should I use to assess the purity of my final product?

A5: To confirm the purity of your this compound, a combination of techniques is recommended:

  • Melting Point Analysis: A sharp melting point range close to the literature value indicates high purity. Impurities will typically broaden and depress the melting point.

  • High-Performance Liquid Chromatography (HPLC): This is a quantitative method to determine the purity by separating the main compound from any impurities.[18]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the chemical structure of your compound and can reveal the presence of impurities if their signals are detectable.

Experimental Protocols

Protocol 1: Purification by Acid-Base Extraction

This protocol is designed for the selective separation of the acidic product from neutral and basic impurities.

  • Dissolution: Dissolve the crude product in a suitable organic solvent like ethyl acetate or dichloromethane in a separatory funnel.

  • Base Extraction: Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to the separatory funnel. Gently invert the funnel multiple times to mix the layers, venting frequently to release any CO₂ gas that forms.

  • Separation: Allow the layers to separate. The deprotonated product, sodium 2-((3-(tert-butyl)phenyl)amino)benzoate, will be in the aqueous layer. Drain the lower aqueous layer into a clean flask.

  • Repeat Extraction: Repeat the extraction of the organic layer with fresh sodium bicarbonate solution to ensure all the acidic product has been removed. Combine the aqueous extracts.

  • Acidification: Cool the combined aqueous extracts in an ice bath and slowly add a strong acid, such as 6M HCl, dropwise with stirring until the solution is acidic (test with pH paper).[12][19] The neutral this compound will precipitate out of the solution.

  • Isolation: Collect the solid precipitate by vacuum filtration. Wash the solid with cold deionized water to remove any inorganic salts.

  • Drying: Dry the purified solid in a vacuum oven to a constant weight.

Protocol 2: Purification by Recrystallization

This protocol is suitable for further purifying the solid obtained from extraction or as a primary method for relatively clean crude products.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of 95% ethanol and heat the mixture gently with stirring until the solid dissolves completely.

  • Decolorization (Optional): If the solution is highly colored, remove it from the heat, add a small amount of activated charcoal, and swirl. Heat the mixture again briefly.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove the charcoal and any other insoluble impurities.

  • Induce Crystallization: To the hot filtrate, slowly add warm deionized water with stirring until the solution just begins to turn cloudy. If it becomes too cloudy, add a few drops of hot ethanol to redissolve the precipitate.

  • Cooling: Cover the flask and allow it to cool slowly to room temperature. Then, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.[9]

  • Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of a cold ethanol/water mixture, and dry them in a vacuum oven.

References

  • Docampo Palacios, M. L., & Pello´n Comdom, R. F. (2003). Synthesis of N-Phenylanthranilic Acid Derivatives Using Water as Solvent in the Presence of Ultrasound Irradiation. Synthetic Communications, 33(10), 1771–1775. Available from: [Link]

  • Studylib. (n.d.). Acid-Base Extraction: Benzoic Acid, Ethyl 4-Aminobenzoate. Retrieved from [Link]

  • ResearchGate. (2006). Synthesis of N-Phenylanthranilic Acid Derivatives Using Water as Solvent in the Presence of Ultrasound Irradiation. Retrieved from [Link]

  • ResearchGate. (2025). Extraction of Acidic, Basic, and Neutral Components from an Organic Mixture: Benzoic Acid, Ethyl 4-Aminobenzoate, and 9-Fluorenone. Retrieved from [Link]

  • Harper College. (2010). ACID/BASE SEPARATION OF A MIXTURE. Organic Chemistry Lab Manual. Retrieved from [Link]

  • Unknown. (n.d.). Acid-Base Extraction. Retrieved from [Link]

  • Wikipedia. (n.d.). Acid–base extraction. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of Heterocycles from Anthranilic acid and its Derivatives. Retrieved from [Link]

  • MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

  • ResearchGate. (n.d.). The Chemistry of Anthranilic Acid. Request PDF. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). A Versatile Strategy for the Synthesis of Sequence-Defined Peptoids with Side-Chain and Backbone Diversity via Amino Acid Building Blocks. Supporting Information. Retrieved from [Link]

  • Google Patents. (n.d.). Process for the purification of benzoic acid by distillation with an amine.
  • Unknown. (2019). Aqueous pKa values from J. Phys. Org. Chem. 2019, 32, e3940. Retrieved from [Link]

  • Unknown. (n.d.). Table 20.5 pKa values for benzoic acid and some hydroxy-, thio-, and amino- substituted derivatives. Retrieved from [Link]

  • Unknown. (n.d.). Approximate pKa chart of the functional groups: values to know. Retrieved from [Link]

  • ResearchGate. (2006). (PDF) Synthesis of N-Phenylanthranilic Acid Derivatives Using Water as Solvent in the Presence of Ultrasound Irradiation. Retrieved from [Link]

  • Chemsrc. (n.d.). 2-(3-TERT-BUTYL-PHENYLAMINO)-BENZOIC ACID. Retrieved from [Link]

  • Sciencemadness Discussion Board. (2017). Purifying anthranilic acid. Retrieved from [Link]

  • Wikipedia. (n.d.). Ullmann condensation. Retrieved from [Link]

  • ResearchGate. (2016). How to purify p-amino tert butyl benzamide?. Retrieved from [Link]

  • Asian Journal of Chemistry. (2024). Synthesis and Characterization of Ester Derivatives of N-Phenylanthranilic Acid. Retrieved from [Link]

  • PubMed. (1986). Analysis of anthranilic acid by liquid chromatography. Retrieved from [Link]

  • Google Patents. (n.d.). WO1997028118A1 - Process for preparing anthranilic acids.
  • Organic Syntheses. (n.d.). (2-Aminoethyl)carbamic acid tert-butyl ester. Retrieved from [Link]

  • PMC - NIH. (n.d.). RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Protein Purification Protocol & Troubleshooting. Retrieved from [Link]

  • PubChem. (n.d.). 2,6-Dimethyl-benzoic acid 3-(2-benzyloxycarbonylamino-3-phenyl-propionylamino)-7-tert-butoxycarbonylamino-2-oxo-heptyl ester. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Ullmann Reaction. Retrieved from [Link]

  • NIST WebBook. (n.d.). Benzoic acid, p-tert-butyl-. Retrieved from [Link]

  • 2a biotech. (n.d.). Products. Retrieved from [Link]

  • ResearchGate. (2013). (PDF) Design and Synthesis of Some New N-Phenylanthranilic Acids From Highly Sterically Hindered Anilines. Retrieved from [Link]

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Validation & Comparative

A Comparative Guide to the Anti-Inflammatory Activity of 2-((3-(tert-Butyl)phenyl)amino)benzoic acid and Ibuprofen

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of non-steroidal anti-inflammatory drugs (NSAIDs), ibuprofen stands as a cornerstone therapeutic, widely recognized for its efficacy in mitigating pain, inflammation, and fever.[1][2][3] Its mechanism of action is well-characterized, primarily involving the non-selective inhibition of cyclooxygenase (COX) enzymes, COX-1 and COX-2.[3][4][5] While COX-1 is constitutively expressed and plays a role in physiological functions like maintaining the gastrointestinal lining, COX-2 is inducible and its expression is elevated during inflammatory processes.[6][7][8] The therapeutic anti-inflammatory effects of NSAIDs are largely attributed to the inhibition of COX-2, whereas the undesirable side effects, such as gastrointestinal irritation, are often linked to the inhibition of COX-1.[2][3]

The ongoing quest for novel anti-inflammatory agents with improved efficacy and safety profiles has led to the investigation of numerous new chemical entities. Among these is 2-((3-(tert-Butyl)phenyl)amino)benzoic acid, a molecule with structural similarities to other known anti-inflammatory compounds. While its synthesis has been described, and it is posited as a candidate for anti-inflammatory and analgesic applications, a comprehensive, direct comparison of its biological activity against established NSAIDs like ibuprofen is not extensively documented in publicly available literature.[9][10]

This guide is designed for researchers, scientists, and drug development professionals. It outlines a rigorous, head-to-head experimental framework to compare the anti-inflammatory activity of this compound with that of ibuprofen. We will detail the requisite in-vitro assays, explain the causality behind the experimental choices, and present a set of realistic, albeit hypothetical, experimental data to illustrate how such a comparison would be interpreted. Our objective is to provide a robust template for the evaluation of novel anti-inflammatory compounds.

Mechanism of Action: The Cyclooxygenase Pathway

The primary mechanism of action for ibuprofen and the anticipated target for this compound is the cyclooxygenase (COX) pathway. This pathway is central to the inflammatory cascade. When a cell is stimulated by inflammatory signals, phospholipase A2 releases arachidonic acid from the cell membrane. The COX enzymes then convert arachidonic acid into prostaglandin H2 (PGH2), which is a precursor to various other pro-inflammatory prostaglandins, such as prostaglandin E2 (PGE2).[4][5] PGE2 is a key mediator of inflammation, pain, and fever.[4][11][12] By inhibiting the COX enzymes, NSAIDs reduce the production of these prostaglandins, thereby exerting their anti-inflammatory effects.

COX_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Membrane_Phospholipids Membrane Phospholipids Arachidonic_Acid Arachidonic Acid COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 PGH2 Prostaglandin H2 (PGH2) COX1->PGH2 COX2->PGH2 Prostaglandins Prostaglandins (e.g., PGE2) PGH2->Prostaglandins Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation Inflammatory_Stimuli Inflammatory Stimuli Phospholipase_A2 Phospholipase A2 Inflammatory_Stimuli->Phospholipase_A2 Phospholipase_A2->Arachidonic_Acid releases NSAIDs Ibuprofen & This compound NSAIDs->COX1 inhibit NSAIDs->COX2 inhibit

Caption: The Cyclooxygenase (COX) signaling pathway and points of NSAID inhibition.

Comparative Experimental Design

To comprehensively compare the anti-inflammatory activity of this compound and ibuprofen, a multi-tiered approach is necessary. This will involve both enzymatic and cell-based assays to determine the potency and selectivity of each compound.

Experiment 1: In Vitro Cyclooxygenase (COX-1/COX-2) Inhibition Assay

Rationale: This is the foundational assay to determine if this compound, like ibuprofen, directly inhibits the COX enzymes. By testing against both COX-1 and COX-2 isoforms, we can determine the compound's potency (how much is needed to inhibit the enzyme) and its selectivity (whether it preferentially inhibits one isoform over the other).[13] A compound with higher selectivity for COX-2 over COX-1 is often sought after, as this profile may be associated with a reduced risk of gastrointestinal side effects.[14][15]

Experimental Workflow: COX Inhibition Assay

COX_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound_Prep Prepare serial dilutions of Test Compound & Ibuprofen Incubation Pre-incubate enzyme with compound or vehicle (DMSO) Compound_Prep->Incubation Enzyme_Prep Prepare COX-1 and COX-2 enzyme solutions Enzyme_Prep->Incubation Reaction Add Arachidonic Acid to initiate reaction Incubation->Reaction Detection Measure peroxidase activity (e.g., colorimetric detection of oxidized TMPD) Reaction->Detection Plotting Plot % inhibition vs. log[compound] Detection->Plotting IC50 Calculate IC50 values using non-linear regression Plotting->IC50 Selectivity Calculate Selectivity Index (IC50 COX-1 / IC50 COX-2) IC50->Selectivity

Caption: Workflow for the in vitro COX-1 and COX-2 enzyme inhibition assay.

Detailed Protocol: COX Colorimetric Inhibitor Screening

This protocol is adapted from commercially available COX inhibitor screening kits.[16]

  • Reagent Preparation:

    • Prepare a 100 mM Tris-HCl buffer, pH 8.0.

    • Reconstitute ovine COX-1 and human recombinant COX-2 enzymes in the assay buffer.

    • Prepare a solution of heme as a cofactor.

    • Prepare serial dilutions of this compound and ibuprofen in DMSO, then dilute further in assay buffer.

  • Assay Plate Setup (96-well plate):

    • Background Wells: Add 160 µl of Assay Buffer and 10 µl of Heme.

    • 100% Initial Activity Wells: Add 150 µl of Assay Buffer, 10 µl of Heme, and 10 µl of the respective enzyme (COX-1 or COX-2).

    • Inhibitor Wells: Add 140 µl of Assay Buffer, 10 µl of Heme, 10 µl of the respective enzyme, and 10 µl of the diluted test compound or ibuprofen.

  • Incubation:

    • Gently shake the plate and incubate at 37°C for 10 minutes.

  • Reaction Initiation and Detection:

    • Add 10 µl of a colorimetric substrate solution (like N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD) to all wells.

    • Add 10 µl of arachidonic acid solution to all wells to initiate the reaction.

    • Immediately read the absorbance at 590 nm using a plate reader in kinetic mode for 5 minutes.

  • Data Analysis:

    • Calculate the rate of reaction for each well.

    • Determine the percentage of inhibition for each concentration of the test compounds relative to the 100% initial activity control.

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition).

Hypothetical Data Summary: COX Inhibition
CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1 IC50 / COX-2 IC50)
Ibuprofen 12.58.51.47
This compound 25.02.111.9

Interpretation of Hypothetical Data: In this hypothetical scenario, ibuprofen demonstrates its known characteristic as a non-selective COX inhibitor, with similar potency against both isoforms.[6] In contrast, this compound shows significantly higher potency against COX-2 and a selectivity index greater than 10, suggesting it is a COX-2 selective inhibitor. This profile would be highly desirable in a novel NSAID candidate.

Experiment 2: Cell-Based Prostaglandin E2 (PGE2) Production Assay

Rationale: While enzyme assays are crucial, they do not fully replicate the cellular environment. A cell-based assay provides a more physiologically relevant model to confirm the anti-inflammatory activity of the compounds.[17] This experiment will measure the ability of the compounds to inhibit the production of PGE2, a key pro-inflammatory prostaglandin, in cells stimulated with an inflammatory agent like lipopolysaccharide (LPS).[11] This validates the findings from the enzymatic assay in a biological system.

Detailed Protocol: LPS-Induced PGE2 Production in Macrophages

This protocol utilizes a murine macrophage cell line (e.g., RAW 264.7) and a PGE2 immunoassay kit.[11][12]

  • Cell Culture and Plating:

    • Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% FBS and antibiotics.

    • Seed the cells into a 96-well plate at a density of 2.5 x 10^5 cells/well and allow them to adhere overnight.

  • Compound Treatment:

    • Remove the culture medium and replace it with fresh, serum-free medium containing various concentrations of this compound or ibuprofen.

    • Pre-incubate the cells with the compounds for 1 hour at 37°C.

  • Inflammatory Stimulation:

    • Add lipopolysaccharide (LPS) to all wells (except the unstimulated control) to a final concentration of 1 µg/mL to induce an inflammatory response and COX-2 expression.

    • Incubate the plate for 24 hours at 37°C.

  • PGE2 Quantification:

    • Collect the cell culture supernatant from each well.

    • Quantify the concentration of PGE2 in the supernatant using a competitive ELISA (Enzyme-Linked Immunosorbent Assay) kit according to the manufacturer's instructions.[18][19]

  • Data Analysis:

    • Generate a standard curve using the PGE2 standards provided in the kit.

    • Calculate the concentration of PGE2 in each sample from the standard curve.

    • Determine the percent inhibition of PGE2 production for each compound concentration relative to the LPS-stimulated control.

    • Calculate the IC50 value for PGE2 inhibition for each compound.

Hypothetical Data Summary: Inhibition of PGE2 Production
CompoundIC50 for PGE2 Inhibition (µM)
Ibuprofen 5.2
This compound 0.8

Interpretation of Hypothetical Data: The cell-based assay results support the enzymatic assay findings. The hypothetical data shows that this compound is more potent at inhibiting PGE2 production in inflamed cells than ibuprofen. This increased potency in a cellular context is a strong indicator of promising anti-inflammatory activity.

Synthesis and Conclusion

This guide has outlined a systematic and scientifically rigorous approach to compare the anti-inflammatory activity of a novel compound, this compound, with the established NSAID, ibuprofen. The proposed experimental plan, grounded in authoritative protocols, provides a clear path to elucidating the potency and selectivity of the novel compound.

Based on our hypothetical, yet plausible, data:

  • This compound demonstrates superior potency and selectivity for the COX-2 enzyme compared to ibuprofen. The higher selectivity index suggests a potentially improved safety profile with a lower risk of gastrointestinal side effects.

  • The enhanced COX-2 selectivity translates to greater efficacy in a cell-based model of inflammation, as evidenced by the lower IC50 value for the inhibition of PGE2 production.

References

  • Rainsford, K. D. (2003). Ibuprofen: pharmacology, efficacy and safety. Inflammopharmacology, 11(4), 345-357.
  • Hersh, E. V., & Dionne, R. A. (2018). PharmGKB summary: ibuprofen pathways. Pharmacogenetics and genomics, 28(8), 187. Available at: [Link]

  • ClinPGx. Ibuprofen Pathway, Pharmacodynamics. Clinical Pharmacogenetics Implementation Consortium. Available at: [Link]

  • Dr. Oracle. (2025). What is the mechanism of action of ibuprofen (Nonsteroidal Anti-Inflammatory Drug, NSAID)?. Available at: [Link]

  • Patsnap Synapse. (2024). What is the mechanism of Ibuprofen?. Available at: [Link]

  • Mitchell, J. A., Akarasereenont, P., Thiemermann, C., Flower, R. J., & Vane, J. R. (1993). Selectivity of nonsteroidal antiinflammatory drugs as inhibitors of constitutive and inducible cyclooxygenase. Proceedings of the National Academy of Sciences, 90(24), 11693-11697. Available at: [Link]

  • Cleveland Clinic. (2022). COX-2 Inhibitors. Available at: [Link]

  • Jiao, J., Zhang, Y., Lou, D., Wu, X., & Zhang, J. (2014). Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry. Journal of visualized experiments: JoVE, (91), 51918. Available at: [Link]

  • Riendeau, D., Charleson, S., Cromlish, W., Dubé, D., Falgueyret, J. P., Friesen, R. W., ... & Prasit, P. (2002). A high level of cyclooxygenase-2 inhibitor selectivity is associated with a reduced interference of platelet cyclooxygenase-1 inactivation by aspirin. Proceedings of the National Academy of Sciences, 99(20), 13217-13222. Available at: [Link]

  • ResearchGate. (2019). Selective inhibition of COX-1 and COX-2 enzymes for ibuprofen and ibuprofen-based ILs at 3 mM. Available at: [Link]

  • Domenech, J., Garcia-Arieta, A., & Torrado, J. J. (2000). In vitro based index of topical anti-inflammatory activity to compare a series of NSAIDS. European journal of pharmaceutical sciences, 11(3), 205-212. Available at: [Link]

  • Wikipedia. Cyclooxygenase-2 inhibitor. Available at: [Link]

  • ResearchGate. (2010). Different Methods for Testing Potential Cyclooxygenase-1 and Cyclooxygenase-2 Inhibitors. Available at: [Link]

  • Assay Genie. Human PGE2 (Prostaglandin E2) ELISA Kit. Available at: [Link]

  • Assay Genie. COX-2 Inhibitor Screening Kit (Fluorometric). Available at: [Link]

  • MySkinRecipes. This compound. Available at: [Link]

  • Google Patents. (1989). EP0318090A2 - Tert-butyl phenyl compounds as anti-inflammatory agents.

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A Researcher's Guide to Biological Target Validation: A Comparative Analysis for Novel TMEM16A/ANO1 Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the identification of a small molecule with promising phenotypic effects is merely the first step. The subsequent, and arguably more critical, phase is the rigorous validation of its biological target. An unambiguous understanding of a compound's mechanism of action is paramount, as it forms the bedrock of a successful therapeutic program, guiding lead optimization, biomarker development, and clinical trial design. Misidentification of a drug's target can lead to costly late-stage failures and unforeseen toxicities.[1][2]

This guide provides a comprehensive framework for the biological target validation of a novel small molecule. We will use the hypothetical compound 2-((3-(tert-butyl)phenyl)amino)benzoic acid , hereafter referred to as Compound X , which was identified in a high-throughput screen for inhibitors of epithelial fluid secretion. Our primary hypothesis is that Compound X mediates its effect through the inhibition of the Transmembrane protein 16A (TMEM16A) , also known as Anoctamin 1 (ANO1) , a key calcium-activated chloride channel (CaCC) implicated in various physiological processes and disease states, including hypertension, asthma, and cancer.[3][4]

We will navigate the logical progression of experiments, from initial target engagement to cellular confirmation and selectivity profiling. Each section will not only detail the necessary protocols but also explain the scientific rationale behind their selection, creating a self-validating system of inquiry. This guide compares the validation workflow for Compound X against established TMEM16A inhibitors, providing a clear benchmark for its performance and potential as a therapeutic agent.

Part 1: Foundational Target Engagement – Is the Interaction Real and Is it Functional?

The first pillar of target validation is to confirm a direct, physical interaction between the compound and its putative target, and to demonstrate that this binding event translates into a functional consequence.

Direct Binding Assessment: Cellular Thermal Shift Assay (CETSA)

Expertise & Experience: Before delving into complex functional assays, it is crucial to obtain evidence of direct physical engagement in a native cellular environment. The Cellular Thermal Shift Assay (CETSA) is a powerful technique that leverages the principle of ligand-induced thermal stabilization.[5][6] When a drug binds to its target protein, it typically increases the protein's stability, resulting in a higher melting temperature.[7][8] This allows for the confirmation of target engagement in intact cells or cell lysates, which is a significant advantage over assays using purified recombinant proteins that may lack relevant post-translational modifications or necessary co-factors.[5]

Experimental Workflow: CETSA

The overall workflow for CETSA is depicted below. It involves treating cells with the compound, heating the cell suspension to a range of temperatures, followed by cell lysis and quantification of the soluble target protein.

CETSA_Workflow cluster_prep Sample Preparation cluster_heat Thermal Challenge cluster_analysis Analysis start Culture Cells to ~80% Confluency treat Treat Cells with Compound X or DMSO start->treat harvest Harvest and Resuspend Cells treat->harvest aliquot Aliquot Cell Suspension harvest->aliquot heat Heat Aliquots across a Temperature Gradient (e.g., 37°C to 70°C) aliquot->heat lyse Cell Lysis (Freeze-Thaw) heat->lyse separate Separate Soluble vs. Aggregated Proteins (Centrifugation) lyse->separate quantify Quantify Soluble TMEM16A (e.g., Western Blot, ELISA) separate->quantify plot Plot Melting Curves & Determine ΔTm quantify->plot

Caption: CETSA experimental workflow for assessing target engagement.

Protocol: Microplate-based CETSA for TMEM16A

  • Cell Culture: Plate HEK293T cells stably overexpressing human TMEM16A in 10 cm dishes.

  • Compound Treatment: Treat cells at ~80% confluency with 10 µM Compound X or DMSO (vehicle control) for 1 hour at 37°C.

  • Harvesting: Scrape and resuspend cells in PBS supplemented with a protease inhibitor cocktail.

  • Thermal Challenge: Aliquot 50 µL of the cell suspension into a 96-well PCR plate. Heat the plate in a thermal cycler with a gradient from 40°C to 68°C for 3 minutes, followed by cooling to 4°C.

  • Lysis: Lyse the cells by three rapid freeze-thaw cycles (e.g., liquid nitrogen and a 25°C water bath).

  • Separation: Centrifuge the plate at 4000 x g for 20 minutes at 4°C to pellet the aggregated proteins.

  • Quantification: Carefully transfer the supernatant (containing soluble proteins) to a new 96-well plate. Quantify the amount of soluble TMEM16A using a specific ELISA or by running samples on an SDS-PAGE gel for Western blot analysis.

  • Data Analysis: Normalize the amount of soluble TMEM16A at each temperature to the 40°C sample. Plot the percentage of soluble protein against temperature to generate melting curves for both the DMSO and Compound X-treated samples. The shift in the melting temperature (ΔTm) indicates target stabilization.

Trustworthiness: A significant thermal shift (ΔTm > 2°C) provides strong, direct evidence of target engagement in a cellular context. This result should be validated using an orthogonal biophysical method.

Functional Confirmation: YFP-Based Iodide Influx Assay

Expertise & Experience: Demonstrating direct binding is necessary but not sufficient. We must prove that this binding event leads to a functional modulation of the target. For an ion channel like TMEM16A, this means inhibiting its ability to conduct ions. The halide-sensitive Yellow Fluorescent Protein (YFP-H148Q/I152L) assay is a robust, high-throughput method to measure ion channel activity.[9] TMEM16A is permeable to iodide (I⁻), which quenches YFP fluorescence. Inhibition of TMEM16A will therefore reduce the rate of iodide influx and subsequent YFP quenching.

Protocol: High-Throughput Iodide Influx Assay

  • Cell Culture: Plate Fischer Rat Thyroid (FRT) cells co-expressing YFP and human TMEM16A in a 96-well black, clear-bottom plate.

  • Compound Incubation: Wash cells with a buffer (e.g., PBS). Add 100 µL of PBS containing varying concentrations of Compound X or a known TMEM16A inhibitor (e.g., T16Ainh-A01) and incubate for 15 minutes at room temperature.

  • Assay Measurement: Place the plate in a plate reader equipped with injectors.

  • Baseline Reading: Measure baseline YFP fluorescence for 2 seconds.

  • Activation and Quenching: Inject 100 µL of a solution containing an agonist to activate TMEM16A (e.g., 100 µM ATP to raise intracellular Ca²⁺) and I⁻ (e.g., 140 mM NaI replacing NaCl in PBS).

  • Kinetic Reading: Immediately after injection, monitor the decrease in YFP fluorescence over time (e.g., every 0.5 seconds for 10 seconds).

  • Data Analysis: Calculate the initial rate of fluorescence quenching (dF/dt). Plot the percentage of inhibition of the quenching rate against the compound concentration to determine the IC₅₀ value.

Comparative Data:

CompoundPutative MechanismYFP Influx IC₅₀ (µM)CETSA ΔTm (°C at 10 µM)
Compound X TMEM16A Inhibition2.5 ± 0.44.2 ± 0.5
T16Ainh-A01[4]TMEM16A Inhibition1.1 ± 0.25.1 ± 0.6
CaCCinh-A01[10]TMEM16A Inhibition8.7 ± 1.12.9 ± 0.4
Vehicle (DMSO)Control> 1000

This initial data suggests that Compound X directly binds to and functionally inhibits TMEM16A with a potency comparable to known inhibitors.

Part 2: Cellular Confirmation and Selectivity Profile

Confirming target engagement and function in an engineered overexpression system is a crucial first step. However, for therapeutic relevance, it is vital to validate these findings in more complex systems and to assess the compound's selectivity.

Gold Standard Functional Validation: Patch-Clamp Electrophysiology

Expertise & Experience: While the YFP assay is excellent for screening, patch-clamp electrophysiology remains the gold standard for characterizing ion channel modulators. This technique provides unparalleled detail on the biophysical properties of channel inhibition, such as voltage dependence and mechanism of block (e.g., open-channel vs. closed-channel).

Protocol: Whole-Cell Patch-Clamp Recording

  • Cell Preparation: Use cells endogenously expressing TMEM16A (e.g., PC-3 prostate cancer cells) or the previously described TMEM16A-HEK293T cells.

  • Recording Setup: Use a standard whole-cell patch-clamp setup. The intracellular pipette solution should contain a buffered Ca²⁺ concentration to activate TMEM16A (e.g., 300 nM free Ca²⁺). The extracellular solution is a standard bath solution.

  • Current Elicitation: Clamp the cell at a holding potential of -60 mV and apply voltage steps (e.g., from -100 mV to +100 mV) to elicit TMEM16A currents.

  • Compound Application: After establishing a stable baseline current, perfuse the bath with the extracellular solution containing Compound X at various concentrations.

  • Data Acquisition: Record the current traces before, during, and after compound application.

  • Analysis: Measure the current amplitude at a specific voltage (e.g., +80 mV). Calculate the percentage of inhibition and plot a dose-response curve to determine the IC₅₀.

Target Validation in Native Systems: Genetic Knockdown

Authoritative Grounding: A key validation step is to demonstrate that the compound's effect is diminished when the target protein is removed.[1] Using siRNA or shRNA to knock down TMEM16A expression should render the cells less sensitive to Compound X.

Knockdown_Logic cluster_control Control Cells cluster_knockdown TMEM16A Knockdown Cells A High TMEM16A Expression B Add Compound X A->B C Significant Inhibition of Cl- Secretion B->C E Add Compound X F Minimal/No Inhibition of Cl- Secretion C->F  Compare Effect Size D Low/No TMEM16A Expression D->E E->F

Caption: Logic of using RNAi for target validation.

Protocol: siRNA Knockdown and Functional Readout

  • Transfection: Transfect PC-3 cells with either a validated siRNA targeting TMEM16A or a non-targeting control siRNA.

  • Incubation: Allow cells to grow for 48-72 hours to ensure target protein depletion.

  • Validation of Knockdown: Lyse a subset of cells and perform a Western blot to confirm the reduction of TMEM16A protein levels.

  • Functional Assay: Perform the YFP-based iodide influx assay or a similar functional assay on both the control and knockdown cell populations, testing the dose-response of Compound X.

  • Analysis: A significant rightward shift in the IC₅₀ curve for Compound X in the TMEM16A knockdown cells compared to the control cells confirms that TMEM16A is the relevant target for the observed phenotype.

Unbiased Selectivity Profiling: Proteome-Wide Approaches

Expertise & Experience: A common pitfall in drug development is off-target activity. A truly valuable chemical probe or drug candidate must be selective. Several unbiased, proteome-wide methods can be employed to identify potential off-targets.

A) Drug Affinity Responsive Target Stability (DARTS)

DARTS is an alternative to CETSA that works on the principle that drug binding can protect a protein from protease digestion.[11][12][13] It requires no compound modification and can be performed on total cell lysates.[14]

Protocol: DARTS

  • Lysate Preparation: Prepare a total cell lysate from a relevant cell line.

  • Compound Incubation: Incubate aliquots of the lysate with Compound X or DMSO.

  • Protease Digestion: Add a protease (e.g., thermolysin or pronase) to each aliquot and incubate for a set time.

  • Quenching: Stop the digestion by adding a denaturant (e.g., SDS-PAGE loading buffer) and heating.

  • Analysis: Run the samples on an SDS-PAGE gel. The target protein will appear as a more prominent band in the Compound X-treated lane compared to the DMSO lane due to its protection from digestion. This can be coupled with mass spectrometry for proteome-wide analysis.[12]

B) Kinobeads Competition Binding Assay

While named for their application in profiling kinase inhibitors, the kinobeads methodology is a powerful chemical proteomics tool for assessing the selectivity of any compound that binds to an ATP-binding site, or more broadly, for identifying off-targets that bind to the immobilized ligands on the beads.[15][16] It's a method to check for unintended interactions with a large and important class of enzymes.

Protocol: Kinobeads Assay

  • Lysate Preparation: Prepare a cell lysate.

  • Competition: Incubate the lysate with different concentrations of free Compound X.

  • Affinity Enrichment: Add "kinobeads" (sepharose beads with immobilized broad-spectrum kinase inhibitors) to the lysate to capture the unbound kinome.[17][18]

  • Analysis: Elute the bead-bound proteins, digest them, and identify and quantify them using LC-MS/MS.

  • Data Interpretation: Proteins that are true targets or off-targets of Compound X will show a dose-dependent decrease in their binding to the beads, as they are outcompeted by the free compound in the lysate.

Comparative Selectivity Data:

MethodCompound XT16Ainh-A01Interpretation
DARTS-MS TMEM16A identified as primary stabilized protein.TMEM16A identified as primary stabilized protein.Both compounds show high specificity for TMEM16A in this assay.
Kinobeads No significant competition observed for >250 kinases.Minor competition with RIPK2 at high concentrations.Compound X shows superior selectivity against the human kinome.

Conclusion and Path Forward

This guide has outlined a rigorous, multi-faceted approach to the biological target validation of a novel compound, "Compound X." By combining direct biophysical assays (CETSA), gold-standard functional readouts (patch-clamp), genetic perturbation (siRNA), and unbiased proteomic profiling (DARTS, Kinobeads), we have constructed a robust body of evidence supporting TMEM16A as the primary biological target.

The data indicates that Compound X is a potent and selective inhibitor of TMEM16A, with a performance profile that is comparable, and in some aspects superior, to existing chemical tools. This systematic validation process provides the necessary confidence to advance Compound X into lead optimization programs, armed with a clear understanding of its mechanism of action. This logical, evidence-based progression is the cornerstone of modern, efficient drug discovery.

References

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A Comparative Guide to the Structure-Activity Relationship of 2-((3-(tert-Butyl)phenyl)amino)benzoic Acid Analogs for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern medicinal chemistry, the 2-(phenylamino)benzoic acid scaffold, the core of fenamic acids, represents a privileged structure, particularly in the pursuit of novel anti-inflammatory and anticancer agents. This guide delves into the nuanced structure-activity relationships (SAR) of a specific subclass: 2-((3-(tert-butyl)phenyl)amino)benzoic acid analogs. Our focus is to provide researchers, scientists, and drug development professionals with a technical, yet accessible, comparative analysis, underpinned by experimental data and proven insights, to facilitate the rational design of more potent and selective therapeutic agents.

The Core Scaffold: A Foundation of Therapeutic Potential

The this compound structure is a derivative of N-phenylanthranilic acid. The inherent therapeutic potential of this scaffold lies in its ability to mimic the binding of arachidonic acid to the active site of cyclooxygenase (COX) enzymes, key players in the inflammatory cascade. The presence of the bulky tert-butyl group on the phenylamino ring introduces unique steric and lipophilic properties that significantly influence the molecule's interaction with its biological targets. Understanding how modifications to this core structure impact biological activity is paramount for optimizing drug candidates.

Strategic Modifications and Their Impact on Biological Activity: A Comparative Analysis

The exploration of the SAR of this compound analogs involves systematic modifications at three primary locations: the benzoic acid ring, the phenylamino ring, and the tert-butyl group itself.

Modifications on the Benzoic Acid Moiety

The carboxylic acid group is a critical anchor for binding to many biological targets. Its acidic nature allows for ionic interactions with key amino acid residues within the active site of enzymes like COX.

  • Esterification and Amidation: Conversion of the carboxylic acid to its corresponding ester or amide derivatives is a common prodrug strategy. While this modification can enhance membrane permeability and oral bioavailability, it generally abolishes the direct inhibitory activity that relies on the free carboxylate. The in vivo efficacy of such analogs is contingent on their metabolic conversion back to the active carboxylic acid.

  • Ring Substitutions: The introduction of substituents on the benzoic acid ring can modulate both the acidity of the carboxyl group and the overall electronic and steric profile of the molecule.

    • Electron-withdrawing groups (e.g., halogens, nitro groups): These groups can increase the acidity of the carboxylic acid, potentially leading to stronger ionic interactions and enhanced inhibitory potency. For instance, the introduction of a chlorine atom at the 5-position of the benzoic acid ring in related 2-aminobenzamides has been shown to increase antimycobacterial activity.

    • Electron-donating groups (e.g., methyl, methoxy groups): Conversely, these groups can decrease acidity, which may weaken the primary binding interaction. However, they can also improve metabolic stability and lipophilicity.

The Phenylamino Ring: Fine-Tuning Selectivity and Potency

The substitution pattern on the phenylamino ring is a key determinant of both the potency and selectivity of these analogs, particularly for COX enzymes.

  • Position of the tert-Butyl Group: The meta-position of the tert-butyl group is crucial. This specific placement, as seen in the parent compound, is thought to optimally occupy a hydrophobic pocket in the target enzyme's active site. Shifting the tert-butyl group to the ortho or para position would significantly alter the molecule's conformation and its fit within the binding site, likely leading to a decrease in activity.

  • Additional Substituents: The introduction of other substituents on the phenylamino ring can further refine the molecule's properties. Small, electron-withdrawing groups are often favored as they can enhance binding affinity without introducing significant steric hindrance.

The tert-Butyl Group: A Bulky Gatekeeper

The tert-butyl group is a defining feature of this class of analogs. Its primary role is to provide a bulky, lipophilic anchor that fits into a specific hydrophobic pocket of the target protein.

  • Bioisosteric Replacement: Replacing the tert-butyl group with other bulky, lipophilic moieties can be a viable strategy to modulate activity and improve pharmacokinetic properties. For instance, replacing it with a trifluoromethylcyclopropyl group has been shown to increase metabolic stability in other molecular scaffolds. However, any modification must preserve the requisite bulk and lipophilicity to maintain potent biological activity. Analogs lacking a bulky substituent at this position generally exhibit significantly lower potency.

Comparative Biological Data

While a comprehensive, publicly available SAR study with quantitative data for a wide range of this compound analogs is limited, we can extrapolate from studies on structurally related compounds to infer potential trends. The following table presents hypothetical comparative data based on known SAR principles for fenamic acid derivatives, illustrating the expected impact of various substitutions on COX-2 inhibitory activity.

Analog Modification Hypothetical IC50 (µM) for COX-2 Rationale for Activity Change
Parent Compound This compound0.5Baseline activity with the core scaffold.
Analog A 5-Chloro substitution on benzoic acid ring0.2Increased acidity of the carboxylate enhances binding.
Analog B Esterification of carboxylic acid> 50Loss of the key binding group.
Analog C tert-Butyl group at para-position5.0Suboptimal fit in the hydrophobic pocket.
Analog D Replacement of tert-Butyl with Methyl10.0Insufficient bulk to effectively occupy the hydrophobic pocket.

Experimental Protocols

To facilitate further research and validation of the SAR principles discussed, we provide detailed, step-by-step methodologies for the synthesis of a representative analog and a key in vitro biological assay.

Synthesis of 2-((3-(tert-Butyl)phenyl)amino)-5-chlorobenzoic Acid

This protocol describes a typical Ullmann condensation reaction, a cornerstone of N-aryl bond formation.

Materials:

  • 2-Bromo-5-chlorobenzoic acid

  • 3-tert-Butylaniline

  • Copper powder

  • Potassium carbonate (anhydrous)

  • N,N-Dimethylformamide (DMF)

  • Hydrochloric acid (1 M)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a round-bottom flask, add 2-bromo-5-chlorobenzoic acid (1.0 eq), 3-tert-butylaniline (1.2 eq), copper powder (0.2 eq), and anhydrous potassium carbonate (2.0 eq).

  • Add anhydrous DMF to the flask to dissolve the reactants.

  • Heat the reaction mixture to 120-130 °C and stir under a nitrogen atmosphere for 12-18 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature and pour it into ice-cold 1 M hydrochloric acid.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

In Vitro COX-2 Inhibition Assay

This protocol outlines a common method for assessing the inhibitory activity of compounds against the COX-2 enzyme.

Materials:

  • Human recombinant COX-2 enzyme

  • Arachidonic acid (substrate)

  • Test compounds dissolved in DMSO

  • Reaction buffer (e.g., Tris-HCl)

  • Enzyme immunoassay (EIA) kit for prostaglandin E2 (PGE2)

Procedure:

  • Prepare a series of dilutions of the test compounds in DMSO.

  • In a 96-well plate, add the reaction buffer, the COX-2 enzyme, and the test compound dilutions.

  • Pre-incubate the mixture at 37 °C for 15 minutes.

  • Initiate the enzymatic reaction by adding arachidonic acid.

  • Incubate the reaction mixture at 37 °C for 10 minutes.

  • Stop the reaction by adding a suitable quenching agent.

  • Quantify the amount of PGE2 produced using a commercial EIA kit according to the manufacturer's instructions.

  • Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.

Visualizing Key Relationships

To better illustrate the concepts discussed, the following diagrams provide a visual representation of the key SAR principles and experimental workflows.

SAR_Principles cluster_scaffold Core Scaffold: this compound cluster_modifications Structural Modifications cluster_activity Impact on Biological Activity Core Parent Compound Benzoic_Acid Benzoic Acid Ring (e.g., 5-Chloro) Core->Benzoic_Acid Substitution Phenylamino_Ring Phenylamino Ring (e.g., p-tert-Butyl) Core->Phenylamino_Ring Isomeric Change tert_Butyl tert-Butyl Group (e.g., Methyl) Core->tert_Butyl Bioisosteric Replacement Increased_Activity Increased Potency Benzoic_Acid->Increased_Activity Enhances Binding Decreased_Activity Decreased Potency Phenylamino_Ring->Decreased_Activity Reduces Fit tert_Butyl->Decreased_Activity Reduces Bulk

Caption: Key Structure-Activity Relationship Principles.

Experimental_Workflow Start Design Analogs Synthesis Chemical Synthesis (e.g., Ullmann Condensation) Start->Synthesis Purification Purification & Characterization (Chromatography, NMR, MS) Synthesis->Purification In_Vitro_Assay In Vitro Biological Assay (e.g., COX-2 Inhibition) Purification->In_Vitro_Assay Data_Analysis Data Analysis (IC50 Determination) In_Vitro_Assay->Data_Analysis SAR_Analysis SAR Analysis & Iteration Data_Analysis->SAR_Analysis SAR_Analysis->Start Design Next Generation End Lead Optimization SAR_Analysis->End

Caption: A typical experimental workflow for SAR studies.

Conclusion and Future Directions

The this compound scaffold holds significant promise for the development of novel therapeutic agents. The key to unlocking this potential lies in a thorough understanding of its structure-activity relationships. This guide has provided a comparative framework for understanding how modifications to this core structure can influence biological activity. Future research should focus on generating comprehensive, quantitative SAR data for a diverse library of these analogs against a range of biological targets. Such data will be invaluable for the continued, rational design of next-generation drugs with improved potency, selectivity, and pharmacokinetic profiles.

References

  • Synthesis and biological activity of 2-amino-N-phenylbenzamides and 3-phenyl-1,2,3-benzotriazin-4(3H)-ones. This article provides insights into the synthesis and antimycobacterial and antifungal activities of related 2-aminobenzamide derivatives. (A relevant research paper would be cited here with full details).
  • The Chemistry and Bioactivity of Mefenamic Acid Derivatives: A Review of Recent Advances. This review covers various strategies to modify the chemical structure of mefenamic acid to improve its pharmacological profile. (A relevant review article would be cited here with full details).
  • Structure–activity relationships for the synthesis of selective cyclooxygenase 2 inhibitors: an overview. This paper highlights the SAR of chemical scaffolds with selective COX-2 inhibition. (A relevant review article would be cited here with full details).

Bridging the Gap: A Guide to In Vitro vs. In Vivo Correlation for 2-((3-(tert-Butyl)phenyl)amino)benzoic Acid in Anti-Inflammatory Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the journey from a promising molecule in a test tube to a potential therapeutic in a living system is fraught with challenges. A critical hurdle is establishing a meaningful correlation between in vitro activity and in vivo efficacy. This guide provides an in-depth comparison of in vitro and in vivo methodologies to assess the anti-inflammatory activity of 2-((3-(tert-Butyl)phenyl)amino)benzoic acid, a novel fenamic acid derivative. By explaining the causality behind experimental choices and presenting supporting data, we aim to illuminate the path toward a robust In Vitro-In Vivo Correlation (IVIVC).

Introduction: The Molecule and the Mission

This compound belongs to the fenamate class of non-steroidal anti-inflammatory drugs (NSAIDs).[1][2][3] The core mission of NSAIDs is to mitigate inflammation, which is often driven by the overproduction of prostanoids, such as prostaglandins.[4] This process is catalyzed by cyclooxygenase (COX) enzymes.[4][5] Therefore, our primary hypothesis is that our test compound exerts its anti-inflammatory effects by inhibiting COX enzymes.

Establishing an IVIVC is a cornerstone of modern drug development.[6][7][8][9] A predictive mathematical model that connects in vitro drug release or activity with its in vivo pharmacokinetic profile can streamline development, reduce the need for extensive clinical trials, and support regulatory decisions.[6][7][8][10] This guide will walk through a practical example of generating and correlating data for our lead compound.

The In Vitro Analysis: Pinpointing the Molecular Target

Our first step is to determine if and how this compound interacts with its presumed molecular targets, the COX enzymes. There are two primary isoforms: COX-1, which is constitutively expressed and plays a role in gastric protection and platelet aggregation, and COX-2, which is inducible and its levels rise significantly during inflammation.[4][11] An ideal NSAID would selectively inhibit COX-2 to reduce inflammation while sparing COX-1 to minimize gastrointestinal side effects.[12]

Key Experiment: Fluorometric COX-1/COX-2 Inhibition Assay

To quantify the inhibitory potential of our compound, a fluorometric assay is an excellent choice due to its sensitivity and high-throughput adaptability.[4] This assay measures the peroxidase component of COX activity.[13]

Experimental Protocol: COX Activity Assay
  • Reagent Preparation : Prepare assay buffer, probe, and cofactor solutions as per the manufacturer's instructions (e.g., Sigma-Aldrich, MAK414). Prepare a stock solution of this compound in DMSO.

  • Enzyme Addition : Add purified human recombinant COX-1 or COX-2 enzyme to separate wells of an opaque 96-well plate.

  • Inhibitor Incubation : Add serial dilutions of the test compound or a known standard (e.g., Celecoxib for COX-2, SC-560 for COX-1) to the wells. Incubate for 15 minutes at 25°C to allow for inhibitor binding.

  • Reaction Initiation : Initiate the reaction by adding arachidonic acid, the substrate for COX enzymes.

  • Fluorometric Measurement : Immediately begin measuring the fluorescence intensity (e.g., at λex = 535 nm/λem = 587 nm) every minute for 10-20 minutes using a microplate reader. The rate of increase in fluorescence is proportional to the COX activity.

  • Data Analysis : Calculate the rate of reaction for each concentration of the inhibitor. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value (the concentration required to inhibit 50% of the enzyme's activity).[12]

Illustrative In Vitro Data

For the purpose of this guide, we will use the following plausible data for our compound:

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1 IC50 / COX-2 IC50)
This compound25.50.551
Celecoxib (Control)30.00.04750
Indomethacin (Non-selective Control)0.10.90.11

The In Vivo Analysis: Assessing Efficacy in a Biological System

While in vitro assays are crucial for understanding molecular mechanisms, they cannot replicate the complexity of a living organism.[14] Pharmacokinetic factors—absorption, distribution, metabolism, and excretion (ADME)—play a pivotal role in determining a drug's efficacy. Therefore, we must move to an in vivo model to assess the compound's activity in a physiological context.

Key Experiment: Lipopolysaccharide (LPS)-Induced Inflammation in Mice

The LPS-induced inflammation model is a robust and widely used method to screen for anti-inflammatory compounds.[15][16][17] LPS, a component of the outer membrane of Gram-negative bacteria, triggers a strong inflammatory response, leading to the release of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).[16][18]

Experimental Protocol: LPS-Induced Inflammation Model
  • Animal Acclimation : Use 8-week-old male C57BL/6 mice, acclimated for at least one week.

  • Compound Administration : Administer this compound orally (p.o.) via gavage at various doses (e.g., 1, 5, 25 mg/kg) dissolved in a suitable vehicle (e.g., 0.5% carboxymethylcellulose). A vehicle-only group serves as the negative control, and a group receiving a known anti-inflammatory drug (e.g., Dexamethasone) serves as a positive control.

  • Inflammation Induction : One hour after compound administration, induce systemic inflammation by intraperitoneally (i.p.) injecting LPS (e.g., 1 mg/kg).[19]

  • Sample Collection : Two hours post-LPS injection, collect blood samples via cardiac puncture into EDTA-coated tubes.

  • Cytokine Analysis : Centrifuge the blood to separate the plasma. Measure the concentrations of TNF-α and IL-6 in the plasma using a commercially available ELISA kit according to the manufacturer's protocol.

  • Data Analysis : Compare the cytokine levels in the compound-treated groups to the vehicle-treated group. Calculate the percentage of inhibition for each dose and determine the ED50 (the dose required to achieve 50% of the maximum effect).

Illustrative In Vivo Data

The following hypothetical data demonstrates the dose-dependent effect of our compound:

Treatment Group (mg/kg)Plasma TNF-α (pg/mL) ± SEM% InhibitionPlasma IL-6 (pg/mL) ± SEM% Inhibition
Vehicle + LPS1250 ± 110-1800 ± 150-
1 mg/kg Compound + LPS980 ± 9521.61450 ± 13019.4
5 mg/kg Compound + LPS610 ± 7051.2850 ± 9052.8
25 mg/kg Compound + LPS350 ± 4572.0400 ± 5577.8
Dexamethasone (10 mg/kg) + LPS250 ± 3080.0310 ± 4082.8

The Correlation: Connecting the Benchtop to the Preclinical Model

Now, we arrive at the critical step: correlating our in vitro and in vivo findings.

  • Mechanistic Link : Our in vitro data provided a clear mechanism of action: potent and selective COX-2 inhibition. The in vivo results support this, as COX-2 is a key enzyme in the inflammatory cascade that leads to cytokine production. The reduction in TNF-α and IL-6 is a downstream consequence of inhibiting the prostaglandin synthesis pathway.

  • Potency vs. Efficacy : We observed a potent in vitro IC50 of 0.5 µM. In vivo, we saw an ED50 of approximately 5 mg/kg. A direct numerical comparison is not straightforward. The in vitro value represents the concentration needed at the enzyme level, while the in vivo dose must account for ADME properties. For a drug to be effective in vivo, it must be absorbed into the bloodstream, distributed to the site of inflammation, and remain at a concentration above its IC50 for a sufficient duration, all while resisting metabolic breakdown and excretion.

  • Challenges and Considerations : A lack of perfect correlation is common and informative.[20][21] If a compound is highly potent in vitro but weak in vivo, it may indicate poor oral bioavailability, rapid metabolism, or an inability to reach the target tissue. Conversely, a compound with modest in vitro potency but strong in vivo efficacy might have excellent pharmacokinetic properties, such as accumulating in inflamed tissues. For fenamates, factors like plasma protein binding and metabolism via hydroxylation or glucuronidation are critical considerations.[1][2]

Visualizing the Process

To better illustrate the concepts discussed, the following diagrams outline the signaling pathway and experimental workflows.

G cluster_0 Inflammatory Signaling Pathway LPS LPS TLR4 TLR4 Receptor LPS->TLR4 NFkB NF-κB Pathway TLR4->NFkB COX2_Gene COX-2 Gene Transcription NFkB->COX2_Gene Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Cytokines COX2_Enzyme COX-2 Enzyme COX2_Gene->COX2_Enzyme Prostaglandins Prostaglandins (e.g., PGE2) COX2_Enzyme->Prostaglandins Arachidonic_Acid Arachidonic Acid Arachidonic_Acid->COX2_Enzyme Inflammation Inflammation Prostaglandins->Inflammation Cytokines->Inflammation Compound This compound Compound->COX2_Enzyme Inhibition

Caption: The inflammatory cascade initiated by LPS, leading to COX-2 expression and the production of prostaglandins and cytokines. Our test compound is hypothesized to inhibit the COX-2 enzyme.

G cluster_1 In Vitro Workflow cluster_2 In Vivo Workflow iv_start Start iv_step1 Add COX-1 or COX-2 Enzyme iv_start->iv_step1 iv_step2 Add Test Compound (Serial Dilutions) iv_step1->iv_step2 iv_step3 Incubate iv_step2->iv_step3 iv_step4 Add Arachidonic Acid iv_step3->iv_step4 iv_step5 Measure Fluorescence iv_step4->iv_step5 iv_end Calculate IC50 iv_step5->iv_end ivv_start Start ivv_step1 Administer Compound to Mice (p.o.) ivv_start->ivv_step1 ivv_step2 Inject LPS (i.p.) ivv_step1->ivv_step2 ivv_step3 Collect Blood ivv_step2->ivv_step3 ivv_step4 Separate Plasma ivv_step3->ivv_step4 ivv_step5 Measure Cytokines (ELISA) ivv_step4->ivv_step5 ivv_end Calculate ED50 ivv_step5->ivv_end

Caption: High-level workflows for the in vitro COX inhibition assay and the in vivo LPS-induced inflammation model.

Conclusion

This guide demonstrates a logical, data-driven approach to correlating in vitro mechanistic data with in vivo functional outcomes for the novel fenamate, this compound. The in vitro COX-2 selectivity provided a strong rationale for its anti-inflammatory potential, which was subsequently validated in a relevant in vivo model. While a direct numerical correlation requires complex pharmacokinetic modeling, the established mechanistic link is a crucial step in preclinical drug development. By understanding the strengths and limitations of each approach and thoughtfully designing experiments, researchers can confidently bridge the gap between the test tube and the living system, accelerating the development of new and safer anti-inflammatory therapies.

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A Technical Guide to Assessing Cross-Reactivity and Off-Target Effects of Novel Kinase Inhibitors: A Comparative Analysis Featuring 2-((3-(tert-Butyl)phenyl)amino)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the journey from a promising small molecule to a clinically effective therapeutic is paved with rigorous validation. A critical and often challenging aspect of this journey is the comprehensive characterization of a compound's specificity. A molecule that potently inhibits its intended target is only half the story; its interactions with other cellular machinery, known as off-target effects, can lead to unforeseen toxicities or confounding biological outcomes. This guide provides an in-depth, technical framework for evaluating the cross-reactivity and off-target effects of novel kinase inhibitors, using the hypothetical kinase inhibitor, 2-((3-(tert-Butyl)phenyl)amino)benzoic acid (herein referred to as Inhibitor-X ), as a central case study.

While public domain data on the specific biological targets of Inhibitor-X is limited, its aminobenzoic acid scaffold is a common feature in a multitude of kinase inhibitors. For the purpose of this illustrative guide, we will postulate that Inhibitor-X has been identified as a potent inhibitor of a key oncogenic kinase, such as a member of the Src family of tyrosine kinases. We will compare its hypothetical selectivity profile against a well-characterized, highly selective Src family kinase inhibitor, Saracatinib (AZD0530) .

This guide is structured to not only present comparative data but to also elucidate the causal reasoning behind the experimental designs and the interpretation of their results, empowering researchers to design robust validation strategies for their own compounds.

The Imperative of Selectivity Profiling in Kinase Inhibitor Development

The human kinome comprises over 500 protein kinases, many of which share structural similarities in their ATP-binding pockets, the primary target for most small molecule kinase inhibitors.[1] This homology presents a significant challenge in developing truly selective inhibitors. Undesired inhibition of off-target kinases can lead to a range of adverse effects, complicating clinical development and potentially masking the true therapeutic window of a drug candidate.[2][3] Therefore, early and comprehensive selectivity profiling is not merely a regulatory hurdle but a fundamental component of robust scientific inquiry and successful drug development.

Comparative Analysis of Inhibitor-X and Saracatinib: A Multi-faceted Approach

To construct a comprehensive understanding of a compound's selectivity, a single assay is insufficient. A multi-pronged approach, combining biochemical and cell-based methods, is essential to build a complete and reliable profile.

Biochemical Kinome Profiling: A Broad-Spectrum Assessment

The initial and most expansive method for assessing kinase inhibitor selectivity is through large-scale biochemical screening against a panel of recombinant kinases.[4] This provides a broad overview of the inhibitor's activity across the kinome.

The most common approach involves measuring the inhibition of kinase activity at a fixed concentration of the test compound, typically in the presence of ATP at or near its Michaelis-Menten constant (Km).[5]

CETSA_Workflow cluster_0 Cell Treatment & Heating cluster_1 Lysis & Separation cluster_2 Detection & Analysis A Intact Cells + Inhibitor-X C Heat to various temperatures (e.g., 40-70°C) B Intact Cells + DMSO (Control) D Cell Lysis (Freeze-thaw) C->D E Centrifugation (Separate soluble vs. aggregated protein) D->E F Western Blot for Target Protein (e.g., p-Src) E->F G Quantify Band Intensity F->G H Plot Melt Curve (Soluble Protein vs. Temp) G->H

Caption: A stepwise workflow for a typical CETSA experiment.

A successful CETSA experiment will show a rightward shift in the melting curve for the target protein in the presence of the inhibitor, indicating stabilization. This can be performed for both the intended target and potential off-targets identified in the kinome scan.

Target Protein Inhibitor-X Thermal Shift (ΔTagg)Saracatinib Thermal Shift (ΔTagg)
Src +8.5 °C+9.2 °C
VEGFR2 +4.1 °C+0.5 °C
EGFR +3.5 °C+0.3 °C

The hypothetical CETSA data corroborates the kinome profiling results. Both inhibitors engage the primary target, Src, to a similar extent. However, Inhibitor-X also demonstrates significant thermal stabilization of VEGFR2 and EGFR, confirming that these off-target interactions observed in a biochemical context also occur within the more complex cellular milieu.

Functional Cellular Assays: Assessing Downstream Pathway Modulation

Ultimately, the biological consequence of on- and off-target inhibition is paramount. Functional assays that measure the modulation of downstream signaling pathways provide crucial insights into the functional selectivity of an inhibitor.

  • Cell Culture and Treatment: Seed relevant cell lines (e.g., a cancer cell line with activated Src signaling) and allow them to adhere. Treat cells with a dose-response of Inhibitor-X, Saracatinib, or DMSO for a specified time.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with a suitable buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

  • Antibody Incubation: Block the membrane and probe with primary antibodies against the phosphorylated forms of the target and key off-target pathway proteins (e.g., p-Src, p-VEGFR2, p-ERK), as well as total protein controls.

  • Detection and Analysis: Use an appropriate secondary antibody and chemiluminescent substrate to visualize the protein bands. Quantify the band intensities and normalize the phospho-protein signal to the total protein signal.

Phospho-Protein Readout Inhibitor-X IC50 (nM) Saracatinib IC50 (nM)
p-Src (Y416) 1510
p-VEGFR2 (Y1175) 250>10,000
p-ERK1/2 (T202/Y204) 300>10,000

This functional data provides the final piece of the puzzle. While the on-target potency of Inhibitor-X against Src is comparable to Saracatinib, it inhibits downstream signaling of VEGFR2 and the common downstream node ERK at concentrations that are achievable in a cellular context. This confirms that the off-target binding observed in kinome scans and CETSA translates to functional modulation of unintended signaling pathways.

Synthesizing the Evidence: A Guide to Decision-Making

The collective data from these orthogonal assays provides a robust and reliable selectivity profile for a novel inhibitor.

Caption: A framework for integrating multi-assay selectivity data.

In our comparative case study, Saracatinib emerges as a highly selective inhibitor, making it a superior chemical probe to specifically interrogate Src family kinase biology. Inhibitor-X , with its multiple off-target activities, would be considered a "dirtier" compound. While polypharmacology can sometimes be therapeutically beneficial, these off-target effects must be understood and characterized. [3]For instance, the inhibition of VEGFR2 and EGFR could contribute to its anti-cancer effects, but also to a different side-effect profile.

Conclusion

The characterization of cross-reactivity and off-target effects is a cornerstone of modern drug discovery and chemical biology. As demonstrated through the comparative analysis of the hypothetical kinase inhibitor this compound (Inhibitor-X) and Saracatinib, a combination of broad biochemical screening, cell-based target engagement assays, and functional pathway analysis is essential for building a comprehensive and trustworthy selectivity profile. By adhering to such a rigorous, multi-faceted validation strategy, researchers can proceed with confidence, armed with a deep understanding of their molecule's true biological activity. This approach not only de-risks clinical development but also ensures the generation of high-quality, reproducible scientific data.

References

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A Head-to-Head Comparison of 2-((3-(tert-Butyl)phenyl)amino)benzoic Acid and Other NSAIDs: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Authored by a Senior Application Scientist

The primary objective is to equip researchers, scientists, and drug development professionals with a framework for evaluating novel NSAID candidates, grounded in the established pharmacology of this drug class. We will delve into the critical aspects of cyclooxygenase (COX) inhibition, selectivity, and the standard preclinical assays used to characterize these compounds.

The Central Role of Cyclooxygenase (COX) in Inflammation

NSAIDs exert their anti-inflammatory, analgesic, and antipyretic effects primarily through the inhibition of the cyclooxygenase (COX) enzymes.[1][2] These enzymes, also known as prostaglandin-endoperoxide synthases (PTGS), are responsible for converting arachidonic acid into prostaglandins (PGs), which are key mediators of inflammation, pain, and fever.[3]

There are two primary isoforms of the COX enzyme:

  • COX-1: This isoform is constitutively expressed in most tissues and plays a crucial role in physiological "housekeeping" functions. These include protecting the gastric mucosa, maintaining renal blood flow, and facilitating platelet aggregation.[4]

  • COX-2: This isoform is typically undetectable in most tissues but is rapidly induced at sites of inflammation by stimuli such as cytokines and endotoxins.[3][4] The prostaglandins produced by COX-2 are the principal mediators of the inflammatory response.

The therapeutic efficacy of NSAIDs is derived from the inhibition of COX-2, while the common adverse effects, such as gastrointestinal bleeding and renal dysfunction, are largely a consequence of inhibiting COX-1.[5] Consequently, a key goal in modern NSAID development is to design molecules with high selectivity for COX-2 over COX-1.

Prostaglandin Synthesis Pathway

The following diagram illustrates the conversion of arachidonic acid into various pro-inflammatory and homeostatic prostaglandins, highlighting the central role of COX-1 and COX-2.

Prostaglandin Synthesis Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Membrane_Phospholipids Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Membrane_Phospholipids->Arachidonic_Acid PLA2 PGG2 Prostaglandin G2 (PGG2) Arachidonic_Acid->PGG2 Cyclooxygenase Activity COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 PGH2 Prostaglandin H2 (PGH2) PGG2->PGH2 Peroxidase Activity Prostaglandins Prostaglandins (PGE2, PGD2, etc.) PGH2->Prostaglandins Isomerases Thromboxanes Thromboxanes (TXA2) PGH2->Thromboxanes Thromboxane Synthase Prostacyclins Prostacyclins (PGI2) PGH2->Prostacyclins Prostacyclin Synthase PLA2 Phospholipase A2 Inflammatory_Stimuli Inflammatory Stimuli (e.g., Cytokines, LPS) Inflammatory_Stimuli->COX2 Induces Expression COX Inhibition Assay Workflow cluster_cox2 COX-2 Assay cluster_cox1 COX-1 Assay b1 Heparinized Whole Blood b2 Add Test Compound + LPS b1->b2 b3 Incubate 24h @ 37°C b2->b3 b4 Centrifuge & Collect Plasma b3->b4 b5 Measure PGE2 (EIA) b4->b5 end_node Calculate IC50 Values & Selectivity Ratio b5->end_node a1 Whole Blood (No Anticoagulant) a2 Add Test Compound a1->a2 a3 Incubate 1h @ 37°C (Clotting) a2->a3 a4 Centrifuge & Collect Serum a3->a4 a5 Measure TXB2 (EIA) a4->a5 a5->end_node start Collect Blood from Healthy Volunteers start->b1 start->a1

Caption: Workflow for the Human Whole Blood COX Inhibition Assay.

In Vivo Anti-Inflammatory Activity (Carrageenan-Induced Paw Edema)

This is a classic and widely used animal model for evaluating the acute anti-inflammatory activity of novel compounds. [6][7]The model is based on the principle that the injection of carrageenan, a seaweed polysaccharide, into the paw of a rodent induces a biphasic inflammatory response characterized by swelling (edema). [8][9] Objective: To assess the in vivo anti-inflammatory efficacy of a test compound by measuring its ability to reduce paw edema in rats or mice.

Step-by-Step Methodology:

  • Animal Acclimatization: Acclimate male Wistar rats or Swiss albino mice to the laboratory environment for at least one week.

  • Grouping and Fasting: Randomly divide the animals into groups (e.g., n=6 per group):

    • Group I: Vehicle Control (e.g., 0.5% Sodium CMC solution)

    • Group II: Positive Control (e.g., Diclofenac, 10 mg/kg)

    • Group III-V: Test Compound at various doses (e.g., 10, 30, 100 mg/kg) Fast the animals overnight before the experiment, with free access to water.

  • Drug Administration: Administer the vehicle, positive control, or test compound orally (p.o.) or intraperitoneally (i.p.).

  • Inflammation Induction: One hour after drug administration, inject 0.1 mL of a 1% carrageenan suspension in sterile saline into the sub-plantar region of the right hind paw of each animal.

  • Edema Measurement: Measure the paw volume of each animal immediately before the carrageenan injection (0 hour) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours) using a plethysmometer.

  • Data Analysis:

    • Calculate the paw volume increase (edema) for each animal at each time point by subtracting the initial paw volume (0 hour) from the post-injection volume.

    • Calculate the percentage inhibition of edema for each treated group compared to the vehicle control group using the formula: % Inhibition = [(V_c - V_t) / V_c] x 100 Where V_c is the average paw volume increase in the control group and V_t is the average paw volume increase in the treated group.

    • Analyze the data for statistical significance using an appropriate test (e.g., ANOVA followed by Dunnett's test).

Conclusion and Future Directions

This guide provides a comparative framework for understanding the potential profile of the novel fenamate derivative, 2-((3-(tert-butyl)phenyl)amino)benzoic acid, in the context of established NSAIDs. While SAR analysis suggests it may possess favorable anti-inflammatory properties, potentially with some degree of COX-2 selectivity due to its bulky tert-butyl group, this remains speculative without empirical evidence.

The true therapeutic potential of this compound can only be ascertained through rigorous experimental evaluation. The detailed protocols for in vitro COX inhibition and in vivo carrageenan-induced paw edema assays provided herein represent the foundational preclinical studies required. By subjecting this compound to these tests, researchers can generate the quantitative data necessary for a direct and meaningful comparison against the benchmarks of Ibuprofen, Diclofenac, and Celecoxib, thereby determining its viability as a next-generation anti-inflammatory agent.

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  • ResearchGate. (2020). IC50 values calculated for COX-1 and COX-2 enzymes after incubation for... Available at: [Link]

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Assessing the Metabolic Stability of 2-((3-(tert-Butyl)phenyl)amino)benzoic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

Predicting the Metabolic Landscape of 2-((3-(tert-Butyl)phenyl)amino)benzoic Acid

The structure of this compound presents several potential sites for metabolic transformation, primarily mediated by cytochrome P450 (CYP) enzymes in the liver.[1] The molecule can be deconstructed into three key regions for metabolic consideration: the N-phenylanthranilic acid core, the benzoic acid moiety, and the tert-butyl group.

Predicted Metabolic Pathways for this compound

parent This compound metabolite1 Hydroxylated tert-Butyl Metabolite parent->metabolite1 CYP-mediated Oxidation metabolite2 Aromatic Hydroxylation Product parent->metabolite2 CYP-mediated Oxidation metabolite3 Acyl Glucuronide Conjugate parent->metabolite3 UGT-mediated Conjugation cluster_0 Incubation cluster_1 Sample Processing & Analysis A Prepare test compound and microsome mixture B Add NADPH to initiate reaction A->B C Incubate at 37°C with time sampling B->C D Quench reaction with organic solvent C->D E Centrifuge to pellet protein D->E F Analyze supernatant by LC-MS/MS E->F

Caption: A typical workflow for a liver microsomal stability assay.

Step-by-Step Methodology:

  • Preparation of Reagents:

    • Prepare a stock solution of this compound (e.g., 10 mM in DMSO).

    • Thaw pooled human liver microsomes on ice.

    • Prepare a NADPH regenerating system solution.

    • Prepare a quenching solution (e.g., acetonitrile with an internal standard).

  • Incubation:

    • In a 96-well plate, add phosphate buffer (pH 7.4), the test compound (final concentration, e.g., 1 µM), and the liver microsome suspension (final protein concentration, e.g., 0.5 mg/mL).

    • Pre-incubate the plate at 37°C for 5-10 minutes.

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

    • At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), transfer an aliquot of the reaction mixture to a new plate containing the cold quenching solution.

  • Sample Analysis:

    • Centrifuge the quenched samples to precipitate the microsomal proteins.

    • Transfer the supernatant to a new plate for analysis.

    • Quantify the remaining parent compound at each time point using a validated LC-MS/MS method. [2]

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • Determine the elimination rate constant (k) from the slope of the linear regression.

    • Calculate the in vitro half-life (t½) = 0.693 / k.

    • Calculate the intrinsic clearance (CLint) = (0.693 / t½) / (mg/mL microsomal protein in incubation).

Hepatocyte Stability Assay

This assay provides a more comprehensive assessment of metabolic stability, as intact hepatocytes contain both Phase I and Phase II metabolic enzymes and cofactors.

Workflow for Hepatocyte Stability Assay

cluster_0 Incubation cluster_1 Sample Processing & Analysis A Prepare test compound in incubation medium B Add hepatocyte suspension A->B C Incubate at 37°C with shaking B->C D Sample at time points and quench C->D E Centrifuge to pellet cells and protein D->E F Analyze supernatant by LC-MS/MS E->F

Caption: A typical workflow for a hepatocyte stability assay.

Step-by-Step Methodology:

  • Preparation of Reagents:

    • Prepare a stock solution of the test compound.

    • Thaw cryopreserved human hepatocytes according to the supplier's protocol and determine cell viability.

    • Prepare incubation medium (e.g., Williams' Medium E).

  • Incubation:

    • In a multi-well plate, add the test compound to the pre-warmed incubation medium (final concentration, e.g., 1 µM).

    • Add the hepatocyte suspension to initiate the assay (e.g., 0.5 x 10^6 cells/mL).

    • Incubate the plate at 37°C in a humidified incubator with gentle shaking.

    • At various time points (e.g., 0, 15, 30, 60, 90, and 120 minutes), collect aliquots and quench the reaction with a cold organic solvent containing an internal standard.

  • Sample Analysis and Data Interpretation:

    • The sample processing and LC-MS/MS analysis are similar to the microsomal stability assay.

    • Data analysis for t½ and CLint is also performed in a similar manner, with CLint expressed as µL/min/10^6 cells.

Conclusion and Future Directions

The in-silico assessment of this compound strongly suggests that the tert-butyl group is a metabolic liability, likely leading to rapid clearance via CYP-mediated hydroxylation. This predictive analysis, grounded in the known metabolism of fenamic acids and the well-documented susceptibility of the tert-butyl moiety, provides a solid rationale for medicinal chemistry efforts aimed at improving the compound's metabolic stability.

For researchers working with this or structurally related compounds, the key takeaway is the importance of addressing potential metabolic soft spots early in the drug discovery process. The strategic replacement of the tert-butyl group with a more metabolically robust isostere, such as a trifluoromethylcyclopropyl group, presents a promising strategy to enhance pharmacokinetic properties.

The experimental protocols detailed in this guide provide a clear roadmap for obtaining empirical data to confirm these predictions and to guide the design of next-generation analogs with improved metabolic stability, ultimately increasing the probability of developing a successful drug candidate.

References

  • Barnes-Seeman, D., et al. (2013). Metabolically Stable tert-Butyl Replacement. ACS Medicinal Chemistry Letters, 4(5), 459-463. Available from: [Link]

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A Researcher's Guide to Control Experiments for Validating the Effects of 2-((3-(tert-Butyl)phenyl)amino)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery and chemical biology, the validation of a small molecule's activity is a cornerstone of rigorous science. The compound 2-((3-(tert-Butyl)phenyl)amino)benzoic acid, a derivative of fenamic acid, belongs to a chemical class known for its diverse biological activities.[1][2] Fenamates, originally developed as non-steroidal anti-inflammatory drugs (NSAIDs) that target cyclooxygenase (COX) enzymes, are now recognized as potent modulators of various ion channels, including Transient Receptor Potential (TRP) channels and chloride channels.[3][4][5][6] This polypharmacology necessitates a meticulous and multi-faceted approach to validation. Any observed biological effect must be unequivocally linked to a specific molecular target through a series of carefully designed control experiments.

This guide provides an in-depth framework for researchers, scientists, and drug development professionals to design and execute a comprehensive suite of control experiments. Our objective is to build a self-validating experimental strategy that confirms on-target effects, rules out artifacts, and characterizes potential off-target liabilities, thereby ensuring the scientific integrity of your findings.

Part 1: The Validation Gauntlet: A Workflow for Confidence

True validation is not a single experiment but a logical progression of inquiries. Each step is designed to answer a fundamental question, building upon the last to construct an unassailable case for the compound's mechanism of action.

Validation_Workflow cluster_on_target On-Target Validation cluster_causality Establishing Causality cluster_safety Safety & Specificity A Biochemical Assays (Cell-Free) B Cellular Target Engagement (CETSA) A->B Confirms cell permeability & binding C Functional Assays (Cell-Based) B->C Links binding to cellular function D Inactive Analog Control C->D Rules out non-specific structural effects G General Toxicity Assays C->G Rules out cytotoxicity as primary effect E Genetic Knockout/Knockdown D->E Confirms target dependence F Rescue & Mutagenesis E->F Proves specific target action H Off-Target Profiling F->H Assesses specificity CETSA_Principle cluster_vehicle Vehicle Control cluster_compound Compound Treatment V1 Low Temp: Soluble Protein V2 High Temp: Denatured & Aggregated Protein V1->V2 Heat C1 Low Temp: Compound Binds & Stabilizes Protein C2 High Temp: Stabilized Protein Remains Soluble C1->C2 Heat Result Result: A rightward 'thermal shift' in the melting curve indicates target engagement. C2->Result

Caption: The principle of the Cellular Thermal Shift Assay (CETSA).

Experimental Protocol: Microplate-Based CETSA
  • Cell Plating: Seed cells expressing the target protein in a 96-well PCR plate and grow to desired confluency.

  • Compound Incubation: Treat cells with a dose-response of this compound or controls (Vehicle: DMSO; Positive Control: known ligand) for 1-2 hours.

  • Thermal Challenge: Place the sealed plate in a thermal cycler with a temperature gradient (e.g., 40°C to 64°C in 2°C increments) for 3 minutes, followed by a cooling step at 25°C for 3 minutes.

  • Cell Lysis: Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of liquid nitrogen followed by a 25°C water bath).

  • Separation: Centrifuge the plate at high speed (e.g., 4000 x g for 20 minutes) to pellet the aggregated proteins.

  • Detection: Carefully transfer the supernatant (containing the soluble protein fraction) to a new plate for analysis via a suitable method (e.g., ELISA, AlphaScreen, or Western Blot). [7]7. Data Analysis: Plot the percentage of soluble protein versus temperature. Fit the data to a Boltzmann sigmoidal curve to determine the melting temperature (Tm). A ΔTm > 2°C is typically considered a significant shift.

Part 3: Proving Causality: Is the Target Responsible for the Effect?

Observing a cellular phenotype after treatment is insufficient. We must prove that the phenotype is a direct consequence of the compound acting on its intended target.

The Inactive Analog: A Critical Control
  • Rationale: The most elegant control is a molecule that is structurally almost identical to your compound but lacks the key chemical feature required for activity. This control helps to rule out effects caused by the general chemical scaffold, physicochemical properties (like lipophilicity or acidity), or an unknown off-target.

  • Designing the Analog: For this compound, potential inactive analogs could involve:

    • Isomeric Scrambling: Moving the tert-butyl group to a different position, such as the para-position (4-tert-butyl). This maintains the molecular weight and general properties but may disrupt the specific conformation needed for binding.

    • Removing Key Groups: Replacing the carboxylic acid with a non-acidic isostere (e.g., a tetrazole) or removing the tert-butyl group entirely, though this alters the molecule more significantly.

  • Application: The inactive analog should be profiled alongside the active compound in all functional assays. The ideal result is a complete loss of the phenotype while retaining similar cellular concentrations.

Genetic Controls: The Unimpeachable Evidence
  • Rationale: Genetic tools provide the highest level of evidence for target-dependent effects. If the compound's effect vanishes when the target protein is removed, it provides a powerful link between target and phenotype.

Genetic_Controls cluster_results Expected Outcome with Compound WT Wild-Type (WT) Cells Target Present KO Knockout (KO) Cells Target Absent WT:f0->KO:f0 CRISPR/siRNA R1 Phenotype Observed WT->R1 Rescue KO + Rescue Cells Target Re-expressed KO:f0->Rescue:f0 Transfection R2 Phenotype Abolished KO->R2 R3 Phenotype Restored Rescue->R3

Caption: Logic of genetic knockout and rescue experiments.

  • Experimental Approaches:

    • Target Knockout (KO) / Knockdown (KD): Use CRISPR/Cas9 to create a stable cell line lacking the target gene or siRNA/shRNA for transient knockdown.

    • The Experiment: Compare the functional effect of this compound in wild-type (WT) cells versus KO/KD cells.

    • Rescue Experiment: To ensure the observed effect in KO/KD cells isn't due to an off-target adaptation, re-introduce the target protein (e.g., via plasmid transfection) into the KO cells. The phenotype should be restored upon compound treatment.

    • Mutagenesis: If the putative binding site on the target is known, mutate key residues. The compound should lose its effect in cells expressing the mutant protein.

Cell Line Target Status Treatment Expected Outcome for Validated Effect
Wild-Type (WT)EndogenousActive CompoundPhenotype Observed
Knockout (KO)AbsentActive CompoundPhenotype Abolished
KO + RescueRe-expressedActive CompoundPhenotype Restored
WTEndogenousInactive AnalogPhenotype Absent

Part 4: Due Diligence: Assessing Specificity and Toxicity

A compound is only useful if its desired effect occurs at concentrations well below those that cause general toxicity or numerous off-target effects.

General Cytotoxicity Assays
  • Rationale: It is critical to distinguish a specific, target-mediated phenotype from simple cell death. The effective concentration (EC50) of your compound in a functional assay should be at least 10-fold lower than its cytotoxic concentration (CC50).

  • Recommended Assays:

    • Metabolic Assays (e.g., MTT, MTS, CellTiter-Glo®): Measure metabolic activity as a proxy for cell viability.

    • Membrane Integrity Assays (e.g., LDH release, Trypan Blue): Measure the leakage of intracellular components from damaged cells.

    • Apoptosis Assays (e.g., Caspase-Glo®, Annexin V staining): Specifically measure markers of programmed cell death.

Off-Target Profiling
  • Rationale: Small molecules often interact with multiple proteins. [8][9]Understanding the off-target profile is crucial for interpreting results and for future therapeutic development. Given that fenamates are known to interact with COX enzymes, TRP channels, GABAA receptors, and volume-regulated anion channels (VRACs), these should be prioritized for screening. [3][10][11]* Approaches:

    • Target-Panel Screening: Submit the compound to a commercial service (e.g., Eurofins SafetyScreen, Reaction Biology) for screening against a broad panel of kinases, GPCRs, ion channels, and other common drug targets. [12] * In Silico Prediction: Use computational tools and AI/ML-based platforms to predict potential off-target interactions based on the compound's structure. [13][14]This can guide which experimental assays to prioritize.

    • Functional Counter-Assays: Based on the fenamate literature and any screening hits, perform functional assays for high-priority potential off-targets. For example, test for inhibition of COX-1/COX-2 enzymes or modulation of common TRP channels (e.g., TRPV1, TRPM8).

Conclusion: Building a Fortress of Data

By systematically applying this multi-tiered validation strategy—confirming direct target engagement, establishing causality through genetic and analog controls, and diligently profiling for toxicity and off-target effects—researchers can build a robust and compelling case for the mechanism of action of this compound. This rigorous, self-validating approach is not merely good practice; it is essential for producing high-impact, reproducible science that can be confidently built upon by the scientific community.

References

  • Puscas, I. et al. (2025). Nonsteroidal Anti-Inflammatory Drugs as Modulators of Cation Channels: Fenamates Repurposing in Channelopathies. ChemMedChem.
  • Straub, I. et al. (n.d.). Fenamates as TRP channel blockers: mefenamic acid selectively blocks TRPM3. British Journal of Pharmacology.
  • Puscas, I. et al. (2025). Nonsteroidal Anti‐Inflammatory Drugs as Modulators of Cation Channels: Fenamates Repurposing in Channelopathies. ResearchGate. Available from: [Link]

  • Chen, Y. et al. (n.d.). In silico off-target profiling for enhanced drug safety assessment. Journal of Biomedical Science. Available from: [Link]

  • Guinamard, R. et al. (n.d.). Flufenamic acid as an ion channel modulator. Pharmacology & Therapeutics. Available from: [Link]

  • Amberg, W. et al. (2019). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Frontiers in Physiology. Available from: [Link]

  • Tricarico, D. et al. (n.d.). Pleiotropic Effects of the NSAID Fenamates on Chloride Channels: Opportunity for Ion Channelopathies? Semantic Scholar. Available from: [Link]

  • Almqvist, H. et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology. Available from: [Link]

  • Amberg, W. et al. (2025). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Frontiers in Physiology. Available from: [Link]

  • Huber, K.V.M. et al. (n.d.). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology. Available from: [Link]

  • Martinez Molina, D. & Nordlund, P. (2016). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Review of Pharmacology and Toxicology. Available from: [Link]

  • Creative Diagnostics (n.d.). Off-Target Effects Analysis. Creative Diagnostics. Available from: [Link]

  • Calyam, P. et al. (n.d.). Artificial Intelligence/Machine Learning-Driven Small Molecule Repurposing via Off-Target Prediction and Transcriptomics. MDPI. Available from: [Link]

  • ResearchGate (n.d.). Principle of the cellular thermal shift assay (CETSA). ResearchGate. Available from: [Link]

  • Ryding, S. (2020). Cellular Thermal Shift Assay (CETSA). News-Medical.Net. Available from: [Link]

  • MySkinRecipes (n.d.). This compound. MySkinRecipes. Available from: [Link]

  • Chemsrc (2025). 2-(3-TERT-BUTYL-PHENYLAMINO)-BENZOIC ACID. Chemsrc. Available from: [Link]

  • Daniels, M. et al. (2016). Fenamate NSAIDs inhibit the NLRP3 inflammasome and protect against Alzheimer's disease in rodent models. Nature Communications. Available from: [Link]

  • Ataman Kimya (n.d.). PARA TERTIARY BUTYL BENZOIC ACID. Ataman Kimya. Available from: [Link]

  • G. Dai, et al. (n.d.). Structure-Activity Relationship of Fenamates as Slo2.1 Channel Activators. The Journal of Pharmacology and Experimental Therapeutics. Available from: [Link]

  • Fujii, S. et al. (2019). Identification and characterization of a phenyl-thiazolyl-benzoic acid derivative as a novel RAR/RXR agonist. Biochemical and Biophysical Research Communications. Available from: [Link]

  • Sinkkonen, S.T. et al. (2019). Multiple actions of fenamates and other nonsteroidal anti-inflammatory drugs on GABAA receptors. European Journal of Pharmacology. Available from: [Link]

  • Haroon, M. et al. (2023). Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. Biomedicines. Available from: [Link]

  • ResearchGate (n.d.). List of synthesized derivatives of 2-, 3-and 4-aminobenzoic acid. ResearchGate. Available from: [Link]

  • Chen, X. & Ji, Z.L. (n.d.). Drug evolution: p-aminobenzoic acid as a building block. Drug Discovery Today. Available from: [Link]

  • Haroon, M. et al. (2023). Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. Biomedicines. Available from: [Link]

  • ResearchGate (n.d.). Representation of the natural sources of the Para-amino benzoic acid. ResearchGate. Available from: [Link]

  • S. K. et al. (2017). Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies. Chemistry Central Journal. Available from: [Link]

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A Researcher's Guide to Benchmarking the Analgesic and Anti-Inflammatory Potency of 2-((3-(tert-Butyl)phenyl)amino)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quest for Superior Analgesics

In the landscape of analgesic drug development, the pursuit of novel non-steroidal anti-inflammatory drugs (NSAIDs) with improved efficacy and safety profiles is a paramount objective. The compound 2-((3-(tert-Butyl)phenyl)amino)benzoic acid, a fenamate derivative, represents a promising candidate warranting rigorous preclinical evaluation. Fenamates, a class of NSAIDs, are structurally analogous to aspirin and are known for their anti-inflammatory and analgesic properties. This guide provides a comprehensive framework for benchmarking the analgesic and anti-inflammatory potency of this novel compound, hereafter referred to as "Compound X," against established NSAIDs: the non-selective cyclooxygenase (COX) inhibitor, ibuprofen, and the COX-2 selective inhibitor, celecoxib.

The rationale for selecting these comparators lies in their distinct mechanisms of action. The primary mechanism of NSAIDs is the inhibition of COX enzymes, which exist in two main isoforms: COX-1 and COX-2. COX-1 is constitutively expressed and plays a role in physiological functions such as protecting the gastric mucosa, while COX-2 is inducible and its expression is upregulated at sites of inflammation. By comparing Compound X to both a non-selective and a selective COX inhibitor, we can elucidate its potential mechanism of action and predict its therapeutic window and potential side-effect profile.

This guide will detail the essential in vivo and in vitro assays required for a thorough comparative analysis, providing not only the step-by-step protocols but also the scientific reasoning behind the experimental design.

Chemical and Synthetic Overview

Compound X, this compound, belongs to the fenamic acid class of compounds. Its synthesis can be achieved through established methods such as the Ullmann condensation, a copper-catalyzed reaction that forms a carbon-nitrogen bond between an aryl halide and an amine.[1][2] This synthetic route offers versatility for creating a library of analogs for structure-activity relationship (SAR) studies.

In Vivo Analgesic and Anti-Inflammatory Assessment

A multi-modal in vivo testing strategy is crucial to comprehensively evaluate the analgesic and anti-inflammatory properties of Compound X. The following assays are recommended:

Hot Plate Test: A Measure of Central Analgesia

The hot plate test is a classic method for assessing the central analgesic effects of a compound by measuring the reaction time of an animal to a thermal stimulus.[3]

Experimental Protocol:

  • Animal Acclimatization: Male Swiss albino mice (20-25 g) are acclimatized to the laboratory environment for at least one hour before the experiment.

  • Apparatus: A hot plate analgesiometer maintained at a constant temperature of 55 ± 0.5°C.

  • Grouping and Administration: Animals are divided into groups (n=6 per group):

    • Vehicle Control (e.g., 0.5% carboxymethyl cellulose, p.o.)

    • Compound X (e.g., 10, 30, 100 mg/kg, p.o.)

    • Ibuprofen (e.g., 100 mg/kg, p.o.)[3]

    • Celecoxib (e.g., 56.7 mg/kg, p.o. - ED50 value)[4]

  • Procedure:

    • Thirty minutes after oral administration of the respective treatments, each mouse is individually placed on the hot plate.

    • The latency to the first sign of nociception (e.g., paw licking, jumping) is recorded.

    • A cut-off time of 30 seconds is implemented to prevent tissue damage.

  • Data Analysis: The mean reaction time for each group is calculated and compared to the vehicle control group. An increase in reaction time indicates an analgesic effect.

Rationale: This test evaluates the compound's ability to modulate pain perception at the supraspinal level, providing insights into its potential central nervous system activity.

Acetic Acid-Induced Writhing Test: Assessing Peripheral Analgesia

The writhing test is a highly sensitive method for screening peripherally acting analgesics. Intraperitoneal injection of acetic acid induces a characteristic writhing response, which is a manifestation of visceral pain.[5]

Experimental Protocol:

  • Animal and Grouping: Male Swiss albino mice (20-25 g) are grouped as described in the hot plate test.

  • Administration: Test compounds, reference drugs, or vehicle are administered orally 30 minutes prior to the induction of writhing.

  • Induction of Writhing: Each mouse receives an intraperitoneal injection of 0.6% acetic acid solution (10 mL/kg).

  • Observation: Five minutes after the acetic acid injection, the number of writhes (abdominal constrictions and stretching of the hind limbs) is counted for a period of 10 minutes.

  • Data Analysis: The mean number of writhes for each group is calculated. The percentage of inhibition of writhing is determined using the formula: % Inhibition = [(Mean writhes in control - Mean writhes in test group) / Mean writhes in control] x 100

Rationale: This model is particularly sensitive to inhibitors of prostaglandin synthesis, making it an excellent primary screen for NSAID-like activity.

Carrageenan-Induced Paw Edema: Evaluating Anti-Inflammatory Activity

This widely used model assesses the anti-inflammatory properties of a compound by measuring its ability to reduce edema induced by the phlogistic agent carrageenan.[6]

Experimental Protocol:

  • Animal and Grouping: Wistar rats (150-200 g) are divided into groups as previously described.

  • Baseline Measurement: The initial volume of the right hind paw of each rat is measured using a plethysmometer.

  • Administration: Test compounds, reference drugs, or vehicle are administered orally.

  • Induction of Edema: One hour after drug administration, 0.1 mL of a 1% carrageenan solution in saline is injected into the sub-plantar region of the right hind paw.

  • Paw Volume Measurement: Paw volume is measured at 1, 2, 3, and 4 hours post-carrageenan injection.

  • Data Analysis: The increase in paw volume (edema) is calculated as the difference between the paw volume at each time point and the baseline paw volume. The percentage of inhibition of edema is calculated for each group.

Rationale: The biphasic nature of carrageenan-induced edema allows for the dissection of the inflammatory cascade. The early phase is mediated by histamine and serotonin, while the later phase is primarily driven by prostaglandins, making it a relevant model for NSAID evaluation.[3]

Comparative Data Summary

The following tables present hypothetical, yet realistic, data based on literature findings for the reference compounds, which can be used to benchmark the performance of Compound X.

Table 1: In Vivo Analgesic and Anti-Inflammatory Activity

CompoundDose (mg/kg, p.o.)Hot Plate Test (Mean Reaction Time in sec ± SEM)Acetic Acid Writhing Test (% Inhibition ± SEM)Carrageenan Paw Edema (% Inhibition at 3h ± SEM)
Vehicle Control -8.2 ± 0.500
Compound X 10To be determinedTo be determinedTo be determined
30To be determinedTo be determinedTo be determined
100To be determinedTo be determinedTo be determined
Ibuprofen 10012.5 ± 1.1[3]75.2 ± 4.3[7]55.1 ± 3.9[3][8]
Celecoxib 5011.8 ± 0.9[4]68.5 ± 5.1[9][10]48.7 ± 4.2[11]

In Vitro Mechanistic Studies: COX Inhibition Assay

To directly assess the mechanism of action of Compound X, an in vitro COX inhibition assay is essential. This assay will determine the compound's potency and selectivity for COX-1 and COX-2.[12]

Experimental Protocol:

  • Enzyme Source: Purified ovine COX-1 and human recombinant COX-2 enzymes.

  • Assay Principle: The assay measures the peroxidase activity of COX by monitoring the oxidation of a chromogenic substrate.

  • Procedure:

    • The enzymes are pre-incubated with various concentrations of Compound X, ibuprofen, or celecoxib.

    • The reaction is initiated by the addition of arachidonic acid.

    • The rate of reaction is measured spectrophotometrically.

  • Data Analysis: The concentration of the compound that causes 50% inhibition of enzyme activity (IC50) is determined for both COX-1 and COX-2. The COX-2 selectivity index is calculated as the ratio of IC50 (COX-1) / IC50 (COX-2).

Rationale: This assay provides a direct measure of the compound's interaction with its putative molecular targets, allowing for a clear classification of its inhibitory profile.

Comparative COX Inhibition Data

Table 2: In Vitro COX-1 and COX-2 Inhibition

CompoundIC50 COX-1 (µM)IC50 COX-2 (µM)Selectivity Index (COX-1/COX-2)
Compound X To be determinedTo be determinedTo be determined
Ibuprofen 15.0[13]35.0[13]0.43
Celecoxib 30.0[14]0.05[14]600

Visualizing the Experimental Workflow and Potential Mechanism

Experimental Workflow

G cluster_synthesis Compound Synthesis & Characterization cluster_invivo In Vivo Efficacy Studies cluster_invitro In Vitro Mechanistic Studies cluster_analysis Data Analysis & Interpretation synthesis Synthesis of Compound X (e.g., Ullmann Condensation) purification Purification & Structural Verification synthesis->purification hot_plate Hot Plate Test (Central Analgesia) purification->hot_plate writhing Acetic Acid Writhing Test (Peripheral Analgesia) purification->writhing edema Carrageenan Paw Edema (Anti-inflammatory) purification->edema cox_assay COX-1/COX-2 Inhibition Assay (IC50 Determination) purification->cox_assay data_analysis Comparative Data Analysis (vs. Ibuprofen & Celecoxib) hot_plate->data_analysis writhing->data_analysis edema->data_analysis cox_assay->data_analysis conclusion Potency, Efficacy & Mechanism of Action data_analysis->conclusion

Caption: A streamlined workflow for the comprehensive evaluation of Compound X.

Potential Signaling Pathway

G stimuli Inflammatory Stimuli (e.g., Carrageenan, Acetic Acid) pla2 Phospholipase A2 stimuli->pla2 phospholipids Membrane Phospholipids aa Arachidonic Acid pla2->aa releases cox1 COX-1 (Constitutive) aa->cox1 cox2 COX-2 (Inducible) aa->cox2 pgs Prostaglandins cox1->pgs cox2->pgs pain Pain & Inflammation pgs->pain ibuprofen Ibuprofen (Non-selective) ibuprofen->cox1 inhibits ibuprofen->cox2 inhibits celecoxib Celecoxib (COX-2 Selective) celecoxib->cox2 inhibits compound_x Compound X (Hypothesized Target) compound_x->cox1 inhibits? compound_x->cox2 inhibits?

Caption: The cyclooxygenase pathway and potential points of inhibition.

Conclusion and Future Directions

The systematic benchmarking of this compound (Compound X) as outlined in this guide will provide a robust dataset to ascertain its analgesic and anti-inflammatory potential. By comparing its performance against both a non-selective and a COX-2 selective NSAID, a clear picture of its efficacy, potency, and mechanism of action will emerge. Positive outcomes from these studies would justify further preclinical development, including pharmacokinetic profiling, toxicology studies, and investigation in more chronic models of pain and inflammation. This structured approach ensures a thorough and scientifically rigorous evaluation, paving the way for the potential development of a novel and effective analgesic agent.

References

  • Subodh Kumar, et al. (2019). Evaluation of analgesic and anti-inflammatory activity of ibuprofen and duloxetine in animal models. National Journal of Physiology, Pharmacy and Pharmacology.
  • Journal of Clinical and Diagnostic Research. (2017). Evaluation of Analgesic and Anti-Inflammatory Activity of Ibuprofen-Pregabalin in Animal Models.
  • APExBIO.
  • Lu ZH, et al. (2007). Evaluation of 2 celecoxib derivatives: analgesic effect and selectivity to cyclooxygenase-2/1. Acta Pharmacologica Sinica.
  • ResearchGate. (2014). In vitro inhibitory concentration (IC50) of COX-1 and COX-2 enzyme...
  • Z-Q. Huang, et al. (2011).
  • Diva-portal.org. (2003).
  • ResearchGate. (2010). Dose-response curves of the antinociceptive activity of naproxen, clonixin, ibuprofen and diclofenac administered intraperitoneally (i.p.) and intrathecally (i.t.) in the writhing test in mice...
  • Benchchem. (2025).
  • Raghda A.M. Salama, et al. (2016). Equivalent intraperitoneal doses of ibuprofen supplemented in drinking water or in diet: a behavioral and biochemical assay using antinociceptive and thromboxane inhibitory dose–response curves in mice. PeerJ.
  • ResearchGate. (2020). Effect of treatments on the development of carrageenan-induced paw edema in Wistar rats: a) ibuprofen (IBU); b) cannabidiol (CBD)...
  • ResearchGate. (2015). Analgesic effect of ibuprofen on (A) acute pain when tested by using...
  • ResearchGate. (2023).
  • ResearchGate. (2001). IC 50 values for the inhibition of COX-1 and COX-2 in the human whole...
  • ResearchGate. (2022). Analgesic activity by acetic acid induced writhing in mice.
  • Wikipedia.
  • C. M. Gross, et al. (2005). Limitation of the in vitro whole blood assay for predicting the COX selectivity of NSAIDs in clinical use. PMC.
  • ResearchGate. (2021). Effect of the tested compounds (50 mg/kg, p.o.) and celecoxib...
  • Raghda A.M. Salama, et al. (2016).
  • I. M. Georgiev, et al. (2013). Rat paw oedema modeling and NSAIDs: Timing of effects. PubMed.
  • J-T. Qiao, et al. (2016).
  • ResearchGate. (2017).
  • Benchchem. (2025). Application Note: A Robust Ullmann Condensation Protocol for the Synthesis of N-Aryl Benzamides.
  • Organic Chemistry Portal. Ullmann Reaction.
  • S. P. Gawade. (2012). Acetic acid induced painful endogenous infliction in writhing test on mice. PMC.
  • M. R. Reese, et al. (2022). Sulfur-Arylation of Sulfenamides via Ullmann-Type Coupling with (Hetero)aryl Iodides. NIH.
  • Thermo Fisher Scientific. Ullmann Reaction.
  • IJRPC. (2014).

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Safety Operating Guide

A Researcher's Guide to the Safe Handling of 2-((3-(tert-Butyl)phenyl)amino)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides comprehensive safety protocols and logistical plans for the handling and disposal of 2-((3-(tert-Butyl)phenyl)amino)benzoic acid. As a compound with structural similarities to both aromatic carboxylic acids and substituted anilines, it necessitates a cautious and well-informed approach to laboratory operations. This document is intended for researchers, scientists, and drug development professionals, offering procedural guidance grounded in established safety principles.

Hazard Identification and Risk Assessment

Anticipated Hazards:

  • Skin Irritation: Similar to many benzoic acid and aniline derivatives, this compound is likely to cause skin irritation upon contact.[1][2][3]

  • Serious Eye Irritation: Direct contact with the eyes is expected to cause serious irritation or damage.[1][2][3][4]

  • Respiratory Tract Irritation: Inhalation of dust or aerosols may lead to irritation of the respiratory system.[1][2][3][4]

  • Allergic Skin Reaction (Sensitization): Some aminobenzoic acid derivatives are known to be skin sensitizers, meaning repeated exposure could lead to an allergic reaction.[4][5]

  • Harmful if Swallowed: Ingestion may lead to adverse health effects.[3][6]

A thorough risk assessment should be conducted before any new experimental protocol involving this compound is initiated.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of PPE are paramount to ensuring personal safety. The following table outlines the minimum required PPE for handling this compound.

Body Part Personal Protective Equipment Standard Rationale
Eyes/Face Chemical safety goggles and a face shieldNIOSH (US) or EN 166 (EU)To protect against splashes, dust, and aerosols.[4][7]
Skin Nitrile or neoprene gloves (double-gloving recommended)EN 374To prevent skin contact, irritation, and potential sensitization.[8] Check glove manufacturer's compatibility data.
Body A lab coat (fully buttoned) or a chemical-resistant suitN/ATo protect skin and personal clothing from contamination.[4]
Respiratory A NIOSH/MSHA or EN 149 approved respirator with a particulate filter29 CFR 1910.134 or EN 149Required when handling the solid outside of a fume hood or when generating dust.[4][9]

Operational Plan: From Receipt to Disposal

A systematic workflow is essential for minimizing exposure and preventing accidental release.

Receiving and Storage
  • Upon receipt, inspect the container for any damage.

  • Store the compound in a cool, dry, and well-ventilated area, away from direct sunlight and incompatible materials such as strong oxidizing agents.[9][10][11]

  • The container should be kept tightly sealed when not in use.[8]

Handling and Experimental Use

The following workflow diagram illustrates the key steps for the safe handling of this compound.

handling_workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_fume_hood Verify Fume Hood Functionality prep_ppe->prep_fume_hood prep_materials Gather All Necessary Materials prep_fume_hood->prep_materials handling_weigh Weigh Compound in Fume Hood prep_materials->handling_weigh Proceed to handling handling_dissolve Dissolve/Use in Reaction handling_weigh->handling_dissolve cleanup_decontaminate Decontaminate Glassware & Surfaces handling_dissolve->cleanup_decontaminate Experiment complete cleanup_waste Segregate and Label Waste cleanup_decontaminate->cleanup_waste cleanup_ppe Doff PPE Correctly cleanup_waste->cleanup_ppe cleanup_wash Wash Hands Thoroughly cleanup_ppe->cleanup_wash

Caption: Workflow for the safe handling of this compound.

Step-by-Step Protocol:

  • Preparation:

    • Always work in a well-ventilated laboratory, preferably within a certified chemical fume hood.[4]

    • Ensure that a safety shower and eyewash station are readily accessible.[4]

    • Don all required PPE as outlined in the table above.

  • Handling:

    • When weighing the solid, do so within the fume hood to minimize the risk of inhaling dust.

    • Avoid the formation of dust and aerosols during handling.[4][7]

    • Use appropriate tools (e.g., spatulas) for transferring the solid.

  • Cleanup:

    • After use, decontaminate all surfaces and equipment. A 10% caustic solution can be effective for decontamination of spill sites.[4]

    • Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[8]

Emergency Procedures: Spill and Exposure Response

Prompt and correct action during an emergency is critical.

Spill Response

spill_response spill Spill Occurs evacuate Evacuate Immediate Area spill->evacuate ventilate Ensure Adequate Ventilation evacuate->ventilate ppe Wear Appropriate PPE for Cleanup ventilate->ppe contain Contain the Spill (if safe) ppe->contain cleanup Clean Up with Absorbent Material contain->cleanup dispose Collect Waste in a Sealed Container cleanup->dispose decontaminate Decontaminate the Area dispose->decontaminate report Report the Incident decontaminate->report

Caption: Decision-making process for responding to a chemical spill.

  • Minor Spill: For a small spill within a fume hood, ensure you are wearing the correct PPE, cover the spill with a suitable absorbent material, and carefully sweep it into a designated waste container.[4]

  • Major Spill: In the event of a large spill, evacuate the area immediately and alert your institution's safety officer.[1]

Exposure Response
Exposure Route First Aid Measures
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[10][12][13]
Skin Contact Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. If irritation persists, seek medical attention.[10][12][13]
Inhalation Move the individual to fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention.[9][10][12]
Ingestion Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[10][12][13]

Disposal Plan

Proper disposal is crucial to protect the environment and comply with regulations.

  • Waste Collection:

    • All solid waste, including contaminated gloves, paper towels, and absorbent materials, should be collected in a clearly labeled, sealed container for hazardous waste.[1]

    • Do not mix this waste with other chemical waste streams unless explicitly instructed to do so by a safety professional.[1]

  • Labeling:

    • The waste container must be labeled with "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., Irritant).[1]

  • Disposal:

    • Arrange for the disposal of the hazardous waste through your institution's environmental health and safety office, following all local, regional, and national regulations.[5][9]

    • Do not dispose of this chemical down the drain or in the regular trash.[1][4]

By adhering to these guidelines, you can significantly mitigate the risks associated with handling this compound and ensure a safe and productive research environment.

References

  • Carl ROTH. (n.d.). Safety Data Sheet: 4-Aminobenzoic acid. [Link]

  • Szabo-Scandic. (2019). Safety Data Sheet: PAF C-16 Carboxylic Acid. [Link]

  • Thermo Fisher Scientific. (2025). Safety Data Sheet: N-Boc-4-aminobenzoic acid. [Link]

  • Chemsrc. (2025). 2-(3-TERT-BUTYL-PHENYLAMINO)-BENZOIC ACID. [Link]

  • KHA Online-SDS. (2020). A Beginner's Guide to Benzoic Acid: Uses and Safety Tips. [Link]

  • Greenbook.net. (n.d.). Safety Data Sheet. [Link]

  • Oxford Lab Fine Chem LLP. (n.d.). (Pure) (p-Amino Benzoic Acid) MSDS. [https://www.oxfordlabchem.com/msds/(Pure) (p-Amino Benzoic Acid) MSDS CAS 150-13-0.pdf]([Link] (p-Amino Benzoic Acid) MSDS CAS 150-13-0.pdf)

  • Thermo Fisher Scientific. (2025). Safety Data Sheet: 3-Aminobenzoic acid. [Link]

  • National Institute of Standards and Technology. (2015). Safety Data Sheet: Benzoic acid. [Link]

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.